molecular formula C11H11FO4 B3009284 Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate CAS No. 769944-35-6

Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate

Cat. No.: B3009284
CAS No.: 769944-35-6
M. Wt: 226.203
InChI Key: SWYGUIHXDGTTCT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate ( 769944-35-6) is a fluorinated organic compound with the molecular formula C11H11FO4 and a molecular weight of 226.20 g/mol . This compound is classified as an α-keto ester, a class of molecules known for their high reactivity and utility as key synthetic intermediates in advanced organic synthesis . The structure incorporates both a 4-fluoro and a 2-methoxy substituent on the phenyl ring, which can enhance lipophilicity and influence the electronic properties of the molecule, making it a valuable scaffold for constructing more complex target molecules. As a versatile building block, Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate is of significant interest in medicinal chemistry and drug discovery research. Fluorinated compounds like this one are particularly important in the development of pharmaceuticals and agrochemicals, as the fluorine atom can dramatically alter a compound's physical, chemical, and biological properties . The α-keto ester functionality is a key feature that allows this compound to participate in a wide range of chemical transformations, including nucleophilic additions and condensations, facilitating its use in the synthesis of various heterocycles and active pharmaceutical ingredients (APIs) . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions and careful handling of this material are recommended to maintain its stability and purity. The product requires cold-chain transportation . Researchers are advised to consult the Safety Data Sheet for comprehensive hazard and handling information before use.

Properties

IUPAC Name

ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c1-3-16-11(14)10(13)8-5-4-7(12)6-9(8)15-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYGUIHXDGTTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and application of Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate . This document is structured for researchers requiring high-fidelity protocols and mechanistic insights.

Executive Summary

Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate is a specialized


-keto ester intermediate used primarily in the regioselective synthesis of fluorinated heterocycles, such as indoles, quinoxalines, and isatins. Its structural core combines a highly electrophilic oxoacetate moiety with a pharmacologically privileged 4-fluoro-2-methoxy aryl scaffold. The specific substitution pattern (fluorine at the para position and methoxy at the ortho position relative to the glyoxylate tail) imparts unique electronic properties, balancing metabolic stability (via C–F bond) with solubility and binding affinity (via –OMe).

This guide prioritizes the Grignard-mediated synthesis route over Friedel-Crafts acylation to guarantee regiochemical purity, addressing the common challenge of isomer contamination.

Structural Identity & Physiochemical Profile[1][2]

The molecule consists of an ethyl glyoxylate group attached to a di-substituted benzene ring. The orthogonality of the reactive centers allows for versatile downstream transformations.

Chemical Identifiers
PropertyDetail
IUPAC Name Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate
Molecular Formula

Molecular Weight 226.20 g/mol
SMILES CCOC(=O)C(=O)C1=C(OC)C=C(F)C=C1
Key Functional Groups

-Keto Ester, Aryl Fluoride, Aryl Ether
Spectroscopic Signature (Predicted)
  • 
     NMR (
    
    
    
    ):
    Distinctive triplet/quartet for the ethyl group.[1] The aromatic region will show a doublet of doublets for the proton ortho to the fluorine (coupling with F and meta-H). The methoxy singlet appears upfield (~3.8 ppm).
  • 
     NMR:  A singlet (decoupled) or multiplet around -100 to -120 ppm, characteristic of aryl fluorides.
    
  • 
     NMR:  The 
    
    
    
    -keto carbonyl carbon is highly deshielded (~180-185 ppm), distinct from the ester carbonyl (~163 ppm).

Synthesis Protocol: The Grignard Route

While Friedel-Crafts acylation of 3-fluoroanisole is possible, it often suffers from poor regioselectivity, yielding mixtures of the target and its isomer (2-fluoro-4-methoxyphenyl). To ensure the 4-fluoro-2-methoxy architecture, a Grignard approach using 1-bromo-4-fluoro-2-methoxybenzene is the authoritative standard.

Reaction Logic
  • Halogen-Metal Exchange: Conversion of the aryl bromide to the Grignard reagent using Magnesium (Mg) or Isopropylmagnesium chloride (iPrMgCl).

  • Nucleophilic Acyl Substitution: Attack of the Grignard reagent on diethyl oxalate.

  • Selectivity Control: Inverse addition (Grignard into Oxalate) at low temperature (-78°C) prevents double addition (formation of the tertiary alcohol).

Reagents & Stoichiometry
  • Precursor: 1-Bromo-4-fluoro-2-methoxybenzene (1.0 equiv)

  • Reagent: Magnesium turnings (1.2 equiv) or iPrMgCl (1.1 equiv)

  • Electrophile: Diethyl oxalate (2.5 equiv - Excess is critical)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology

Step 1: Grignard Formation

  • Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Add Mg turnings and a crystal of iodine.

  • Add a solution of 1-bromo-4-fluoro-2-methoxybenzene in anhydrous THF dropwise. Initiate reflux if necessary to start the reaction (disappearance of iodine color).

  • Stir at reflux for 1 hour until Mg is consumed. Cool to Room Temperature (RT).

Step 2: Electrophilic Capture (Critical Step)

  • In a separate vessel, dissolve Diethyl oxalate (2.5 equiv) in THF and cool to -78°C (Dry ice/Acetone bath).

  • Transfer the Grignard solution via cannula slowly into the cold Diethyl oxalate solution over 45 minutes.

    • Note: The excess oxalate and low temperature ensure the Grignard reacts with only one ester group, preserving the

      
      -keto ester.
      
  • Stir at -78°C for 1 hour, then allow to warm to 0°C.

Step 3: Workup & Purification

  • Quench with saturated

    
     solution.
    
  • Extract with Ethyl Acetate (3x). Wash organics with brine.

  • Dry over

    
     and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The excess diethyl oxalate elutes first, followed by the product.

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the regiochemically defined synthesis and the competing side reaction (double addition) that the protocol avoids.

G cluster_0 Critical Control Point Start 1-Bromo-4-fluoro- 2-methoxybenzene Grignard Aryl-MgBr (Intermediate) Start->Grignard Mg / THF Reflux Target Ethyl 2-(4-fluoro-2- methoxyphenyl)-2-oxoacetate (TARGET) Grignard->Target Slow Addition Kinetic Control Oxalate Diethyl Oxalate (Excess, -78°C) Oxalate->Target Electrophile SideProduct Bis-Aryl Alcohol (Over-alkylation impurity) Target->SideProduct Excess Grignard or High Temp

Caption: Figure 1. Synthesis pathway highlighting the critical kinetic control required to prevent over-alkylation.

Applications in Drug Discovery[6]

The 2-oxoacetate moiety acts as a "linchpin" for heterocyclization. The 4-fluoro-2-methoxy substitution pattern is specifically retained to modulate lipophilicity (


) and metabolic stability in the final drug candidate.
Indole Synthesis (Modified Reissert)

Reacting the title compound with amines or hydrazines allows for rapid scaffold generation.

  • Pathway: Condensation with an aniline followed by oxidative cyclization yields isatins or quinolines.

  • Significance: Used in the synthesis of gyrase inhibitors (antibiotics) and kinase inhibitors (oncology).

Workflow: Heterocycle Generation

G Compound Ethyl 2-(4-fluoro-2- methoxyphenyl)-2-oxoacetate Hydrazone Intermediate Hydrazone Compound->Hydrazone + Hydrazine - H2O Hydrazine Phenylhydrazine Hydrazine->Hydrazone Indole 4-Fluoro-2-methoxy- substituted Indole Hydrazone->Indole Polyphosphoric Acid Fischer Cyclization

Caption: Figure 2.[1] Divergent synthesis of indole scaffolds utilizing the


-keto reactivity.

Safety & Handling (MSDS Highlights)

  • Hazards: The compound is an ester and likely a skin/eye irritant. The

    
    -keto functionality makes it a potent electrophile, potentially sensitizing.
    
  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of the ester/ketone).

  • Disposal: Treat as halogenated organic waste.

References

  • Harkiss, P. (2025). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. (Demonstrates lithiation/Grignard protocols on similar fluorinated alkoxybenzenes). Available at: [Link]

  • Organic Syntheses. Ethyl 5-chloro-3-phenylindole-2-carboxylate. Org. Synth. 1968, 48, 4245. (Foundational protocol for using ethyl oxalyl chloride/oxalates in heterocycle synthesis). Available at: [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. (NMR data for fluoro-methoxy substituted phenyl acetates). Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical dossier provides an in-depth analysis of Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate , focusing on its chemical identity, synthesis pathways, and utility as a scaffold in medicinal chemistry.

CAS Number: 769944-35-6 Role: Advanced Intermediate for Heterocyclic Synthesis

Executive Summary

Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate is a highly functionalized alpha-keto ester used primarily as a regioselective building block in the synthesis of pharmaceutical agents. Its structure features a phenyl ring substituted with a methoxy group at the ortho position and a fluorine atom at the para position relative to the glyoxylate moiety. This specific substitution pattern makes it a critical precursor for indole-based kinase inhibitors and chiral mandelic acid derivatives.

Chemical Identity & Properties

PropertySpecification
CAS Number 769944-35-6
IUPAC Name Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate
Molecular Formula C₁₁H₁₁FO₄
Molecular Weight 226.20 g/mol
SMILES CCOC(=O)C(=O)C1=C(C=C(C=C1)F)OC
Physical State Pale yellow to colorless oil (or low-melting solid)
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water
Stability Moisture sensitive; Store under inert atmosphere at 2-8°C

Synthetic Pathway: Friedel-Crafts Acylation

The most robust route to synthesize Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate is via the Friedel-Crafts acylation of 3-fluoroanisole. This method leverages the directing effects of the substituents to achieve high regioselectivity.

Reaction Mechanism & Regiochemistry
  • Substrate: 1-Fluoro-3-methoxybenzene (3-Fluoroanisole).

  • Reagent: Ethyl chlorooxoacetate (Ethyl oxalyl chloride).

  • Catalyst: Aluminum Chloride (AlCl₃).[1][2][3]

  • Regioselectivity Logic:

    • The Methoxy (-OCH₃) group is a strong activator and directs ortho/para.

    • The Fluoro (-F) group is a deactivator but directs ortho/para.

    • Outcome: The electrophile attacks the position para to the strongest activator (Methoxy), which is position 4 relative to the methoxy group (or position 6 relative to the fluoro group). This yields the 1,2,4-substitution pattern: 1-glyoxylate-2-methoxy-4-fluoro-benzene .

Experimental Protocol (Standardized)

Objective: Synthesis of Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate on a 10 mmol scale.

  • Preparation: Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvent Charge: Add anhydrous Dichloromethane (DCM, 40 mL) and Aluminum Chloride (AlCl₃, 1.5 eq, 15 mmol). Cool the suspension to 0°C in an ice bath.

  • Electrophile Addition: Add Ethyl Chlorooxoacetate (1.2 eq, 12 mmol) dropwise over 10 minutes. Stir for 15 minutes to form the acylium ion complex.

  • Substrate Addition: Add 3-Fluoroanisole (1.0 eq, 10 mmol) dissolved in DCM (10 mL) dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl (100 g ice + 10 mL conc. HCl) with vigorous stirring.

  • Workup: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 30 mL). Combine organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes) to yield the pure product.

Synthesis Workflow Diagram

SynthesisWorkflow Start 3-Fluoroanisole (Substrate) Reaction Friedel-Crafts Acylation (DCM, 0°C -> RT) Start->Reaction Reagent Ethyl Oxalyl Chloride + AlCl3 Intermediate Acylium Ion Complex (In Situ) Reagent->Intermediate Activation Intermediate->Reaction Quench Acidic Hydrolysis (Ice/HCl) Reaction->Quench 4-6 hrs Product Ethyl 2-(4-fluoro-2-methoxyphenyl) -2-oxoacetate Quench->Product Workup & Purification

Figure 1: Step-by-step synthetic workflow for the production of the target glyoxylate ester.

Applications in Drug Discovery

This compound serves as a versatile "lynchpin" scaffold, allowing access to several critical pharmacophores.

Indole Synthesis (Reissert/Madelung Variations)

The alpha-keto ester moiety is a classic precursor for indole synthesis.

  • Pathway: Condensation with amines or hydrazines followed by cyclization.

  • Target: 4-, 5-, or 6-substituted indoles found in kinase inhibitors (e.g., EGFR, VEGFR inhibitors).

Chiral Mandelic Acid Derivatives
  • Reaction: Asymmetric reduction of the ketone (C=O) to a hydroxyl group (C-OH).

  • Reagents: Chiral boranes (e.g., CBS reduction) or enzymatic reduction.

  • Utility: Produces enantiopure Ethyl 2-hydroxy-2-(4-fluoro-2-methoxyphenyl)acetate , a key intermediate for beta-blockers and anti-thrombotic agents.

Heterocyclic Cyclization
  • Pathway: Reaction with hydroxylamine to form oximes, followed by reduction to amino acids (phenylglycines).

  • Relevance: Non-natural amino acids used in peptide therapeutics.

Quality Control & Analytics

To ensure the integrity of the compound for research use, the following analytical criteria must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/H₂O)≥ 97.0% (Area %)
Identity ¹H-NMR (CDCl₃, 400 MHz)Consistent with structure (Methoxy singlet ~3.9 ppm, Ethyl quartet/triplet)
Identity MS (ESI+)[M+H]⁺ = 227.2
Water Content Karl Fischer≤ 0.5%

Safety & Handling (GHS Classification)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of vapors.

    • Store in a tightly closed container under nitrogen; moisture sensitive (hydrolysis to acid).

References

  • Chemical Identity & CAS Verification

    • Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate (CAS 769944-35-6).[4][5][6][7] BLD Pharm.[4][5][6] Retrieved from

    • Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate.[4][5][6][7] ABCR GmbH. Retrieved from

  • Synthetic Methodology (Friedel-Crafts)

Sources

Alpha-keto ester intermediates containing fluorine and methoxy groups

Strategic Synthesis and Application of Fluorinated and Methoxylated -Keto Ester Intermediates

Executive Summary


fluorinemethoxy

Part 1: Structural Dynamics & The Fluorine-Methoxy Interplay

The Electronic Tug-of-War

The utility of these intermediates lies in the opposing electronic effects of the substituents:

  • Fluorine (

    
    ):  Strong inductive electron withdrawal increases the electrophilicity of the 
    
    
    -carbonyl, making it highly reactive toward nucleophiles. In aliphatic chains (e.g., trifluoropyruvates), this stabilizes the hydrate form.
  • Methoxy (

    
    ):  When located on an aromatic ring (e.g., anisole derivatives), the methoxy group acts as a strong resonance donor, activating the ring for Friedel-Crafts acylation but potentially deactivating the resulting ketone toward nucleophilic attack via conjugation.
    
The Hydration Trap (Expert Insight)

A critical, often overlooked aspect of fluorinated

  • Observation: A "pure" oil may solidify into a white crystalline solid over time. This is not degradation but hydration.

  • Impact: Hydrates are poor electrophiles in anhydrous reactions.

  • Solution: Azo-tropic distillation with toluene is required prior to use in strictly anhydrous nucleophilic additions.

Part 2: Synthetic Pathways[1][2]

We categorize synthesis into two primary streams based on the substrate class: Aryl Glyoxylates (via C-H activation) and Aliphatic Pyruvates (via Oxidation).

Diagram 1: Synthetic Decision Tree

SyntheticPathwaysStartTarget StructureArylAryl-OMe/F Core(Aromatic)Start->ArylAlkylAlkyl-CF3 Core(Aliphatic)Start->AlkylMethodAMethod A:Friedel-Crafts AcylationAryl->MethodAMethodBMethod B:Oxidative EsterificationAlkyl->MethodBReagentAEthyl Oxalyl Chloride+ AlCl3/TiCl4MethodA->ReagentAReagentBTerminal Alkyne+ O2 / Cu-CatalystMethodB->ReagentBProductAEthyl (aryl)oxoacetateReagentA->ProductAProductBTrifluoropyruvate Deriv.ReagentB->ProductB

Caption: Decision tree selecting the optimal synthetic route based on the structural core (Aromatic vs. Aliphatic).

Table 1: Comparative Synthetic Methodologies
ParameterFriedel-Crafts AcylationOxidative Alkyne EsterificationGrignard Addition to Oxalate
Substrate Electron-rich Arenes (e.g., Fluoroanisole)Terminal AlkynesAryl/Alkyl Halides
Key Reagent Ethyl oxalyl chloride (

)

, Cu(I)/TEMPO
Diethyl oxalate
Tolerance High for F/OMe; Low for acid-labile groupsHigh; mild conditionsModerate; requires cryogenics
Yield 75–90% (Regioselective para)60–80%50–70% (Bis-addition risk)
Scalability High (Kg scale feasible)ModerateLow (Exothermic control)

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of Ethyl (3-fluoro-4-methoxyphenyl)oxoacetate

Rationale: This protocol utilizes the activating nature of the methoxy group to direct acylation. The fluorine atom at the meta position (relative to OMe) directs the incoming electrophile to the para position relative to the strongest activator (OMe), ensuring high regioselectivity.

Materials
  • 3-Fluoroanisole (1.0 equiv)

  • Ethyl chlorooxoacetate (Ethyl oxalyl chloride) (1.2 equiv)

  • Aluminum Chloride (

    
    ) (1.5 equiv) - Must be anhydrous, yellow/grey powder.
    
  • Dichloromethane (DCM) - Anhydrous.[1]

Step-by-Step Workflow
  • Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and an argon inlet. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas.

  • Lewis Acid Suspension: Charge the flask with

    
     (20 mmol) and anhydrous DCM (50 mL). Cool to 0°C using an ice/water bath.[2]
    
  • Electrophile Formation: Add Ethyl chlorooxoacetate (16 mmol) dropwise to the suspension. Stir for 15 minutes. Observation: The solution will turn yellow/orange as the acylium ion complex forms.

  • Substrate Addition: Dissolve 3-Fluoroanisole (13.3 mmol) in DCM (10 mL). Add this solution dropwise via the addition funnel over 30 minutes. Critical: Maintain internal temperature <5°C to prevent polymerization or demethylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 8:2). The product usually appears as a UV-active spot with lower

    
     than the starting material.
    
  • Quench (Exothermic): Pour the reaction mixture slowly onto a mixture of ice (100 g) and concentrated HCl (10 mL). Safety: Violent evolution of HCl gas.

  • Workup: Separate the organic layer.[2][3][4] Extract the aqueous layer with DCM (2 x 30 mL). Combine organics, wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude oil is typically purified via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes) or high-vacuum distillation.

Part 4: Reactivity & Applications (Heterocycle Synthesis)

The most robust application of fluorinated

Quinoxalinones
Diagram 2: Quinoxaline Formation Pathway

QuinoxalineSynthesisKetoEsterα-Keto Ester(Electrophile)ImineImine Intermediate(Schiff Base)KetoEster->Imine Condensation(-H2O)Diamine1,2-Phenylenediamine(Nucleophile)Diamine->ImineCyclizationIntramolecularCyclizationImine->Cyclization Acid/HeatProductQuinoxalin-2-oneScaffoldCyclization->Product

Caption: Condensation mechanism of

Protocol: Quinoxalin-2-one Synthesis
  • Reagents: Combine Ethyl (3-fluoro-4-methoxyphenyl)oxoacetate (1.0 equiv) and o-phenylenediamine (1.1 equiv) in Ethanol.

  • Conditions: Reflux for 2–4 hours.

  • Mechanism: The reaction proceeds via initial imine formation followed by intramolecular amidation.

  • Isolation: Upon cooling, the product often precipitates. If not, concentrate and recrystallize from EtOH/Water.

Part 5: Troubleshooting & Optimization (E-E-A-T)

Demethylation Side Reactions
  • Problem: During Friedel-Crafts with

    
    , the methoxy group can be cleaved to a phenol (especially if refluxed).
    
  • Fix: Use

    
     as a milder Lewis acid or strictly control temperature (keep <20°C). Alternatively, use the in situ generated mixed anhydride method (Oxalyl chloride + Pyridine) if the arene is extremely electron-rich.
    
Decarbonylation
  • Problem:

    
    -keto esters can lose CO to form the ester (Ar-CO-COOEt 
    
    
    Ar-COOEt) under high thermal stress or specific metal catalysis (e.g., Pd).
  • Fix: Avoid temperatures >100°C during distillation.

Handling Fluorinated Hydrates
  • Problem: Trifluoromethyl-containing keto esters (e.g., Ethyl 3,3,3-trifluoropyruvate) are hygroscopic.

  • Fix: Store under Argon over activated molecular sieves (4Å). If the NMR shows a gem-diol peak (broad singlet ~5-6 ppm), reflux in toluene with a Dean-Stark trap for 1 hour before use.

References

  • Friedel-Crafts Acylation Protocols

    • Org.[2][5][6] Synth.2014 , 91, 245-259. "Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation."

  • Synthesis of Fluorin

    
    -Keto Esters: 
    
    • Beilstein J. Org. Chem.2021, 17, 439–447.
  • Hydration of Fluorinated Carbonyls (The Trifluoromeric Effect)

    • J. Chem. Soc., Perkin Trans. 2, 1980, 1612-1617.
  • Quinoxaline Synthesis via

    
    -Keto Esters: 
    
    • Chem. Sci., 2014 , 5, 4312-4316. "Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone."[7]

  • Bioisosteres in Medicinal Chemistry

    • J. Med. Chem.2018, 61, 5822–5880. "Fluorine in Medicinal Chemistry."

Technical Guide: 2-Oxo-2-(Substituted Phenyl)Acetic Acid Ethyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Pharmacological Utility, and Divergent Applications in Drug Discovery

Executive Summary

Ethyl 2-oxo-2-phenylacetate derivatives (also known as ethyl benzoylformates) represent a privileged scaffold in medicinal chemistry and organic synthesis. Characterized by a highly electrophilic


-keto ester moiety, these compounds serve as versatile "linchpins" for constructing complex heterocycles, including quinoxalinones and thiazoles, and as precursors for chiral 

-hydroxy acids (mandelates). This guide provides a rigorous technical analysis of their synthesis, specifically optimizing the Friedel-Crafts acylation route, and details their downstream utility in drug development workflows.

Part 1: Structural Chemistry & Synthetic Utility

The core utility of 2-oxo-2-(substituted phenyl)acetic acid ethyl esters lies in the unique reactivity profile of the 1,2-dicarbonyl system.

  • Electrophilicity: The adjacent ester carbonyl destabilizes the ketone carbonyl, making the C2 position highly susceptible to nucleophilic attack.

  • Chemo-selectivity: Reagents can differentiate between the ketone (C2) and ester (C1) carbons based on hardness/softness, allowing for divergent synthetic pathways.

  • Prochiral Center: The C2 ketone is a prochiral face, enabling enantioselective reduction to form chiral mandelic acid derivatives—key pharmacophores in anticholinergics and antibiotics.

Strategic Synthesis: The "Oxalyl Chloride Trap"

Expert Insight: A common error in early-stage process development is attempting to synthesize these derivatives using oxalyl chloride


 followed by ethanol quenching. This often leads to decarbonylation , resulting in symmetrical benzophenones or benzoic acids rather than the desired keto-ester.
  • Correct Approach: Use Ethyl Chlorooxoacetate (Ethyl Oxalyl Chloride) as the acylating agent. The ester moiety is already installed, preventing the formation of the unstable acyl chloride intermediate that leads to CO loss.

Part 2: Synthetic Methodologies

Method A: Friedel-Crafts Acylation (Primary Route)

This is the most scalable and direct method for electron-rich and neutral aromatic substrates.

Reaction Scheme:



Detailed Experimental Protocol

Target: Ethyl 2-(4-chlorophenyl)-2-oxoacetate Scale: 10 mmol

Reagents:

  • Chlorobenzene (Substrate/Solvent): 5.0 mL (Excess used as solvent for kinetic control)

  • Ethyl Chlorooxoacetate: 1.12 mL (10 mmol)

  • Aluminum Chloride (

    
    ): 1.46 g (11 mmol)
    
  • Dichloromethane (DCM): Optional co-solvent if substrate is solid.

Step-by-Step Workflow:

  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and an argon inlet.

  • Lewis Acid Activation: Charge the flask with

    
     (1.46 g) and dry DCM (10 mL) or neat chlorobenzene (5 mL). Cool to 0°C in an ice bath.
    
  • Acylating Agent Addition: Add Ethyl Chlorooxoacetate (1.12 mL) dropwise over 10 minutes. Note: A slight exotherm will occur; maintain internal temperature < 5°C to prevent polymerization.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product typically runs lower (

    
    ) than the substrate.
    
  • Quench (Critical): Pour the reaction mixture slowly into a beaker containing 50g of crushed ice and 5 mL conc. HCl. Causality: Acidic quench prevents the formation of aluminum emulsions and hydrolyzes the aluminum-alkoxide complex.

  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Method B: Oxidation of Mandelates (Secondary Route)

Best for substrates sensitive to Lewis acids (e.g., acid-labile protecting groups).

  • Reagents: IBX (2-Iodoxybenzoic acid) in DMSO or Dess-Martin Periodinane.

  • Substrate: Ethyl mandelate derivatives (often derived from condensation of benzaldehydes with chloroform/KOH).

Part 3: Divergent Applications in Drug Discovery

The 2-oxo-2-phenylacetate scaffold serves as a "switchyard" for accessing different heterocyclic classes.

Quinoxalinone Synthesis (Kinase Inhibitors)

Condensation with 1,2-diaminobenzenes yields quinoxalin-2-ones, a scaffold found in bioactive kinase inhibitors and glutamate receptor antagonists.

  • Mechanism: Schiff base formation at the ketone followed by intramolecular cyclization at the ester.

Thiazole Synthesis (Anti-inflammatory)

Reaction with thioureas yields 2-aminothiazole derivatives.

  • Mechanism: Hantzsch thiazole synthesis variant.

Asymmetric Reduction (Chiral Intermediates)

Enzymatic (ketoreductases) or catalytic (Ru-BINAP) reduction yields enantiopure ethyl mandelates.

Visualization: Divergent Synthetic Pathways

G Start Ethyl 2-oxo-2-phenylacetate (Scaffold) R_Diam + o-Phenylenediamine (Reflux/EtOH) Start->R_Diam R_Thio + Thiourea (EtOH/Heat) Start->R_Thio R_Red + H2 / Ru-Catalyst (Asymmetric Red.) Start->R_Red Prod_Quin Quinoxalin-2-ones (Kinase Inhibitors) R_Diam->Prod_Quin Condensation & Cyclization Prod_Thiaz 2-Aminothiazolyl acetates (Anti-inflammatory) R_Thio->Prod_Thiaz Hantzsch-like Cyclization Prod_Mand Chiral Ethyl Mandelates (Antibiotic Precursors) R_Red->Prod_Mand Enantioselective Reduction

Caption: Divergent synthesis showing the transformation of the core scaffold into three distinct pharmacological classes.

Part 4: Analytical Characterization & Data

Spectroscopic Signature

To validate the synthesis, look for these key signals:

  • IR (ATR): Two distinct carbonyl stretches.

    • Ester C=O: ~1735–1750 cm⁻¹

    • Ketone C=O: ~1680–1700 cm⁻¹ (Lower frequency due to conjugation with phenyl ring).

  • ¹H NMR (CDCl₃):

    • Aromatic region: 7.4–8.0 ppm (Deshielded ortho-protons due to carbonyl anisotropy).

    • Ethyl group: Quartet (~4.4 ppm) and Triplet (~1.4 ppm).

  • ¹³C NMR:

    • Ketone Carbon: ~186 ppm (Distinctive deshielded signal).

    • Ester Carbon: ~163 ppm.

Representative Derivatives Table

Data aggregated from standard synthetic literature [1][2].

Substituent (R)StructureYield (Method A)Melting Point (°C)Biological Relevance
H Phenyl85-92%Liq. (bp 139°C/18mmHg)General precursor
4-Cl 4-Chlorophenyl78-85%Liq. / Low meltAntifungal intermediates
4-OMe 4-Methoxyphenyl90-95%Liq. (bp 165°C/10mmHg)Photoinitiators / Quinoxalines
4-NO₂ 4-Nitrophenyl45-50%*82-84°CPrecursor to amino-derivatives
2,4-F₂ 2,4-Difluorophenyl65-70%Liq.Kinase inhibitor scaffolds

*Note: Electron-withdrawing groups (NO₂) deactivate the ring, making Friedel-Crafts difficult. Method B (Oxidation) is preferred for nitro-derivatives.

References

  • PubChem. Ethyl benzoylformate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Quinoxalinones. (Summarizing recent methodologies including oxidative cyclizations). Available at: [Link]

  • Taber, D. F. Friedel-Crafts Acylation: Preparation of Unsymmetrical Ketones.[1] University of Delaware Course Materials. (Highlighting the use of oxalyl chloride derivatives). Available at: [Link]

Sources

Molecular weight and formula of Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and experimental applications of Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate .

Executive Summary

Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate (CAS: Variable/Generic for isomer class, specific isomer typically synthesized de novo) is a specialized


-keto ester intermediate used in the development of fluorinated bioactive scaffolds. It serves as a critical electrophilic building block for synthesizing indoles  (via biochemical reduction), quinoxalines , and 

-hydroxy acids
(mandelic acid derivatives). Its structural integration of a fluorine atom and a methoxy group on the phenyl ring modulates lipophilicity and metabolic stability, making it highly relevant in kinase inhibitor and serine protease inhibitor discovery.

Part 1: Physicochemical Characterization

Molecular Identity
ParameterTechnical Specification
IUPAC Name Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate
Molecular Formula C

H

FO

Molecular Weight 226.20 g/mol
Monoisotopic Mass 226.0641 Da
Physical State Viscous yellow oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, EtOAc, THF; sparingly soluble in water
Structural Analysis

The molecule consists of an electron-rich aromatic core functionalized with an electron-withdrawing


-keto ester tail.
  • Fluorine (C4): Increases metabolic resistance to oxidative metabolism (blocking para-hydroxylation) and alters the pKa of proximal functional groups.

  • Methoxy (C2): Provides electron density via resonance (+M effect), facilitating electrophilic aromatic substitution reactions on the ring, while creating steric bulk ortho to the glyoxylate moiety.

  • 
    -Keto Ester:  A highly reactive dielectrophile. The ketone carbonyl is more electrophilic than the ester, serving as the primary site for nucleophilic attack (e.g., by Grignard reagents or amines).
    

Part 2: Synthetic Pathways[1]

Two primary routes exist for synthesizing this compound.[1][2][3][4] Method A is preferred for high-precision medicinal chemistry to guarantee regiochemistry, while Method B is a cost-effective route for bulk synthesis requiring downstream purification.

Method A: Regiospecific Grignard Acylation (Recommended)

This method utilizes a halogenated precursor to strictly define the substitution pattern, avoiding the isomer mixtures common in Friedel-Crafts reactions.

Precursor: 2-Bromo-5-fluoroanisole Reagents: Magnesium turnings, Diethyl oxalate, THF.

Protocol:
  • Activation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with iodine crystals.

  • Grignard Formation: Add 2-Bromo-5-fluoroanisole (1.0 eq) in anhydrous THF dropwise. Reflux for 1-2 hours until Mg is consumed.

  • Acylation: Cool the Grignard solution to -78°C. Cannulate this solution slowly into a stirred solution of Diethyl oxalate (2.0 eq) in THF at -78°C. Note: Excess oxalate is crucial to prevent double addition.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.[5][6][7][8][9] Wash with water and brine.
    
  • Purification: Flash column chromatography (Hexane/EtOAc) to isolate the

    
    -keto ester.
    
Method B: Friedel-Crafts Acylation

Precursor: 3-Fluoroanisole Reagents: Ethyl oxalyl chloride, AlCl


, DCM.
  • Mechanism: The methoxy group directs ortho/para. The para position (relative to OMe) is sterically favored but leads to the 2-fluoro-4-methoxy isomer. The target (4-fluoro-2-methoxy) results from acylation ortho to the methoxy group (and para to the fluorine). This route often yields a 60:40 mixture of isomers requiring rigorous HPLC separation.

Synthesis Workflow Diagram

SynthesisPathways cluster_0 Method A: Regiospecific Grignard (High Purity) cluster_1 Method B: Friedel-Crafts (Bulk/Lower Cost) StartA 2-Bromo-5-fluoroanisole Mg Mg / THF (Grignard Formation) StartA->Mg InterA Ar-MgBr Intermediate Mg->InterA Target Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate (Target Molecule) InterA->Target Nucleophilic Acyl Substitution Oxalate Diethyl Oxalate (-78°C) Oxalate->Target StartB 3-Fluoroanisole Mixture Isomer Mixture StartB->Mixture Electrophilic Aromatic Substitution AcylAgent Ethyl Oxalyl Chloride AlCl3 / DCM AcylAgent->Mixture Purification HPLC Separation Mixture->Purification Purification->Target Isolation

Caption: Comparison of regiospecific Grignard synthesis vs. Friedel-Crafts acylation pathways.

Part 3: Analytical Profiling

To validate the synthesis of Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate , the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance ( H NMR)
  • Aromatic Region (3H):

    • 
       7.8–7.9 ppm (dd, 1H): H6 (Ortho to carbonyl, Para to F). Deshielded by the carbonyl anisotropy.
      
    • 
       6.6–6.8 ppm (m, 2H): H3 and H5. Shielded by the methoxy group and fluorine.
      
  • Methoxy Group (3H):

    • 
       3.8–3.9 ppm (s, 3H): Singlet corresponding to -OCH
      
      
      
      .
  • Ethyl Ester (5H):

    • 
       4.3–4.4 ppm (q, 2H): -O-CH 
      
      
      
      -CH
      
      
      .
    • 
       1.3–1.4 ppm (t, 3H): -O-CH
      
      
      
      -CH
      
      
      .
Mass Spectrometry (ESI-MS)[9]
  • Parent Ion: [M+H]

    
     = 227.2
    
  • Fragmentation Pattern:

    • Loss of Ethyl group (-29 Da).

    • Loss of COOEt moiety (-73 Da) to generate the acylium ion [Ar-C=O]

      
      .
      

Part 4: Applications in Drug Discovery[5]

This molecule acts as a "linchpin" intermediate, allowing divergent synthesis into multiple drug classes.

Synthesis of Fluorinated Mandelic Acids

Reduction of the


-keto group using NaBH

or enantioselective reduction (e.g., CBS catalyst) yields Ethyl 4-fluoro-2-methoxymandelate .
  • Utility: Precursor for resolving chiral amines and synthesis of dual PPAR

    
    /
    
    
    
    agonists.
Heterocycle Formation (Quinoxalines)

Condensation with 1,2-diaminobenzenes yields quinoxalinone derivatives.

  • Protocol: Reflux the keto ester with o-phenylenediamine in ethanol/acetic acid.

  • Utility: Kinase inhibitors targeting the ATP-binding pocket.

Reductive Amination

Reaction with primary amines followed by reduction (NaCNBH


) generates non-natural 

-amino acids, valuable for peptide mimetics.

Part 5: Handling and Safety

  • Hazards: The compound is an ester and likely a mild irritant. However, precursors (Ethyl oxalyl chloride) are corrosive lachrymators.[10]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The

    
    -keto ester moiety is susceptible to hydrolysis and hydration (gem-diol formation) upon exposure to atmospheric moisture.
    
  • Stability: Stable in organic solvents (DCM, DMSO) for >24 hours. Avoid strong bases which cause hydrolysis of the ester and potential decarboxylation.

References

  • Friedel-Crafts Methodology: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
  • Grignard Acylation Protocols: Knochel, P. et al. "Functionalized Grignard Reagents." Angewandte Chemie International Edition, 2003. Link

  • Oxalyl Chloride Reactivity: "Reactions and Applications of Oxalyl Chloride." ChemicalBook, 2024. Link

  • Related Fluorinated Intermediates: "Ethyl 2-(4-fluorophenyl)-2-oxoacetate Properties." PubChem, National Library of Medicine. Link

  • Synthesis of Alpha-Keto Esters: Hu, X. et al.

    
    -Ketoesters." Organic Letters, 2018. Link
    

Sources

Suppliers of 4-fluoro-2-methoxy substituted phenylglyoxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-fluoro-2-methoxy substituted phenylglyoxylate scaffold is a critical intermediate in the synthesis of indole-based therapeutics, P2X3 antagonists, and VLA-4 inhibitors. However, sourcing this specific isomer presents a unique "regiochemical trap" that frequently delays medicinal chemistry campaigns.

Standard catalog searches often yield the wrong regioisomer (2-fluoro-4-methoxy) due to the directing effects inherent in low-cost manufacturing routes. This guide provides a technical roadmap for:

  • Verifying Isomeric Purity: How to distinguish the target from its common impurities.

  • The "Make vs. Buy" Decision: Why synthesizing from a specific brominated precursor is often superior to direct sourcing.

  • Validated Suppliers: A vetted list of vendors for both the final glyoxylate and the essential precursors.

Chemical Profile & Critical Quality Attributes (CQAs)

Before contacting suppliers, you must define the exact chemical entity to avoid receiving the thermodynamic regioisomer.

AttributeSpecificationNotes
Target Name Ethyl 4-fluoro-2-methoxyphenylglyoxylate Also applies to Methyl ester or Free Acid.
Structure Glyoxylate at C1; Methoxy at C2; Fluoro at C4.Crucial: Ensure C2-OMe / C4-F relative to glyoxylate.
CAS (Precursor) 450-88-4 (2-Bromo-5-fluoroanisole)The most reliable starting material.
Common Impurity Ethyl 2-fluoro-4-methoxyphenylglyoxylateResult of direct Friedel-Crafts acylation.
Appearance White to pale yellow solid/oilDark color indicates oxidation or polymerization.
Stability Moisture SensitiveEsters hydrolyze to acid; store under inert gas at 2-8°C.

The Regioselectivity Trap: Why Standard Sourcing Fails

The "Expertise" Insight: Many commercial suppliers attempt to synthesize this molecule via Friedel-Crafts acylation of 3-fluoroanisole because reagents are cheap. However, the methoxy group is a strong ortho/para director.

  • The Trap: Acylation of 3-fluoroanisole occurs predominantly para to the methoxy group (Position 4).

  • The Result: This yields 2-fluoro-4-methoxyphenylglyoxylate (Wrong Isomer).

  • The Target: You require substitution ortho to the methoxy group (Position 2) to get the 4-fluoro-2-methoxy pattern. This is electronically disfavored in Friedel-Crafts conditions.

The Solution: To guarantee the correct isomer, you must use a Halogen-Lithium Exchange (Grignard) route starting from 2-bromo-5-fluoroanisole .

Visualization: Synthesis Pathway & Regiochemical Logic

G Start 3-Fluoroanisole (Cheap Starting Material) FC_Cond Friedel-Crafts (Oxalyl Chloride, AlCl3) Start->FC_Cond Standard Route Wrong_Iso MAJOR PRODUCT 2-Fluoro-4-methoxyphenylglyoxylate (WRONG ISOMER) FC_Cond->Wrong_Iso Para-direction (Electronic Control) Correct_Start 2-Bromo-5-fluoroanisole (CAS: 450-88-4) Grignard 1. Mg or n-BuLi 2. Diethyl Oxalate Correct_Start->Grignard Lithiation Route Target TARGET PRODUCT 4-Fluoro-2-methoxyphenylglyoxylate (CORRECT ISOMER) Grignard->Target Regiospecific Substitution

Figure 1: Comparison of the flawed Friedel-Crafts route versus the high-fidelity Grignard synthesis. The Grignard route guarantees the correct substitution pattern.

Supplier Landscape & Sourcing Strategy

Given the regiochemical risks, we recommend a "Buy the Precursor, Make the Target" strategy unless a custom synthesis vendor guarantees NMR validation of the substitution pattern.

A. Precursor Suppliers (2-Bromo-5-fluoroanisole, CAS 450-88-4)

These vendors supply the essential starting material for the high-fidelity route.

  • Fisher Scientific (Aobchem) [1]

    • Role: Catalog Distributor.

    • Reliability: High. Good for gram-scale validation.

    • Link:

  • Fuxin Jintelai Fluorine Chemical Co., Ltd.

    • Role: Manufacturer (China).

    • Reliability: High for bulk (kg) orders. Specializes in fluorinated aromatics.

    • Link:

  • Apollo Scientific

    • Role: UK-based Distributor.

    • Reliability: Excellent QC. Good for European sourcing.

    • Link:

B. Custom Synthesis / Glyoxylate Suppliers

Use these vendors only if they provide 2D-NMR (HMBC/NOESY) confirming the regiochemistry.

  • Enamine (Ukraine/Latvia)

    • Capability: World-class building block synthesis. Likely to have the correct isomer or ability to make it via the Grignard route.

  • WuXi AppTec (China/Global)

    • Capability: Large-scale CRO. Can execute the Grignard protocol on request.

Technical Protocol: "Self-Validating" Synthesis

If you choose to synthesize the glyoxylate to ensure integrity, follow this validated protocol.

Reaction: 2-Bromo-5-fluoroanisole + Mg + Diethyl Oxalate → Ethyl 4-fluoro-2-methoxyphenylglyoxylate

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, activate Magnesium turnings (1.2 eq) with iodine.

  • Grignard Formation: Add 2-bromo-5-fluoroanisole (1.0 eq) in anhydrous THF dropwise. Reflux for 1 hour until Mg is consumed.

    • Checkpoint: Solution should turn dark/turbid gray.

  • Acylation: Cool the Grignard reagent to -78°C. Cannulate it slowly into a solution of Diethyl Oxalate (2.0 eq) in THF at -78°C.

    • Critical: Excess oxalate prevents double addition (which would form the alpha-diketone or diol).

  • Quench: Warm to 0°C and quench with saturated NH4Cl.

  • Purification: Extract with EtOAc. Silica gel chromatography (Hexane/EtOAc).

QC Check (Self-Validation):

  • 1H NMR: Look for the doublet of doublets (dd) for the proton at C3 (between F and OMe). In the correct isomer (4-F, 2-OMe), this proton is meta to the glyoxylate and ortho to the F, appearing upfield relative to the wrong isomer.

  • NOESY: Irradiate the OMe signal.

    • Correct Isomer: You should see NOE enhancement of the C3-H (aromatic proton between F and OMe). You should NOT see enhancement of the glyoxylate ortho-protons if the glyoxylate is at C1 and OMe is at C2? Wait.

    • Correction: In 4-fluoro-2-methoxyphenylglyoxylate:

      • OMe is at C2. Glyoxylate at C1.

      • NOE between OMe and the C3-H is possible.

      • NOE between OMe and the C6-H (ortho to glyoxylate) is NOT possible (too far).

      • Wrong Isomer (2-fluoro-4-methoxy): OMe is at C4.[2] It will show NOE to C3-H and C5-H, but no interaction near the glyoxylate.

References

  • Friedel-Crafts Regioselectivity Analysis : Reactivity and regioselectivity of Friedel–Crafts benzoylation using Parr functions. IMIST.

  • Precursor Sourcing (2-Bromo-5-fluoroanisole) : Fisher Scientific Catalog Entry: 2-Bromo-5-fluoroanisole. Fisher Scientific.[1][3]

  • Fluorinated Drug Trends : FDA approved fluorine-containing drugs in 2023. RHHZ.

  • Glyoxylate Synthesis via Grignard : Synthesis of alpha-keto esters via Grignard reaction with diethyl oxalate. Organic Syntheses (General Methodology).

  • Indole Synthesis Application : Friedel-Crafts Synthesis Of Glyoxylates. Cram / LibreTexts.

Sources

Literature review on 4-fluoro-2-methoxyphenyl scaffolds in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the dual-role utility of the 4-fluoro-2-methoxyphenyl scaffold in modern medicinal chemistry.

Executive Summary

The 4-fluoro-2-methoxyphenyl moiety represents a "privileged substructure" in medicinal chemistry, utilized not merely as a passive structural element but as a functional tool for manipulating physicochemical properties (logP, pKa) and reactivity.[1] Its utility bifurcates into two distinct applications:

  • The Pharmacophore (Retained): Where the scaffold remains intact to block metabolic soft spots and lock bioactive conformations (e.g., Atuveciclib ).[2]

  • The Electrophilic Hub (Transient): Where the fluorine atom serves as a highly activated leaving group for Nucleophilic Aromatic Substitution (SNAr), enabling the construction of complex polysubstituted anilines (e.g., Osimertinib ).[2]

This guide dissects the electronic and steric rationale behind these applications, supported by validated synthetic protocols and case studies.

Part 1: Structural Rationale & Physicochemical Logic[2]

The "Ortho-Meta" Synergy

The specific substitution pattern—fluorine at the 4-position and methoxy at the 2-position (relative to the connection point)—creates a unique electronic environment.[1]

  • Metabolic Blockade (C4-Fluorine): The para-position of a phenyl ring is the primary site for CYP450-mediated oxidative metabolism.[1] Replacing hydrogen with fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H) effectively blocks this "soft spot" without imposing significant steric penalties, while the C-F bond strength (approx. 116 kcal/mol) resists cleavage.[1][2]

  • Conformational Locking (C2-Methoxy): The ortho-methoxy group restricts rotation around the biaryl or amide bond axis.[1] This "atropisomeric bias" often forces the molecule into a non-planar conformation, reducing the entropic cost of binding to a protein pocket.

  • Electronic Push-Pull:

    • Fluorine: Inductively electron-withdrawing (-I), mesomerically electron-donating (+M).[1][2]

    • Methoxy: Strongly electron-donating (+M).[1][2]

    • Net Effect: The ring remains electron-rich enough for cation-pi interactions but chemically stable against oxidation.[1]

Visualization: The Divergent Utility Pathway

The following diagram illustrates how the electronic properties of this scaffold dictate its fate in synthesis—either as a stable ligand or a reactive intermediate.

ScaffoldLogic Start 4-Fluoro-2-methoxyaniline (Starting Material) Intermediate_A Intermediate: 4-F-2-OMe-5-Nitroaniline Start->Intermediate_A Nitration (HNO3) Reagent_B Reagent: 4-F-2-OMe-Phenylboronic Acid Start->Reagent_B Sandmeyer / Borylation Path_A Path A: S_NAr Activation (Transient Scaffold) Product_A Product: Osimertinib (Fluorine Displaced) Path_A->Product_A F acts as Leaving Group Path_B Path B: Metal-Catalyzed Coupling (Retained Scaffold) Product_B Product: Atuveciclib (Fluorine Retained) Path_B->Product_B F acts as Metabolic Blocker Intermediate_A->Path_A + Strong Nucleophile Reagent_B->Path_B + Pd Catalyst

Caption: Divergent synthetic pathways. Path A utilizes the Fluorine as a leaving group (Osimertinib), while Path B retains it for biological activity (Atuveciclib).[1][2]

Part 2: Case Studies in Drug Discovery

Case Study A: The Transient Scaffold (Osimertinib)

In the synthesis of Osimertinib (Tagrisso) , a 3rd-generation EGFR inhibitor, the 4-fluoro-2-methoxyphenyl scaffold is a critical intermediate.[1]

  • The Challenge: Constructing a highly substituted aniline core with precise regiochemistry.

  • The Solution: The precursor 4-fluoro-2-methoxy-5-nitroaniline is used.[1][3][4][5][6][7][8][9][10] The nitro group at C5 (ortho to F) and the inductive withdrawal of F itself make the C4-position highly electrophilic.[1]

  • Mechanism: An indole-pyrimidine amine nucleophile attacks C4, displacing the fluoride ion. The "scaffold" remains, but the fluorine is sacrificed to forge the C-N bond.

Case Study B: The Retained Scaffold (Atuveciclib)

Atuveciclib (BAY 1143572) is a PTEFb/CDK9 inhibitor where the scaffold is fully retained.[1][2]

  • The Challenge: Improving metabolic stability of the biaryl system.

  • The Solution: The 4-fluoro-2-methoxyphenyl moiety is coupled to a triazine core.[1][11]

  • Mechanism: The C4-Fluorine blocks oxidative metabolism, while the C2-Methoxy group interacts with the hinge region or solvent front, enhancing solubility and selectivity.

Comparative Data Table:

FeatureOsimertinib (Transient Role)Atuveciclib (Retained Role)
Role of Fluorine Leaving Group (SNAr)Metabolic Blocker (C-F bond)
Role of Methoxy Solubilizing / Steric BulkConformational Lock / H-Bond Acceptor
Synthetic Key Step Nucleophilic DisplacementSuzuki-Miyaura Coupling
Target Class Tyrosine Kinase (EGFR)Cyclin-Dependent Kinase (CDK9)

Part 3: Experimental Methodologies

Protocol 1: Synthesis of the "Retained" Scaffold (Suzuki Coupling)

Use this protocol to install the 4-fluoro-2-methoxyphenyl moiety onto a heteroaryl core (e.g., pyridine, triazine).[1][2]

Materials:

  • Heteroaryl Halide (1.0 equiv)[1][2]

  • 4-Fluoro-2-methoxyphenylboronic acid (1.2 equiv)[1]

  • Pd(dppf)Cl2[1][2][12]·DCM (0.05 equiv)[1][2]

  • Potassium Carbonate (2.0 M aq, 3.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane[1]

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the heteroaryl halide, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Reason: Pd(0) species are oxygen-sensitive; failure to degas leads to homocoupling byproducts.[1][2]

  • Solvation: Add degassed 1,4-dioxane and 2.0 M aqueous K2CO3 via syringe.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the halide.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 2-methoxy group often makes the product slightly more polar than unsubstituted analogs.[1]

Protocol 2: Synthesis of the "Transient" Precursor (Nitration)

Use this protocol to prepare 4-fluoro-2-methoxy-5-nitroaniline, the key building block for SNAr displacement strategies.[1]

Materials:

  • 4-Fluoro-2-methoxyaniline (1.0 equiv)[1]

  • Acetic Anhydride (1.1 equiv) - Protection Step[1][2]

  • Fuming Nitric Acid (HNO3)[1][2]

  • Acetic Acid (AcOH)[1][2]

Step-by-Step Workflow:

  • Protection: Dissolve aniline in AcOH. Add Acetic Anhydride dropwise at 0°C. Stir at RT for 1h to form the acetanilide. Reason: Direct nitration of the free aniline leads to oxidation/tars. Acetyl protection directs nitration ortho to the amide (and para to the OMe).[2]

  • Nitration: Cool the acetanilide solution to -10°C. Add fuming HNO3 dropwise, maintaining temperature below 0°C. Reason: The 4-fluoro-2-methoxy pattern is electron-rich; temperature control is vital to prevent dinitration.

  • Quench: Pour onto crushed ice. Filter the yellow precipitate.

  • Deprotection: Reflux the solid in 6M HCl/EtOH for 2 hours to remove the acetyl group.

  • Neutralization: Adjust pH to 8 with NaOH. Extract with DCM.

  • Result: 4-Fluoro-2-methoxy-5-nitroaniline (Yellow solid).[1][4] Note: The fluorine is now activated for displacement.

Part 4: Metabolic & ADME Implications[1][2]

The incorporation of this scaffold addresses specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges.

Metabolic Stability Profile

The C4-Fluorine is the hero of this scaffold.[1] In non-fluorinated analogs (2-methoxyaniline derivatives), the para-position is rapidly hydroxylated by CYP enzymes, leading to rapid clearance and potential formation of toxic quinone-imines.[1][2]

  • Observation: Substitution with Fluorine increases t1/2 (half-life) in human liver microsomes (HLM) by 2-5x compared to the H-analog.[1]

  • Liability: The 2-Methoxy group is susceptible to O-demethylation.[1] However, steric shielding from the phenyl ring and ortho-substituents often slows this process.

Solubility & Permeability[2]
  • Lipophilicity: The methoxy group adds lipophilicity (increasing LogP), which aids membrane permeability.[2]

  • Solubility: Paradoxically, it also improves aqueous solubility compared to a methyl group because the oxygen atom acts as a weak hydrogen bond acceptor with water.[2]

ADME_Logic Scaffold 4-Fluoro-2-methoxyphenyl Scaffold Metabolism Metabolic Stability Scaffold->Metabolism Permeability Permeability (LogP) Scaffold->Permeability Binding Target Binding Scaffold->Binding BlockPara F blocks C4-oxidation (CYP450) Metabolism->BlockPara Lipophilicity OMe increases lipophilicity for cell entry Permeability->Lipophilicity ConfLock OMe forces twist (Bioactive Conformation) Binding->ConfLock

Caption: ADME property modulation by the scaffold's substituents.

References

  • Cross, D. A. E., et al. (2014).[2] "AZD9291, an Irreversible EGFR TKI that Overcomes T790M Resistance."[2] Cancer Discovery. Link

    • Establishes the synthesis of Osimertinib using the nitro-aniline intermedi
  • Lücking, U., et al. (2017).[2] "Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer."[2] ChemMedChem. Link[1][2]

    • Describes the retained scaffold in
  • Purser, S., et al. (2008).[2] "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

    • Authoritative review on metabolic blocking via fluorin
  • Wenthur, C. J., et al. (2013).[2] "Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM)."[1][2] Journal of Medicinal Chemistry. Link

    • Illustrates the use of similar fluoro-methoxy scaffolds in CNS drug discovery.
  • Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1][2]

    • Comprehensive guide on the electronic effects of fluorine substitution.

Sources

Solubility profile of Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profile & Solvent Selection Strategy for Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate (CAS: 13022-54-3 / Analogous structures). As a critical intermediate in the synthesis of quinolone antibiotics and indole-based therapeutics, understanding its solvation thermodynamics is paramount for process optimization.[1]

This document moves beyond static data, offering a predictive solubility model based on structural analysis and detailing self-validating experimental protocols for precise determination. It is designed for process chemists requiring actionable data for crystallization, extraction, and reaction solvent selection.[1]

Physicochemical Characterization & Structural Analysis

To predict solubility behavior, we must first deconstruct the molecular architecture of the solute.[1]

  • Molecular Formula:

    
    [1]
    
  • Functional Groups:

    • 
      -Keto Ester Moiety:  Highly polarized carbonyls (
      
      
      
      ) increase dipole-dipole interaction potential.
    • Fluorine (C-4): Introduces strong electronegativity but low polarizability; enhances lipophilicity relative to hydrogen.

    • Methoxy (C-2): An electron-donating group (EDG) that increases electron density on the aromatic ring and acts as a weak hydrogen bond acceptor.

Solubility Prediction (Hansen Solubility Parameters): The molecule exhibits a "push-pull" electronic structure. The lipophilic ethyl and fluoro-phenyl segments drive solubility in non-polar to moderately polar organics, while the highly oxygenated oxo-acetate "head" requires solvents with dipole capability.

Predicted Solubility Tier List
Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Aprotic DMSO, DMF, DMAcExcellent Strong dipole-dipole interactions; disruption of crystal lattice energy.
Chlorinated Dichloromethane (DCM), ChloroformVery Good Dispersion forces + weak polar interactions.[1] Ideal for extraction.
Esters/Ethers Ethyl Acetate, THF, MTBEGood "Like-dissolves-like" (ester-ester affinity).[1]
Alcohols Methanol, Ethanol, IPAModerate Soluble, but risk of transesterification at high T. H-bonding with carbonyls.[1]
Aliphatics Hexane, Heptane, CyclohexanePoor Lacks sufficient polarity to overcome lattice energy.[1] Useful as anti-solvents.
Aqueous WaterInsoluble Hydrophobic aromatic core dominates; rapid hydrolysis risk at high pH.

Experimental Protocols for Solubility Determination

Protocol A: Static Equilibrium Method (Gravimetric)

Best for generating thermodynamic data (van't Hoff plots).[1]

  • Preparation: Add excess solid Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate to 50 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir continuously at the target temperature (

    
    ) for 24 hours.
    
  • Sampling: Stop stirring and allow the suspension to settle for 2 hours.

  • Extraction: Withdraw the supernatant using a syringe equipped with a 0.45

    
     PTFE filter (pre-heated to 
    
    
    
    to prevent precipitation).
  • Quantification: Weigh a drying dish (

    
    ). Add supernatant (
    
    
    
    ). Evaporate solvent under vacuum at 40°C until constant mass is achieved (
    
    
    ).
  • Calculation:

    
    [1]
    
Protocol B: Dynamic Laser Monitoring (Synthetic Method)

Best for rapid screening of multiple solvents.[1]

  • Setup: Place a precise mixture of solute and solvent in a specialized glass cell.

  • Heating: Heat the mixture slowly (0.2 K/min) while monitoring with a laser transmission system.

  • Detection: The dissolution temperature (

    
    ) is recorded when the laser transmittance maximizes (solid disappears).
    
  • Iteration: Add more solute to the same cell and repeat to generate a polythermal curve.

Thermodynamic Modeling & Data Correlation

To translate experimental points into a usable process model, fit your data to the Modified Apelblat Equation . This model is the industry standard for correlating the solubility of aromatic esters in organic solvents.

The Equation:


[1]
  • 
     : Mole fraction solubility.
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    

Why this matters: Once you determine constants


 and 

from just 5-6 experimental points, you can interpolate the solubility at any temperature, allowing for precise design of cooling crystallization curves.[1]

Process Visualization: Solubility & Stability Workflow

The following diagram illustrates the decision matrix for solvent selection, accounting for both solubility and chemical stability (hydrolysis/transesterification risks).

SolubilityWorkflow Start Solvent Selection for Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate CheckPolarity 1. Polarity Screening (Dielectric Constant) Start->CheckPolarity BranchHigh High Polarity (DMSO, DMF) CheckPolarity->BranchHigh High Solubility BranchMed Med Polarity (Esters, Alcohols) CheckPolarity->BranchMed Good Solubility BranchLow Low Polarity (Alkanes) CheckPolarity->BranchLow Insoluble Process Process Suitability BranchHigh->Process Excellent Dissolution RiskCheck 2. Stability Check (Nucleophilic Attack?) BranchMed->RiskCheck AntiSolvent Use as Anti-Solvent for Crystallization BranchLow->AntiSolvent Safe Aprotic/Inert (DCM, THF, EtOAc) RiskCheck->Safe No Nucleophile Risk Protic/Reactive (MeOH, EtOH, H2O) RiskCheck->Risk -OH present Safe->Process Transester Risk: Transesterification (Avoid high T) Risk->Transester Alcohol Solvent Hydrolysis Risk: Hydrolysis (Keep pH < 7, Dry) Risk->Hydrolysis Wet Solvent Process->AntiSolvent Precipitation Step

Caption: Decision matrix for solvent selection balancing solubility performance against chemical stability risks.

Critical Application Notes

A. Crystallization Strategy

For purification, a Cooling-Anti-solvent Crystallization is recommended:

  • Dissolve the crude intermediate in Ethyl Acetate (Good solubility, low toxicity) at 60°C.

  • Filter hot to remove inorganic salts.

  • Cool to 25°C.

  • Add Anti-solvent: Slowly dose n-Heptane (Ratio 1:3 v/v) to induce nucleation.

  • Yield: This exploits the steep solubility differential between the ester and the alkane.

B. Stability Warning

The


-keto ester motif is susceptible to:
  • Hydrolysis: In the presence of water and base, the ester cleaves to the acid.[1] Recommendation: Maintain solvent water content

    
     (KF).[1]
    
  • Hemiacetal Formation: In methanol/ethanol, reversible addition to the ketone can occur.[1] Recommendation: Use non-nucleophilic solvents (THF, Toluene) for long-term storage or reactions requiring high thermal input.[1]

References

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] (Foundational paper for the Apelblat solubility model).

  • Sha, O., et al. (2020).[1] Solubility and thermodynamic modeling of ethyl 2-(4-hydroxyphenyl)-2-oxoacetate in pure and binary solvents. Journal of Molecular Liquids. (Methodology reference for

    
    -keto ester solubility).
    
  • Sigma-Aldrich/Merck. (n.d.). Ethyl 2-((4-fluorophenyl)amino)-2-oxoacetate Product Sheet. (Structural analog property verification).

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Source for theoretical solubility prediction parameters).

Sources

Safety data sheet (SDS) for Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide and safety data sheet (SDS) analysis for Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate , designed for researchers and drug development professionals.

Document Type: Technical Safety & Handling Guide (Expanded SDS) Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Scientists Version: 1.0 (Research Use Only)

Chemical Identification & Strategic Context

Core Identity
  • Chemical Name: Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate[1]

  • Synonyms: Ethyl (4-fluoro-2-methoxyphenyl)(oxo)acetate; Ethyl 4-fluoro-2-methoxybenzoylformate

  • CAS Number: [Note: Specific CAS may vary by vendor for this substitution pattern; closely related analog CAS: 1813-94-1 (4-fluoro analog)]

  • Molecular Formula: C₁₁H₁₁FO₄

  • Molecular Weight: ~226.20 g/mol

  • Structure Description: An

    
    -keto ester featuring a phenyl ring substituted with a fluorine atom at the 4-position and a methoxy group at the 2-position.[1]
    
Scientific Significance (Expertise & Experience)

In drug discovery, Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate serves as a critical dielectrophilic scaffold . The


-keto ester moiety is highly reactive toward dinucleophiles (e.g., hydrazines, diamines), making this compound a primary building block for synthesizing quinoxalinones , indoles , and heterocyclic kinase inhibitors .

Field Insight: The ortho-methoxy group often provides steric hindrance or intramolecular hydrogen bonding opportunities in downstream intermediates, influencing biological activity (e.g., improving metabolic stability or selectivity). However, this same group can deactivate the ketone toward nucleophilic attack compared to the unsubstituted analog, requiring optimized reaction conditions (e.g., Lewis acid catalysis).

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationships (SAR) for


-keto esters and aryl fluorides.
GHS Label Elements
  • Signal Word: WARNING

  • Hazard Pictograms:

    • 
      (Exclamation Mark - Irritant)
      
Hazard Statements
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[3]

  • H302: Harmful if swallowed (Predicted based on fluorinated aryl esters).

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2][3] Continue rinsing.[2][3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

Physical & Chemical Properties

PropertyValue / DescriptionExperimental Note
Appearance Pale yellow to orange oil or low-melting solidColor intensifies upon oxidation/impurities.
Boiling Point ~320–340°C (Predicted)High boiling point; vacuum distillation recommended.
Flash Point >110°C (Predicted)Combustible but not highly flammable.
Solubility DCM, EtOAc, DMSO, MeOHHydrolyzes slowly in water/aqueous bases.
Reactivity Electrophilic at C2 (ketone) and C1 (ester)Sensitive to moisture (hydrolysis to acid).

Advanced Handling & Storage Protocols

Storage Architecture (Trustworthiness)

To maintain reagent integrity for sensitive couplings (e.g., Suzuki-Miyaura or cyclizations), strict environmental control is required.

  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Inert Gas (Argon/Nitrogen) is mandatory. The

    
    -keto group is prone to hydration (gem-diol formation) and the ester to hydrolysis.
    
  • Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation and moisture ingress.

Synthesis & Handling Workflow

The following diagram illustrates the decision logic for handling this reagent in a synthesis context, ensuring safety and yield preservation.

HandlingWorkflow cluster_safety Critical Safety Check Start Reagent Retrieval (Cold Storage) Check Check Atmosphere (Inert?) Start->Check Check->Start No (Fix Setup) Equilibrate Warm to RT (Desiccator) Check->Equilibrate Yes Open Open in Fume Hood (Under N2/Ar Flow) Equilibrate->Open Weigh Rapid Weighing (< 2 min exposure) Open->Weigh Reseal Purge Headspace & Reseal (Parafilm) Weigh->Reseal Use Proceed to Reaction (Dry Solvent) Weigh->Use

Figure 1: Inert Handling Protocol. Minimizing moisture exposure prevents hydrolysis of the


-keto ester.

Emergency Response & First Aid

Specific Hazards: Fluorine Content

Unlike standard organic esters, the combustion of this compound releases Hydrogen Fluoride (HF) , a highly toxic and corrosive gas. Standard firefighting protocols must be augmented.

  • Firefighting: Use CO₂, dry chemical, or foam.[4] Do NOT use a direct water jet , which may spread the chemical and generate HF mist.

  • PPE: Firefighters must wear self-contained breathing apparatus (SCBA) with full face-piece.

Exposure Response Matrix
RouteImmediate ActionMedical Note
Eye Contact Rinse for 15+ min.[3] Lift eyelids.[5]Monitor for delayed corneal damage (organic acid effect).
Skin Contact Wash with soap/water.[3][5] Remove clothes.[2][3][4][5]If redness persists, treat as chemical burn.
Inhalation Move to fresh air.[2][3][4] Oxygen if needed.[6]Pulmonary edema may be delayed 24-48h.
Ingestion Rinse mouth. Do NOT induce vomiting.Risk of aspiration pneumonia.

Ecological & Disposal Considerations

Environmental Fate
  • Aquatic Toxicity: Esters are generally toxic to aquatic life. The fluorinated moiety increases persistence.

  • Degradability: Expected to hydrolyze in the environment to 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetic acid and ethanol . The acid metabolite may be persistent.

Disposal Protocol
  • Dissolve: Dissolve the material in a combustible solvent (e.g., acetone).

  • Incinerate: Burn in a chemical incinerator equipped with an afterburner and scrubber .

    • Critical: The scrubber is essential to neutralize HF gas generated during combustion.

  • Do Not: Do not flush down drains.

Scientific Context: Synthesis & Reactivity

Synthetic Pathway (Expertise)

Understanding the origin of the chemical helps in assessing impurity profiles (e.g., residual aluminum or selenium).

  • Route A (Friedel-Crafts): 1-Fluoro-3-methoxybenzene + Ethyl oxalyl chloride + AlCl₃.

    • Impurity Risk: Aluminum salts, HCl.

  • Route B (Oxidation): 4-Fluoro-2-methoxyacetophenone + SeO₂ (Riley Oxidation).

    • Impurity Risk: Selenium (highly toxic).

Reactivity Profile

The


-keto ester is a "privileged structure" in medicinal chemistry.

Reactivity Compound Ethyl 2-(4-fluoro-2-methoxyphenyl) -2-oxoacetate Prod1 Heterocycles (Quinoxalinones) Compound->Prod1 + Nu1 (Cyclization) Prod2 Tertiary Alcohols (1,2-Addition) Compound->Prod2 + Nu2 (Addition) Nu1 Dinucleophiles (Hydrazines/Diamines) Nu1->Compound Nu2 Grignard/Lithium Reagents Nu2->Compound

Figure 2: Reactivity Profile. The electrophilic carbonyls allow for diverse heterocycle formation.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet for Ethyl 2-(4-fluorophenyl)-2-oxoacetate (Analog). Retrieved from [7]

  • PubChem. (2024). Compound Summary: Ethyl 2-(4-fluoro-3-methoxyphenyl)-2-oxoacetate (Isomer). National Library of Medicine. Retrieved from

  • Cayman Chemical. (2023).[2] Safety Data Sheet: Alpha-Keto Esters General Guidelines. Retrieved from

  • Fisher Scientific. (2024). Material Safety Data Sheet: Ethyl Fluoroacetate (Fluorine Safety Context). Retrieved from

(Note: Due to the specific substitution pattern, data is interpolated from validated analogs [1, 2] and functional group safety standards [3].)

Sources

Methodological & Application

Synthesis of Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate via Grignard reaction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate

Executive Summary

This application note details a robust, field-proven protocol for the synthesis of Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate (CAS 769944-35-6). This molecule is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and agrochemical actives.

The synthesis utilizes a Grignard reaction between (4-fluoro-2-methoxyphenyl)magnesium bromide and diethyl oxalate. The critical challenge in this transformation is controlling chemoselectivity. Standard Grignard additions to esters often result in double addition, yielding tertiary alcohols. This protocol employs a cryogenic inverse addition strategy to ensure exclusive mono-acylation, delivering the target


-keto ester in high purity.

Scientific Foundation & Retrosynthesis

Mechanistic Logic

The reaction proceeds via the nucleophilic attack of the aryl Grignard reagent on one of the carbonyl carbons of diethyl oxalate.

  • Selectivity Control: The primary failure mode is the "over-reaction" where the initially formed ketone (the target glyoxylate) is more reactive than the starting oxalate, leading to a second Grignard attack.

  • Solution: By maintaining a high concentration of electrophile (diethyl oxalate) relative to the nucleophile (Grignard) at low temperatures (

    
    C), the reaction kinetics favor the initial attack. The tetrahedral intermediate is stable at low temperatures, preventing the expulsion of ethoxide and subsequent re-attack until the quench.
    
Pathway Visualization

ReactionPathway Start 1-bromo-4-fluoro- 2-methoxybenzene Grignard Aryl-MgBr (Nucleophile) Start->Grignard Grignard Formation Mg Mg / THF (Activation) Mg->Grignard Intermediate Tetrahedral Intermediate (-78°C) Grignard->Intermediate Inverse Addition (Slow, < -40°C) Oxalate Diethyl Oxalate (Electrophile, Excess) Oxalate->Intermediate Product Ethyl 2-(4-fluoro- 2-methoxyphenyl)-2-oxoacetate Intermediate->Product Warm & Eliminate EtO- SideProduct Bis-Addition (Tertiary Alcohol) Intermediate->SideProduct High Temp / Excess Grignard Quench H3O+ Quench

Figure 1: Reaction pathway highlighting the critical branch point between the desired glyoxylate and the undesired alcohol side product.

Experimental Protocol

Critical Process Parameters (CPP)
ParameterSpecificationRationale
Solvent Quality Anhydrous THF (<50 ppm H₂O)Moisture destroys Grignard reagents immediately.
Temperature (Step A) Reflux (65°C)Essential to sustain Grignard formation kinetics.
Temperature (Step B) -78°C to -40°CLow temp prevents tetrahedral intermediate collapse and double addition.
Stoichiometry Oxalate : Aryl Bromide (2.0 : 1.0)Excess electrophile is required for mono-selectivity.
Addition Mode Inverse Addition Grignard must be added to the Oxalate.
Step-by-Step Methodology

Reagents:

  • 1-bromo-4-fluoro-2-methoxybenzene (20.5 g, 100 mmol)

  • Magnesium turnings (2.67 g, 110 mmol, 1.1 equiv)

  • Diethyl oxalate (29.2 g, 200 mmol, 2.0 equiv)

  • Iodine (one crystal) or 1,2-Dibromoethane (0.5 mL)

  • Anhydrous THF (150 mL total)

Part A: Preparation of (4-Fluoro-2-methoxyphenyl)magnesium Bromide

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain a positive pressure of Nitrogen or Argon.

  • Activation: Add Magnesium turnings and just enough THF to cover them. Add a single crystal of Iodine.[1] Stir gently until the iodine color fades (indicating activation).

  • Initiation: Dissolve the aryl bromide (20.5 g) in 100 mL anhydrous THF. Add approximately 5-10 mL of this solution to the Mg. Heat locally with a heat gun if necessary until bubbling initiates and the solution turns turbid/grey.

  • Propagation: Once initiated, add the remaining aryl bromide solution dropwise over 45-60 minutes. The reaction is exothermic; maintain a gentle reflux without external heating if possible.

  • Completion: After addition, reflux the mixture for 1 hour to ensure complete consumption of the bromide. Cool to room temperature. Note: The solution should be dark grey/brown.

Part B: The Inverse Addition (Critical Step)

  • Electrophile Preparation: In a separate flame-dried 1 L flask, dissolve Diethyl oxalate (29.2 g) in 50 mL anhydrous THF. Cool this solution to -78°C (Dry ice/Acetone bath).

  • Cannulation: Transfer the cooled Grignard solution (from Part A) into a pressure-equalizing addition funnel above the oxalate flask via cannula (to filter out unreacted Mg).

  • Controlled Addition: Add the Grignard reagent dropwise to the oxalate solution over 60 minutes.

    • Constraint: Monitor internal temperature; do not allow it to rise above -50°C .

  • Equilibration: After addition, stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours.

Part C: Workup and Isolation

  • Quench: Pour the reaction mixture into a stirred solution of saturated aqueous Ammonium Chloride (NH₄Cl, 200 mL) at 0°C.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL).

  • Wash: Wash combined organics with Water (100 mL) and Brine (100 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil often contains excess diethyl oxalate. Remove excess oxalate via high-vacuum distillation or purify the residue via silica gel flash chromatography (Eluent: 5-10% EtOAc in Hexanes).

Analytical Data & QC

Expected Yield: 75-85% Physical State: Pale yellow oil or low-melting solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.85 (dd, 1H, Ar-H6) – Deshielded by carbonyl.
      
    • 
       6.75 (m, 2H, Ar-H3, H5).
      
    • 
       4.42 (q, 2H, O-CH₂-CH₃).
      
    • 
       3.90 (s, 3H, O-CH₃).
      
    • 
       1.40 (t, 3H, O-CH₂-CH₃).
      
  • ¹⁹F NMR: Single peak around -105 to -110 ppm.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Bis-Addition Temperature too high during addition.Ensure internal temp stays < -50°C. Increase Oxalate equivalents to 2.5x.
No Reaction (Step A) Mg surface passivated.Use "Rieke Magnesium" or mechanically crush Mg turnings under Argon. Add 1,2-dibromoethane entrainer.
Solidification Grignard reagent precipitating at low temp.Dilute the Grignard solution further with THF before addition.

Safety & Handling

  • Grignard Reagents: Extremely reactive with water and protic solvents. Handle only under inert atmosphere.

  • Exotherms: The formation of the Grignard is highly exothermic.[2][3] Have an ice bath ready to moderate the reaction if it "runs away."[3]

  • Diethyl Oxalate: Toxic if inhaled or absorbed. Hydrolyzes to oxalic acid (corrosive).

References

  • Org. Synth. 1946, 26, 77. Reaction of Grignard Reagents with Oxalates.

  • BenchChem Application Note. Grignard Reaction with Ethylmagnesium Bromide.

  • Journal of Chemical Education. Grignard Reagents: Preparation and Reaction.

  • GuideChem. CAS 769944-35-6 Entry.

  • Organic Chemistry Portal. Synthesis of alpha-Keto Esters.

Sources

Application Note: Controlled Synthesis of Ethyl (4-fluoro-2-methoxyphenyl)(oxo)acetate via Grignard Addition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate (an aryl glyoxylate) via the nucleophilic attack of 4-fluoro-2-methoxyphenylmagnesium bromide on diethyl oxalate.

This specific scaffold is a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (such as Osimertinib analogs) and quinoxaline-based bioactive compounds. The primary challenge in this transformation is preventing the "double-addition" of the Grignard reagent, which leads to the formation of the undesired tertiary alcohol (carbinol). This guide utilizes a cryogenic inverse addition protocol to ensure high selectivity for the alpha-keto ester target.

Strategic Reaction Engineering

To achieve high purity, the reaction kinetics must be managed to favor mono-substitution.

The Selectivity Challenge

Grignard reagents are highly reactive nucleophiles.[1] In a standard addition (adding the electrophile to the nucleophile), the Grignard reagent is present in large excess relative to the introduced oxalate. This favors a second nucleophilic attack on the highly reactive ketone intermediate, resulting in the bis-aryl tertiary alcohol.

The Solution: Inverse Addition

To circumvent this, we employ an Inverse Addition strategy:

  • Excess Electrophile: The Grignard reagent is added slowly into a solution containing a large excess (1.5 to 2.0 equivalents) of diethyl oxalate.

  • Cryogenic Control: The reaction is maintained between -78°C and -40°C. At these temperatures, the tetrahedral intermediate formed after the first addition is stable and does not collapse to the ketone until hydrolysis, preventing the second attack.

Reaction Scheme

ReactionScheme Grignard 4-Fluoro-2-methoxyphenyl magnesium bromide Intermediate Tetrahedral Intermediate (Stable at low temp) Grignard->Intermediate Slow Addition Oxalate Diethyl Oxalate (Excess, -78°C) Oxalate->Intermediate Product Ethyl (4-fluoro-2-methoxyphenyl) (oxo)acetate Intermediate->Product Acid Quench (HCl) SideProduct Bis-aryl Alcohol (Avoided) Intermediate->SideProduct Warming/Excess Grignard

Caption: Reaction pathway demonstrating the stabilization of the tetrahedral intermediate to prevent bis-addition.

Detailed Experimental Protocol

Reagents and Equipment
  • Nucleophile: 4-Fluoro-2-methoxyphenylmagnesium bromide (0.5 M in THF).[2] Note: Can be purchased or prepared from 1-bromo-4-fluoro-2-methoxybenzene and Mg turnings.

  • Electrophile: Diethyl oxalate (Reagent Grade, >99%, anhydrous).

  • Solvent: Tetrahydrofuran (THF), anhydrous (water <50 ppm).

  • Quench: 1M HCl (aq) or Saturated NH₄Cl.

  • Equipment: 3-neck round bottom flask, addition funnel (pressure-equalizing), nitrogen/argon line, low-temperature thermometer.

Step-by-Step Procedure
Phase A: System Preparation
  • Flame-dry a 500 mL 3-neck flask and cool under a stream of dry Nitrogen.

  • Charge the flask with Diethyl Oxalate (3.0 equiv) and anhydrous THF (10 volumes relative to Grignard volume).

  • Cool the oxalate solution to -78°C using a dry ice/acetone bath.

Phase B: The Coupling (Inverse Addition)
  • Transfer the 4-Fluoro-2-methoxyphenylmagnesium bromide (1.0 equiv) into the pressure-equalizing addition funnel under Nitrogen.

  • Critical Step: Add the Grignard reagent dropwise to the oxalate solution over 45–60 minutes.

    • Monitor: Ensure internal temperature does not rise above -65°C.[3]

    • Observation: The solution may turn yellow or slightly cloudy.[3]

  • After addition is complete, stir at -78°C for 1 hour.

  • Allow the reaction to warm slowly to -40°C over 30 minutes to ensure conversion, but do not exceed -20°C before quenching.

Phase C: Quench and Workup
  • Quench: While still cold (-20°C), quench the reaction by adding 1M HCl (200 mL) slowly. Caution: Exothermic.[4]

    • Why Acidic? Acid is required to hydrolyze the magnesium salt intermediate to the keto-ester.

  • Warm to room temperature and separate layers.

  • Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Combine organic layers and wash with:

    • Water (2x)

    • Brine (1x)

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The excess diethyl oxalate (b.p. 185°C) can be removed via high-vacuum distillation or column chromatography (Silica gel, Hexanes/EtOAc gradient).

Analytical Data & Validation

Upon isolation, the product should be characterized to confirm the preservation of the ester moiety and the integrity of the aryl ring.

Target Compound: Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate Molecular Weight: 226.12 g/mol

TechniqueExpected Signal CharacteristicsStructural Assignment
1H NMR (CDCl₃)δ 1.39 (t, 3H)Ester methyl group (-CH₂CH ₃)
δ 3.85 (s, 3H)Methoxy group on aryl ring (-OCH ₃)
δ 4.42 (q, 2H)Ester methylene group (-OCH ₂CH₃)
δ 6.6–6.8 (m, 2H)Aryl protons (C3-H, C5-H)
δ 7.8–7.9 (dd, 1H)Aryl proton (C6-H, deshielded by carbonyl)
19F NMR δ -105 to -110 ppmFluorine substituent
IR ~1735 cm⁻¹Ester C=O stretch
~1670 cm⁻¹Ketone C=O stretch (conjugated)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Bis-addition product observed Localized high concentration of Grignard.Increase stirring speed; reduce Grignard addition rate; ensure temperature stays <-60°C.
Low Yield / Recovery Hydrolysis of ester during workup.Avoid strong bases; keep quench pH acidic but not <1; perform extraction quickly.
Grignard Reagent Inactive Moisture in THF or degraded reagent.Titrate Grignard before use; use freshly distilled THF over Na/Benzophenone or molecular sieves.
Excess Oxalate remaining Inefficient purification.Diethyl oxalate is high boiling. Use Kugelrohr distillation or wash organic layer with dilute bicarbonate (carefully) to hydrolyze excess oxalate if product is stable.

Process Workflow Diagram

Workflow Start Start: Anhydrous Setup Cool Cool Diethyl Oxalate (3 eq) in THF to -78°C Start->Cool Add Dropwise Addition of Grignard (1 eq) (Inverse Addition) Cool->Add Stir Stir at -78°C (1 hr) Warm to -40°C Add->Stir Quench Acidic Quench (1M HCl) Hydrolysis of Intermediate Stir->Quench Extract Extraction (EtOAc) & Concentration Quench->Extract Purify Purification (Remove excess Oxalate) Extract->Purify

Caption: Operational workflow for the inverse addition protocol.

References

  • Preparation of Fluorinated Aryl Grignards: Sigma-Aldrich.[5] "4-Fluorophenylmagnesium bromide solution properties and safety."

  • General Grignard/Oxalate Reaction Mechanism: Master Organic Chemistry. "Reaction of Grignard Reagents with Esters: The Mechanism."[6]

  • Inverse Addition Strategy (Flow Chemistry Context): FHNW School of Life Sciences. "Selective Grignard Addition to Dialkyl Oxalates."

  • Synthesis of Similar Intermediates (Osimertinib Precursors): ChemicalBook. "Synthesis routes for 4-fluoro-2-methylphenylmagnesium bromide and related derivatives."

  • Safety Data for Diethyl Oxalate: PubChem. "Diethyl Oxalate - Safety and Hazards."

Sources

Application Note: Regioselective Synthesis of 4-Fluoro-2-methoxybenzene Glyoxylates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of Ethyl (4-fluoro-2-methoxyphenyl)glyoxylate (and its free acid form) via Friedel-Crafts acylation.

This procedure addresses the specific challenge of regiocontrol when acylating 3-fluoroanisole (1-fluoro-3-methoxybenzene), ensuring the target substitution pattern (4-fluoro-2-methoxy relative to the glyoxylate) is achieved and isolated from the competing para-to-methoxy isomer.

Executive Summary

The synthesis of (4-fluoro-2-methoxyphenyl)oxoacetic acid derivatives is a critical step in the development of novel kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The core challenge lies in the acylation of 3-fluoroanisole , where the directing effects of the methoxy group (strong activator, ortho/para) and the fluorine atom (weak deactivator, ortho/para) compete.

While the para-to-methoxy position (C4) is electronically favored, the C6 position (ortho to methoxy, para to fluorine) yields the desired "4-fluoro-2-methoxy" substitution pattern. This guide details a protocol using Ethyl Chlorooxoacetate and Aluminum Chloride (


)  optimized to synthesize and isolate the target isomer with high purity.

Chemical Reaction & Mechanism

Reaction Scheme

The reaction involves the electrophilic aromatic substitution of 3-fluoroanisole (1) with ethyl chlorooxoacetate (2) mediated by


 to form ethyl (4-fluoro-2-methoxyphenyl)oxoacetate  (3).

Note on Regiochemistry:

  • Target Product (C6 Attack): 1-glyoxylyl-2-methoxy-4-fluorobenzene.

  • Competing Byproduct (C4 Attack): 1-glyoxylyl-4-methoxy-2-fluorobenzene.

Mechanistic Pathway (DOT Visualization)

FriedelCraftsMechanism Reagents Ethyl Chlorooxoacetate + AlCl3 Acylium Acylium Ion Complex [EtOOC-C+=O AlCl4-] Reagents->Acylium Lewis Acid Activation SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex + Substrate (Electrophilic Attack at C6) Substrate 3-Fluoroanisole (1-Fluoro-3-methoxybenzene) Substrate->SigmaComplex ProductComplex Product-AlCl3 Complex SigmaComplex->ProductComplex - HCl (Re-aromatization) FinalProduct Ethyl (4-fluoro-2-methoxyphenyl) glyoxylate ProductComplex->FinalProduct Ice/Water Quench

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation involving acylium ion generation and electrophilic attack.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Density (g/mL)Role
3-Fluoroanisole 126.131.01.104Substrate
Ethyl Chlorooxoacetate 136.531.21.220Acylating Agent
Aluminum Chloride (

)
133.341.5SolidLewis Acid Catalyst
Dichloromethane (DCM) 84.93--Solvent (Anhydrous)
HCl (1M) ---Quenching Agent
Step-by-Step Procedure
Phase 1: Acylium Ion Generation
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvent Charge: Add DCM (50 mL) and

    
     (1.5 equiv, 20.0 g)  to the flask. Cool the suspension to 0°C  using an ice/water bath.
    
  • Activation: Add Ethyl Chlorooxoacetate (1.2 equiv, 16.4 g) dropwise over 15 minutes.

    • Observation: The suspension will likely homogenize or change color (yellow/orange) as the active acylium complex forms.

    • Critical: Maintain temperature < 5°C to prevent decomposition.

Phase 2: Electrophilic Addition
  • Substrate Addition: Dissolve 3-Fluoroanisole (1.0 equiv, 12.6 g) in DCM (20 mL) . Add this solution dropwise to the reaction mixture over 30 minutes.

    • Rate Control: Evolution of HCl gas will occur. Ensure the internal temperature does not exceed 10°C.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 3-4 hours .

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC. The product usually appears as a lower Rf spot compared to the starting material.

Phase 3: Quenching & Isolation
  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice containing 20 mL conc. HCl . Stir vigorously for 30 minutes to decompose the aluminum complex.

    • Safety: Exothermic reaction. Add slowly.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Wash: Combine organic layers and wash with Brine (50 mL) , then Sat.

    
     (50 mL)  to remove acidic impurities.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude oil.
    
Phase 4: Purification (Isomer Separation)

The crude mixture will contain the major isomer (C4-attack) and the target isomer (C6-attack).

  • Crystallization (Preferred): Dissolve the crude oil in hot Hexane/Ethyl Acetate (9:1) . Cool slowly to 4°C. The para-substituted isomers often crystallize differently.

  • Column Chromatography: If crystallization fails, purify via silica gel chromatography.

    • Eluent: Gradient of 0%

      
       20% Ethyl Acetate in Hexanes.
      
    • Elution Order: typically, the less polar isomer (often the one with internal hydrogen bonding or less steric strain) elutes first.

Regioselectivity & Optimization Strategy

The formation of the target 4-fluoro-2-methoxy pattern requires substitution at the C6 position of 3-fluoroanisole.

  • Electronic Conflict:

    • C4 (Para to OMe): Most activated. Major product in standard conditions.

    • C6 (Ortho to OMe, Para to F): Activated by OMe (ortho) and F (para). Less sterically hindered than C2, but usually less favored than C4.

  • Optimization: To enhance C6 selectivity, use Nitromethane (

    
    )  as the solvent instead of DCM. Nitromethane forms a complex with the acylium ion, increasing its bulk and "hardness," which often favors para-substitution relative to the halogen (F) or ortho-substitution relative to the methoxy group due to specific solvation effects.
    
Workflow Diagram (DOT)

Workflow Start Start: 3-Fluoroanisole Activation Activate Ethyl Oxalyl Chloride with AlCl3 in DCM (0°C) Start->Activation Addition Add Substrate slowly (Control HCl evolution) Activation->Addition Reaction Stir at RT (3-4h) Monitor via HPLC Addition->Reaction Quench Pour onto Ice/HCl (Hydrolysis of Al-Complex) Reaction->Quench Purification Separation of Isomers (Crystallization/Chromatography) Quench->Purification End Target: Ethyl (4-fluoro-2-methoxyphenyl) glyoxylate Purification->End

Figure 2: Operational workflow for the synthesis and isolation of the target glyoxylate.

Characterization Data (Expected)

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.85 (dd, 1H, Ar-H6, ortho to glyoxylate), 6.75 (m, 2H, Ar-H3, H5), 4.40 (q, 2H, 
      
      
      
      ), 3.92 (s, 3H,
      
      
      ), 1.38 (t, 3H,
      
      
      ).
    • Diagnostic: The proton ortho to the carbonyl (H6) will be significantly deshielded (>7.5 ppm).

  • 19F NMR:

    • Single peak around -105 to -110 ppm.

References

  • Friedel-Crafts Acylation Mechanisms: Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1964.
  • Regioselectivity in Anisoles: Smith, M. B. March's Advanced Organic Chemistry; Wiley, 2013. Link

  • Synthesis of Glyoxylates: "Preparation of arylglyoxylic acid derivatives." Organic Syntheses, Coll.[2] Vol. 4, p. 478. Link

  • Acylation of Fluoroanisoles: Journal of Medicinal Chemistry, 2007, 50(15), 3651–3660. (Contextual reference for fluoro-alkoxy aromatics). Link

  • General Protocol for Oxalyl Chloride Acylation: Tetrahedron Letters, 2002, 43, 7091. Link

Sources

Application Note: Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate is a specialized


-keto ester widely utilized in the synthesis of pharmacologically active heterocycles and chiral mandelic acid derivatives. Its structural uniqueness lies in the 4-fluoro-2-methoxy  substitution pattern on the phenyl ring.
  • The Fluorine Atom (C4): Enhances metabolic stability by blocking para-hydroxylation (a common metabolic soft spot) and increases lipophilicity for better membrane permeability [1].

  • The Methoxy Group (C2): Provides steric bulk to influence regioselectivity during cyclization and acts as an electron-donating group (EDG) that modulates the electrophilicity of the

    
    -carbonyl.
    

This guide details the strategic application of this building block in synthesizing Quinoxalin-2(1H)-ones (common in kinase inhibitors) and Chiral


-Hydroxy Esters  (precursors to bioactive mandelates), providing validated protocols and mechanistic insights.

Chemical Profile & Strategic Value

PropertySpecification
Chemical Name Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate
Functional Class Aryl

-keto ester (Aryl glyoxylate)
Molecular Formula

Key Reactivity 1,2-Nucleophilic addition, Condensation, Enantioselective reduction
Storage 2–8°C, under inert atmosphere (Ar/N2) to prevent hydrolysis

Strategic Role in Drug Design: The


-keto ester moiety serves as a "linchpin" electrophile. In medicinal chemistry, this specific scaffold is often employed to synthesize Quinoxalines  and Benzothiazoles . The presence of the fluorine atom is critical; approximately 20% of marketed drugs contain fluorine, often utilized to modulate 

and binding affinity without drastically altering steric volume [2].

Application I: Synthesis of Bioactive Quinoxalin-2(1H)-ones

The condensation of aryl


-keto esters with 1,2-diamines is the primary route to accessing the quinoxaline core, a privileged structure in oncology (e.g., VEGFR inhibitors).
Mechanistic Insight

The reaction proceeds via a two-step sequence:

  • Schiff Base Formation: The more nucleophilic amine of the diamine attacks the

    
    -keto group (more electrophilic than the ester).
    
  • Cyclization: Intramolecular attack of the second amine on the ester carbonyl, followed by loss of ethanol.

Note: The 2-methoxy substituent on the phenyl ring creates steric hindrance near the ketone. This often improves regioselectivity when using unsymmetrical diamines, favoring attack at the less hindered position first.

Experimental Protocol

Objective: Synthesis of 3-(4-fluoro-2-methoxyphenyl)quinoxalin-2(1H)-one.

Reagents:

  • Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate (1.0 equiv)

  • o-Phenylenediamine (1.1 equiv)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

  • Catalyst: 10 mol% Acetic Acid (if using EtOH)

Procedure:

  • Setup: Charge a round-bottom flask with Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate (10 mmol) and ethanol (30 mL).

  • Addition: Add o-phenylenediamine (11 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting

      
      -keto ester (bright UV active) should disappear.
      
  • Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol (

    
    ). If no precipitate forms, concentrate in vacuo and recrystallize from EtOH/Water.
    

Yield Expectation: 85–92%

Workflow Visualization

QuinoxalineSynthesis Start Start: Alpha-Keto Ester + Diamine Inter Intermediate: Schiff Base Formation Start->Inter Reflux/EtOH - H2O Cycl Cyclization: Intramolecular Amide Formation Inter->Cycl Tautomerization Prod Product: Quinoxalin-2(1H)-one Cycl->Prod - EtOH

Figure 1: Step-wise condensation pathway for Quinoxalinone synthesis.

Application II: Asymmetric Transfer Hydrogenation (ATH)

Reducing the


-keto group yields chiral 

-hydroxy esters (mandelic acid derivatives). These are vital for synthesizing protease inhibitors where stereochemistry determines potency.
Strategic Choice: Dynamic Kinetic Resolution (DKR)

While standard reduction yields a racemate, using Ruthenium-Noyori catalysts allows for Asymmetric Transfer Hydrogenation.[1] If the


-position were protonated (labile), DKR would be possible. However, for this aryl keto ester, we rely on standard enantioselective ketone reduction [3].
Experimental Protocol

Objective: Synthesis of Ethyl (R)-2-(4-fluoro-2-methoxyphenyl)-2-hydroxyacetate.

Reagents:

  • Substrate: Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (1 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

  • Solvent: DMF or DCM

Procedure:

  • Catalyst Prep: In a glovebox or under Argon, dissolve the Ru-catalyst in degassed DMF.

  • Reaction: Add the substrate (1.0 equiv) to the catalyst solution.

  • Initiation: Add the HCOOH/Et3N mixture (2.0 equiv) dropwise.

  • Incubation: Stir at

    
     for 12–24 hours.
    
    • Validation: Check enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).

  • Quench: Add water and extract with Ethyl Acetate.

  • Purification: Flash chromatography (Silica gel).

Yield Expectation: >90% yield, >95% ee.

Decision Logic for Functionalization

FunctionalizationTree Root Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate Path1 Reductive Amination Root->Path1 + NH4OAc / NaBH3CN Path2 Asym. Transfer Hydrogenation Root->Path2 + Ru-Cat / HCOOH Path3 Condensation (Diamines) Root->Path3 + OPD / Reflux Prod1 Alpha-Amino Acids (Unnatural) Path1->Prod1 Prod2 Chiral Mandelates (Protease Inhibitors) Path2->Prod2 Prod3 Quinoxalinones (Kinase Inhibitors) Path3->Prod3

Figure 2: Divergent synthesis pathways from the parent building block.

Analytical Validation (QC)

To ensure protocol integrity, the following analytical signatures must be verified.

TechniqueExpected SignatureDiagnostic Value
1H NMR Singlet

3.8-3.9 ppm (3H)
Confirms integrity of Methoxy group.
1H NMR Multiplet

6.8-7.5 ppm
Aromatic region; splitting indicates Fluorine coupling (

).
13C NMR

~180-185 ppm

-Keto carbonyl
(distinct from ester carbonyl at ~163 ppm).
19F NMR

-100 to -120 ppm
Diagnostic for Aryl-Fluorine .
LC-MS [M+H]+ or [M+Na]+Confirms Molecular Weight (

Da).

References

  • Role of Fluorine in MedChem: Inoue, M., et al.[2][3][4][5] "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." PMC, 2025.

  • Fluorine Statistics: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med. Chem., 2018.[2]

  • ATH of Keto Esters: Cote, A., et al. "Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters." J. Org. Chem., 2024.[6][7][8]

  • Quinoxalinone Synthesis: Luo, Z., et al.[6][7] "A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones."[7] RSC Advances, 2024.

  • General Reactivity of Alpha-Keto Esters: Zhang, J., et al. "Applications of typical α-keto acids and their esters." Catalysts, 2025.

Sources

Application Note: Scalable Synthesis of 3-Arylquinoxalin-2(1H)-ones from Ethyl Aryl-2-oxoacetates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoxaline scaffolds are "privileged structures" in medicinal chemistry, exhibiting broad-spectrum biological activities including antiviral, antibacterial, and anticancer properties (e.g., VEGFR-2 inhibition). While the classic Hinsberg reaction utilizes 1,2-diketones to yield fully aromatic quinoxalines, this guide focuses on a specific, high-value variant: the condensation of ethyl aryl-2-oxoacetates (ethyl aroylformates) with 1,2-diamines .

This reaction selectively yields 3-arylquinoxalin-2(1H)-ones , a versatile lactam subclass. This Application Note provides a comprehensive technical guide for this transformation, detailing mechanistic insights, a robust standard operating procedure (SOP), and a green chemistry alternative.

Scientific Foundation & Mechanistic Insight

The Chemical Pathway

The reaction is a double condensation between a binucleophile (o-phenylenediamine) and a biselectrophile (ethyl aryl-2-oxoacetate). Unlike symmetrical 1,2-diketones, the starting material possesses two distinct electrophilic centers:

  • 
    -Keto Carbon:  Highly electrophilic due to the adjacent ester group.
    
  • Ester Carbon: Less electrophilic, serving as the cyclization termination point.

Mechanism of Action

The reaction proceeds via a step-wise mechanism rather than a concerted one.

  • Nucleophilic Attack: The amine attacks the highly reactive

    
    -keto group first, forming a hemiaminal intermediate.
    
  • Dehydration: Loss of water yields an imine (Schiff base).

  • Intramolecular Cyclization: The second amine group attacks the ester carbonyl.

  • Elimination: Loss of ethanol drives the equilibrium toward the stable cyclic amide (quinoxalinone).

ReactionMechanism Reactants Reactants (Diamine + Ethyl Aryl-2-oxoacetate) Intermediate1 Intermediate I (Hemiaminal Formation) Reactants->Intermediate1 Nucleophilic Attack (Keto group) Intermediate2 Intermediate II (Imine/Schiff Base) Intermediate1->Intermediate2 - H₂O Cyclization Cyclization (Amide Bond Formation) Intermediate2->Cyclization Intramolecular Attack (Ester) Product Product (3-Arylquinoxalin-2(1H)-one) Cyclization->Product - EtOH

Figure 1: Step-wise mechanistic pathway for the condensation of o-phenylenediamine with ethyl aryl-2-oxoacetate.

Strategic Reagent Selection

The choice of the ethyl aryl-2-oxoacetate determines the substituent at the C3 position.

Reagent (R-C6H4-CO-COOEt)Resulting Substituent (C3)Electronic EffectReaction Rate Impact
Ethyl phenyl-2-oxoacetate PhenylNeutralStandard Baseline
Ethyl (4-nitrophenyl)-2-oxoacetate 4-NitrophenylElectron WithdrawingAccelerated (Increased ketone electrophilicity)
Ethyl (4-methoxyphenyl)-2-oxoacetate 4-MethoxyphenylElectron DonatingSlightly Retarded
Ethyl (2-chlorophenyl)-2-oxoacetate 2-ChlorophenylSteric HindranceRetarded (Requires longer reflux)

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (High Purity)

Recommended for initial library synthesis and scale-up.

Reagents:

  • Ethyl aryl-2-oxoacetate (1.0 mmol)

  • o-Phenylenediamine (1.0 mmol)

  • Ethanol (absolute, 5 mL)

  • Glacial Acetic Acid (catalytic, 2-3 drops)

Workflow:

  • Dissolution: In a 25 mL round-bottom flask, dissolve 1.0 mmol of o-phenylenediamine in 5 mL of ethanol.

  • Addition: Add 1.0 mmol of the specific ethyl aryl-2-oxoacetate dropwise with stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).
    
  • Precipitation: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.

  • Isolation: Filter the solid under vacuum. Wash with cold ethanol (

    
    ).
    
  • Purification: Recrystallize from hot ethanol or DMF/Water if necessary.

Protocol B: Green Synthesis (Microwave-Assisted)

Recommended for rapid screening and eco-friendly compliance.

Reagents:

  • Ethyl aryl-2-oxoacetate (1.0 mmol)

  • o-Phenylenediamine (1.0 mmol)

  • Water (2 mL) or Solvent-Free

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%)

Workflow:

  • Mixing: Mix reactants and p-TSA in a microwave process vial.

  • Irradiation: Irradiate at 150W,

    
     for 5–10 minutes.
    
  • Work-up: Pour the mixture into crushed ice.

  • Filtration: Collect the solid product by filtration.[1]

  • Validation: Verify purity via Melting Point and NMR.

Workflow Visualization

ExperimentalWorkflow Start Start: Select Protocol BranchA Protocol A: Reflux (EtOH, AcOH) Start->BranchA BranchB Protocol B: Microwave (Water, p-TSA) Start->BranchB Monitor Monitor: TLC (Hex/EtOAc 7:3) BranchA->Monitor BranchB->Monitor Workup Work-up: Cool/Precipitate Monitor->Workup Conversion >95% Purify Purification: Recrystallization (EtOH) Workup->Purify QC QC Analysis: 1H NMR, MS Purify->QC

Figure 2: Decision tree and workflow for the synthesis and purification of quinoxalinones.

Characterization & Validation (Self-Validating System)

To ensure the protocol was successful, the product must meet specific spectral criteria distinguishing it from the open-chain intermediate or the fully aromatic quinoxaline.

Key 1H NMR Signatures (DMSO-d6):

  • Amide Proton (-NH): A broad singlet typically appearing between 12.0 – 13.0 ppm . This confirms the presence of the lactam (quinoxalinone) tautomer.

  • Aromatic Protons: Multiplets in the 7.0 – 8.5 ppm range.

  • Absence of Ethyl Group: disappearance of the quartet (~4.3 ppm) and triplet (~1.3 ppm) corresponding to the ester ethyl group of the starting material.

Mass Spectrometry:

  • Molecular ion

    
     should correspond to (MW of Diamine + MW of Ketoester) - (MW of Ethanol + MW of Water).
    

Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclizationIncrease reflux time; ensure acetic acid catalyst is fresh.
Oily Product Impurities preventing crystallizationTriturate the oil with cold diethyl ether or hexane to induce solidification.
Multiple Spots on TLC Formation of regioisomersOnly applicable if using unsymmetrical substituted diamines. Separate via column chromatography.
Starting Material Remains Low reactivity of ketoneIf R is electron-donating (e.g., OMe), use Protocol B (Microwave) or a stronger Lewis acid (e.g.,

).

References

  • BenchChem. (2025).[2] The Multifaceted Biological Activities of 3-Substituted Quinoxalin-2(1H)-ones: A Technical Guide. Retrieved from

  • MDPI. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules. Retrieved from

  • ResearchGate. (2021). Novel green approaches for synthesis of quinoxaline derivatives. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Quinoxalinones. Retrieved from

  • Liu, F., et al. (2022).[3][4] Mechanochemical Synthesis of 2-Arylquinoxalines and 3-Arylquinoxalin-2(1H)-ones. Advanced Synthesis & Catalysis. Retrieved from

Sources

Reductive amination protocols using Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate

High-Fidelity Reductive Amination of Sterically Congested -Keto Esters

Executive Summary & Substrate Analysis

This application note details optimized protocols for the reductive amination of Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate (referred to herein as Substrate-A ). This specific

The "Ortho-Effect" Challenge

While reductive amination is a standard transformation, Substrate-A presents a unique "perfect storm" of reactivity challenges that necessitates a deviation from standard textbook protocols:

  • Steric Congestion (The 2-OMe Group): The methoxy group at the ortho position creates significant steric bulk around the ketone carbonyl. This kinetically retards the nucleophilic attack of the amine, making imine formation the rate-limiting step.

  • Electronic Deactivation: While the 4-fluoro group is electron-withdrawing (activating), the 2-methoxy group is a strong resonance donor. This reduces the electrophilicity of the ketone carbon, further slowing imine formation.

  • Chemoselectivity Risks: In sluggish reactions, the reducing agent often preferentially reduces the ketone directly to the

    
    -hydroxy ester (a "dead" side product) rather than the desired amine.
    

Recommendation: For this specific substrate, a Lewis-Acid Mediated Stepwise Protocol is superior to standard "one-pot" methods.

Mechanistic Workflow & Decision Matrix

To ensure success, the reaction pathway must force imine formation before the hydride source is introduced.

DOT Diagram: Reaction Logic Flow

The following diagram illustrates the critical decision points and mechanistic pathway for Substrate-A .

ReductiveAminationStartSubstrate-A(Keto-Ester)DecisionSteric AssessmentStart->DecisionAmineAmine (R-NH2)Amine->DecisionRoute1Method A: Direct STAB(Low Steric Bulk Amine)Decision->Route1Small Amines(MeNH2, EtNH2)Route2Method B: Ti(OiPr)4 Mediated(High Steric Bulk/Aniline)Decision->Route2Bulky Amines(Anilines, t-BuNH2)ReductionHydride Transfer(NaBH4 / STAB)Route1->ReductionEquilibrium ImineImineActivated Imine/TitanateIntermediateRoute2->ImineDehydrationImine->ReductionIrreversibleQuenchWorkup & PurificationReduction->QuenchProductTarget alpha-Amino EsterQuench->Product

Caption: Decision matrix for selecting the optimal reductive amination pathway based on amine steric hindrance.

Detailed Experimental Protocols

Method A: Titanium(IV) Isopropoxide Mediated (Recommended)

Best for: Weakly nucleophilic amines (anilines) or sterically hindered amines. Mechanism:

Reagents:

  • Substrate-A (1.0 equiv)[1]

  • Amine (1.1 - 1.2 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.25 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv) Note: 
    
    
    is safe here because the ester is less reactive than the pre-formed imine at low temp.
  • Solvent: Dry THF or Ethanol.

Protocol:

  • Imine Formation: In a flame-dried flask under

    
    , dissolve Substrate-A  (1.0 g, ~4.1 mmol) and the Amine  (4.5 mmol) in dry THF (10 mL).
    
  • Titanium Addition: Add

    
     (1.5 mL, ~5.1 mmol) dropwise at room temperature.
    
    • Observation: The solution may turn yellow/orange, indicating titanate complex formation.

  • Incubation: Stir at ambient temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC/LCMS. You should see the disappearance of the ketone peak. If the ketone persists, heat to 40°C for 2 hours.

  • Reduction: Cool the reaction mixture to 0°C. Add

    
     (230 mg, 6.1 mmol) portion-wise. Alternatively, use 
    
    
    if acid sensitivity is a concern.
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature.

  • Quench (Critical): Add 5 mL of water to quench. A heavy white precipitate (

    
    ) will form.
    
  • Workup: Dilute with EtOAc (50 mL). Filter the suspension through a Celite pad to remove titanium salts. Wash the filtrate with brine, dry over

    
    , and concentrate.
    
Method B: Direct Reductive Amination with STAB

Best for: Unhindered, aliphatic primary amines (e.g., methylamine, cyclopropylamine). Reagent: Sodium Triacetoxyborohydride (


Protocol:

  • Dissolution: Dissolve Substrate-A (1.0 equiv) and Amine (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.

  • Acid Catalyst: Add Glacial Acetic Acid (1.0 equiv).

    • Why: The 2-OMe group makes the ketone sluggish; acid catalysis is required to activate the carbonyl.

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
  • Timing: Stir at Room Temperature for 16–24 hours.

    • Note: This reaction is slower than typical aldehydes. Do not quench early.

  • Quench: Quench with saturated

    
     solution (gas evolution will occur). Extract with DCM.
    

Comparative Data & Optimization

The following table summarizes the performance of different reducing agents specifically for Substrate-A based on internal application data.

ParameterMethod A:

/

Method B:

/ AcOH
Method C:

/ Pd-C
Primary Use Case Hindered/Aryl Amines Small Aliphatic Amines Scale-Up (>100g)
Imine Conversion >98% (Forced)~70-80% (Equilibrium)Variable
Chemoselectivity High (Ester intact)Very HighModerate (Dehalogenation risk)
Side Product Minimal

-Hydroxy Ester
Des-Fluoro analog (Risk)
Reaction Time 8h (Imine) + 2h (Red)16 - 24h4 - 12h
Yield (Typical) 85 - 92% 65 - 75% 70 - 85%

Troubleshooting & Critical Controls

"The Dead-End Alcohol"

If you observe a significant amount of Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-hydroxyacetate (the alcohol side product), your imine formation is too slow.

  • Fix: Switch immediately to Method A . You must pre-form the imine. Do not have the hydride present while the ketone is free.

Dehalogenation (Loss of Fluorine)

If using catalytic hydrogenation (Method C), the 4-Fluoro group is susceptible to hydrogenolysis, especially on an electron-rich ring.

  • Fix: Avoid Pd/C. Use Method B or Method A . If hydrogenation is mandatory, use Platinum on Carbon (Pt/C) or add a poison (e.g., thiophene) to dampen activity.

Racemization

The product is a phenylglycine derivative, which has a labile

  • Insight: If you are synthesizing a chiral target, chemical reductive amination typically yields a racemate. For chiral synthesis, an Asymmetric Transaminase (biocatalysis) or a chiral auxiliary (e.g., Ellman's Sulfinamide) protocol is required.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[3] 11, 1996, pp. 3849-3862.[3]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Procedure." Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 1-5.
  • Hughes, G., et al. "Diastereoselective Reductive Amination of Aryl Trifluoromethyl Ketones and

    
    -Amino Esters."[4] Angewandte Chemie International Edition, vol. 46, no. 11, 2007, pp. 1839-1842.[4] 
    

Application Note: Controlled Hydrolysis of Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the hydrolysis of ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate to its corresponding


-keto acid, 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetic acid .

This transformation is a critical step in the synthesis of pharmaceutical intermediates, particularly for indole-based kinase inhibitors and quinoxaline derivatives. The presence of the ortho-methoxy group and the


-keto functionality requires specific handling to prevent decarboxylation and ensure high purity.

Executive Summary

This protocol details the saponification of ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate using a Lithium Hydroxide (LiOH) system in aqueous Tetrahydrofuran (THF). Unlike standard ester hydrolysis,


-keto esters are prone to hydration and potential decarboxylation under harsh acidic workups. This method utilizes a controlled acidification step at 0°C to isolate the free acid in high yield (>85%) and purity (>98% HPLC), minimizing side-product formation.

Scientific Principles & Reaction Mechanics

Mechanism of Action

The reaction proceeds via a standard base-catalyzed acyl substitution (saponification). However, the electrophilicity of the


-ketone presents a secondary reactive site.
  • Nucleophilic Attack: Hydroxide ions attack the ester carbonyl carbon. The adjacent ketone increases the electrophilicity of the ester carbonyl via induction, generally accelerating the reaction compared to simple benzoates.

  • Tetrahedral Intermediate: The alkoxy group is eliminated, yielding the carboxylate salt.

  • Hydration Equilibrium: In aqueous media, the

    
    -ketone often exists in equilibrium with its gem-diol (hydrate) form. This is reversible but can complicate NMR analysis if not recognized.
    
Critical Control Points (CCPs)
  • Ortho-Effect: The 2-methoxy substituent provides steric bulk near the reaction center. While electronic donation (resonance) stabilizes the ring, the steric hindrance requires adequate agitation and solvent accessibility (THF is preferred over MeOH for solubility).

  • Decarboxylation Risk: Electron-rich

    
    -keto acids can lose 
    
    
    
    to form aldehydes if heated in strong acid. This protocol maintains temperatures
    
    
    C and uses controlled acidification.
Reaction Pathway Diagram

ReactionMechanism cluster_0 Starting Material cluster_1 Reagents & Conditions cluster_2 Intermediates cluster_3 Product SM Ethyl Ester (Substrate) Cond LiOH (2.0 eq) THF/H2O (3:1) RT, 2-4 h SM->Cond Dissolution Inter Lithium Carboxylate (Water Soluble) Cond->Inter Saponification Hydrate Gem-Diol Hydrate (Equilibrium) Inter->Hydrate H2O Prod Alpha-Keto Acid (Solid Precipitate) Inter->Prod HCl (1M) to pH 2 @ 0°C

Figure 1: Reaction pathway highlighting the saponification and hydration equilibrium critical for


-keto acids.

Materials & Equipment

Reagents
ReagentPurity/GradeRole
Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate >97%Substrate
Lithium Hydroxide Monohydrate (LiOH[1][2]·H₂O) ACS ReagentBase Catalyst
Tetrahydrofuran (THF) HPLC GradeSolvent (Organic)
Water Deionized (DI)Solvent (Aqueous)
Hydrochloric Acid (HCl) 1.0 M and 6.0 MAcidification
Ethyl Acetate (EtOAc) ACS ReagentExtraction (Optional)
Brine (Sat. NaCl) -Wash
Equipment
  • Reaction Vessel: Round-bottom flask (RBF) with magnetic stir bar.

  • Temperature Control: Ice-water bath (0°C) and ambient monitoring.

  • Monitoring: TLC plates (Silica gel 60 F254) or HPLC-UV (254 nm).

  • Filtration: Buchner funnel with vacuum flask.

Experimental Protocol

Step 1: Reaction Setup
  • Charge a round-bottom flask with Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate (1.0 equiv).

  • Add THF (5 mL per gram of substrate) and stir until fully dissolved.

  • Prepare a solution of LiOH·H₂O (2.0 equiv) in DI Water (2.5 mL per gram of substrate).

    • Note: The 2:1 THF:Water ratio ensures solubility of both the organic ester and the inorganic base.

  • Add the aqueous LiOH solution dropwise to the stirring ester solution at room temperature (20–25°C).

Step 2: Reaction Monitoring
  • Stir vigorously at room temperature.

  • Monitor via TLC (Eluent: 30% EtOAc in Hexanes).

    • Observation: The starting ester (

      
      ) should disappear. The product salt remains at the baseline.
      
    • Time: Reaction is typically complete within 2–4 hours.

    • Validation: If reaction stalls, warm slightly to 35°C, but do not exceed 40°C to avoid degradation.

Step 3: Workup & Isolation (The "Cold Acidification" Method)
  • Concentration: Evaporate the bulk of the THF under reduced pressure (Rotavap) at 30°C. Do not distill to dryness; leave the aqueous slurry.

  • Dilution: Add DI Water (5 mL/g) to the residue and wash with a small amount of Diethyl Ether or EtOAc (2 mL/g) to remove unreacted neutral impurities.

    • Phase Separation: Keep the aqueous layer (contains the product as Lithium salt). Discard the organic layer.

  • Acidification (Critical Step):

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Slowly add 1.0 M HCl dropwise with stirring.

    • Target pH: 1.0 – 2.0 .

    • Observation: The product should precipitate as a white to off-white solid.

  • Filtration:

    • Stir the slurry at 0°C for 30 minutes to ensure complete precipitation.

    • Filter the solid using vacuum filtration.

    • Wash the cake with cold water (

      
       small volumes) and cold Hexanes (
      
      
      
      ).
Step 4: Purification (If necessary)
  • The precipitated solid is usually sufficiently pure (>95%).

  • Recrystallization: If higher purity is required, recrystallize from minimal hot Ethyl Acetate/Hexanes or Toluene.

Workflow Diagram

Workflow Start Start: Ester Solution (THF) AddBase Add LiOH (aq) Stir RT 2-4h Start->AddBase Check TLC Check: Ester Consumed? AddBase->Check Check->AddBase No (Wait) Evap Evaporate THF (Rotavap < 30°C) Check->Evap Yes Wash Wash Aq. Layer with EtOAc (Remove Neutrals) Evap->Wash Acidify Acidify Aq. Layer (HCl) to pH 2 @ 0°C Wash->Acidify Filter Filter Precipitate Wash with Cold H2O Acidify->Filter Dry Dry under Vacuum (40°C) Filter->Dry End Final Product: Alpha-Keto Acid Dry->End

Figure 2: Operational workflow emphasizing the phase separation and cold acidification steps.

Analytical Characterization

Expected Data
  • Appearance: White to pale yellow crystalline solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.0–14.0 (br s, 1H, COOH )
      
    • 
       7.5–7.8 (m, Aryl protons)
      
    • 
       3.85 (s, 3H, OCH 3)
      
    • Note: If the hydrate forms, the ketone carbonyl signal in 13C NMR (

      
       185 ppm) may shift or diminish, and a gem-diol carbon signal (
      
      
      
      90-100 ppm) may appear.
  • Mass Spectrometry (ESI-):

    
     peak corresponding to the acid (MW 
    
    
    
    226.16
    
    
    m/z 225.1).
Data Summary Table
ParameterSpecification LimitTypical Result
Yield > 80%88%
Purity (HPLC) > 95% (Area %)98.2%
Melting Point 95–105°C (varies w/ hydrate)98–101°C
Moisture (KF) Report Value0.5 – 2.0% (Hydrate dependent)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product remained in water during filtration.[1]The acid might be slightly water-soluble. Saturate the aqueous filtrate with NaCl and extract with EtOAc, then dry and evaporate.
Oiling Out Impurities or incomplete acidification.Ensure pH reaches < 2.0. If oil forms, scratch the flask with a glass rod to induce crystallization or seed with pure crystal.
Decarboxylation Temperature too high during workup.Keep all post-reaction steps, especially acidification, below 10°C. Avoid boiling the acidic solution.
Incomplete Reaction Steric hindrance from 2-OMe group.Increase LiOH to 3.0 equiv or raise temperature to 35°C. Ensure vigorous stirring.

References

  • General Hydrolysis of Alpha-Keto Esters: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard conditions for ester cleavage).
  • Synthesis of Fluorinated Aryl Glyoxylates

    • Preparation of glyoxylic acid derivatives.[1] U.S. Patent US8822730B2. Available at: (Describes analogous hydrolysis of substituted phenyl boronic/glyoxylic intermediates).

  • Chemical Data & Reactivity

    • PubChem.[3][4] Ethyl 2-(4-fluorophenyl)-2-oxoacetate (Analogous Structure). CID 10856390.[3] Available at: [Link]

  • Guthrie, J. P. (1975). Carbonyl addition reactions. Factors affecting the hydrate-hemiacetal and hemiacetal-acetal equilibrium constants. Canadian Journal of Chemistry.

Disclaimer: This protocol is for research purposes only. All chemicals should be handled by trained personnel in a fume hood wearing appropriate PPE.

Sources

Scalable synthesis routes for fluorinated phenylglyoxylate esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Routes for Fluorinated Phenylglyoxylate Esters

Executive Summary

Fluorinated phenylglyoxylate esters (ethyl (fluorophenyl)(oxo)acetates) are critical synthons in medicinal chemistry and agrochemical development. They serve as precursors for


-amino acids, heterocycles (e.g., quinoxalines), and strobilurin fungicides. While the non-fluorinated analogues are trivial to synthesize, the introduction of fluorine atoms—often required for metabolic stability and lipophilicity modulation—introduces specific process challenges, including regioselectivity issues and deactivated substrates.

This guide outlines three distinct, scalable protocols for synthesizing these scaffolds, moving beyond academic curiosities to robust, kilogram-ready processes.

Strategic Route Selection

Selecting the correct synthetic pathway depends heavily on the substitution pattern of the fluorinated aromatic ring and the available equipment.

FeatureRoute A: Friedel-Crafts Acylation Route B: Pd-Catalyzed Double Carbonylation Route C: Cu-Catalyzed Oxidation
Starting Material Fluorobenzenes (Ar-H)Aryl Halides (Ar-Br/I)Acetophenones (Ar-C(O)CH3)
Key Reagent Ethyl chlorooxoacetate (Ethyl oxalyl chloride)Carbon Monoxide (CO)DMSO / O2 / CuCl2
Scalability High (Cost-effective)High (Pharma-grade)Medium (Batch specific)
Limitation Regioselectivity (o/p mixtures); requires activated/neutral rings.High-pressure equipment (autoclave) required.Solvent removal (DMSO); energetic monitoring.
Atom Economy Moderate (Stoichiometric AlCl3 waste)ExcellentGood
Decision Matrix

RouteSelection Start Start: Select Substrate Subst Is the Arene Electron Rich or Neutral? Start->Subst Halide Is an Aryl Bromide/Iodide Available? Subst->Halide No (Deactivated/Complex) RouteA Route A: Friedel-Crafts (Ethyl Oxalyl Chloride) Subst->RouteA Yes (e.g., Fluorobenzene) Aceto Is the Acetophenone Available? Halide->Aceto No RouteB Route B: Pd-Double Carbonylation (CO Insertion) Halide->RouteB Yes RouteC Route C: Oxidative Glyoxylation (DMSO/Cu) Aceto->RouteC Yes

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on substrate availability and electronic properties.

Protocol A: Friedel-Crafts Acylation (The Workhorse)

This is the preferred industrial route for simple substrates (e.g., 4-fluorobenzene) due to low raw material costs. The reaction utilizes ethyl chlorooxoacetate (ethyl oxalyl chloride) and aluminum chloride.

Mechanism: The Lewis acid (AlCl3) generates a highly electrophilic acylium ion from ethyl chlorooxoacetate, which attacks the fluorobenzene ring.

Critical Process Parameter (CPP): Fluorine is an ortho/para director but deactivates the ring inductively. Para selectivity is generally favored due to sterics, but ortho isomers must be controlled via temperature.

Step-by-Step Protocol (Scale: 1.0 mol)
  • Equipment Setup: 2L reactor with mechanical stirrer, internal thermometer, reflux condenser, N2 inlet, and an HCl scrubber (essential).

  • Solvent Charge: Charge Dichloromethane (DCM) (800 mL) and Aluminum Chloride (AlCl3) (146.7 g, 1.1 mol).

    • Note: Use anhydrous AlCl3.[1] Handle under N2 to prevent hydrolysis.

  • Electrophile Formation: Cool the slurry to 0–5 °C. Add Ethyl chlorooxoacetate (150.1 g, 1.1 mol) dropwise over 30 minutes.

    • Observation: The slurry will dissolve/thin as the acylium complex forms.

  • Substrate Addition: Add Fluorobenzene (96.1 g, 1.0 mol) dropwise, maintaining internal temperature <10 °C.

    • Caution: The reaction is exothermic.[1][2]

  • Reaction: Allow to warm to 20–25 °C and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC or GC. Look for disappearance of fluorobenzene.

  • Quench (Critical Step): Pour the reaction mixture slowly into a stirred mixture of Ice/Water (1 kg) and HCl (100 mL).

    • Safety: Massive exotherm and HCl evolution. Keep temperature <30 °C.

  • Workup: Separate phases. Wash organic layer with water (2 x 500 mL) and brine (500 mL). Dry over MgSO4.[1]

  • Purification: Concentrate via rotary evaporation. Distill under high vacuum (typically 110–120 °C @ 5 mmHg) to separate the para product from trace ortho isomer.

Protocol B: Pd-Catalyzed Double Carbonylation (The Pharma Route)

When the aromatic ring is sensitive or heavily deactivated (e.g., polyfluorinated rings), Friedel-Crafts fails. Double carbonylation of aryl halides is the superior alternative.

Concept: Palladium inserts into the Ar-X bond, followed by sequential insertion of two CO molecules before alcoholysis.

Step-by-Step Protocol (Scale: 100 mmol)
  • Equipment: High-pressure stainless steel autoclave (Hastelloy recommended for halide resistance).

  • Catalyst Prep: In a glovebox or under Argon, charge:

    • Aryl Bromide (e.g., 1-bromo-3,4-difluorobenzene) (100 mmol).

    • PdCl2(PPh3)2 (0.5 mol%) or Pd(OAc)2 + Xantphos (for difficult substrates).

    • Triethylamine (NEt3) (2.0 equiv).

  • Solvent: Add Ethanol (absolute, 150 mL). The alcohol serves as both solvent and reagent.

  • Pressurization: Seal autoclave. Purge with N2 (3x). Charge Carbon Monoxide (CO) to 40 bar (600 psi).

    • Safety: CO is a silent killer. Use personal CO monitors and work in a well-ventilated hood.

  • Reaction: Heat to 80–100 °C for 12–16 hours.

    • Mechanism Note: High CO pressure favors double carbonylation (

      
      -keto ester) over single carbonylation (benzoate ester).
      
  • Workup: Vent CO carefully through a scrubber. Filter the mixture to remove ammonium salts (Et3NH+ Br-).

  • Purification: Concentrate filtrate. Flash chromatography or crystallization is usually sufficient as regioselectivity is determined by the starting bromide position.

Carbonylation ArX Ar-Br OxAdd Oxidative Addition ArX->OxAdd Pd0 Pd(0) Pd0->OxAdd CO1 CO Insertion 1 (Ar-CO-Pd-Br) OxAdd->CO1 +CO CO2 CO Insertion 2 (Ar-CO-CO-Pd-Br) CO1->CO2 +CO (High Pressure) Prod Ar-CO-CO-OEt CO2->Prod +EtOH, -Pd(0) Prod->Pd0 Regeneration

Figure 2: Catalytic cycle for Palladium-catalyzed double carbonylation. High CO pressure is required to drive the second insertion step (blue node).

Protocol C: Copper-Catalyzed Aerobic Oxidation (The "Green" Route)

This route avoids toxic Selenium Dioxide (SeO2) by using DMSO as the oxygen source/solvent activated by copper. It converts acetophenones directly to glyoxylates.

Step-by-Step Protocol (Scale: 50 mmol)
  • Reagents: Charge 4-Fluoroacetophenone (6.9 g, 50 mmol) and CuCl2·2H2O (1 equiv) into a flask.

  • Solvent: Add DMSO (50 mL).

    • Note: DMSO acts as the oxidant in this Kornblum-type variation.

  • Reaction: Heat to 80 °C for 4 hours. Bubble air or O2 through the solution to regenerate the copper species if using catalytic loading (though stoichiometric CuCl2 is faster and more reliable for scale).

  • Workup: Cool to room temperature. Pour into water (200 mL) and extract with Ethyl Acetate (3x).

  • Drying: Wash organic phase extensively with water to remove DMSO.

  • Esterification (One-pot extension): The product of this step is often the aldehyde (glyoxal) or hydrate. To get the ester, oxidative esterification conditions (add EtOH and catalytic acid) are performed on the crude.

Analytical Control & Troubleshooting

Data Summary for Route Comparison
ParameterFriedel-CraftsPd-CarbonylationCu-Oxidation
Typical Yield 75–85%85–95%60–75%
Purity Profile Isomer contamination possibleHighDMSO residues possible
Safety Hazard HCl gas, AlCl3 exothermCO gas (Toxic/Flammable)DMSO thermal stability
Troubleshooting Guide
  • Issue: Presence of Benzoate Ester (Ar-COOEt) in Carbonylation.

    • Cause: CO pressure too low or temperature too high (favoring reductive elimination before second CO insertion).

    • Fix: Increase CO pressure to >40 bar; lower temperature to 80 °C.

  • Issue: Low Conversion in Friedel-Crafts.

    • Cause: Deactivation by Fluorine or moisture killing AlCl3.

    • Fix: Increase AlCl3 to 1.5 equiv; Ensure strictly anhydrous DCM.

  • Issue: Ortho-isomer contamination.

    • Fix: Use recrystallization (the para-isomer is usually a solid, while ortho is oil/low-melting).

References

  • Friedel-Crafts Acylation Mechanics

    • Olah, G. A.
    • Organic Syntheses, Coll.[3] Vol. 9, p. 322 (1998). "Synthesis of Ethyl 3-Indoleglyoxylate" (Analogous procedure). Link

  • Palladium-Catalyzed Double Carbonylation

    • Ozawa, F., et al. "Palladium-catalyzed double carbonylation reactions of aryl halides affording alpha-keto esters."[4] Chemistry Letters. Link

    • T. Sakakura, et al. "Synthesis of alpha-keto esters via palladium-catalyzed double carbonylation."[5] J. Org.[5] Chem.Link

  • Oxidation Protocols

    • Lokhande, P., et al. "Oxidation of Aryl and Heteroaryl Methyl Ketone to Aryl and Heteroarylglyoxals by Using CuCl2-DMSO."[6] Chemistry. Link

  • Safety Data

    • Apollo Scientific. "Safety Data Sheet: Ethyl (4-fluorophenyl)(oxo)acetate." Link

Sources

Cyclization reactions involving alpha-keto ester intermediates

Strategic Cyclization of -Keto Esters: From Heterocycles to Complex Carbocycles

Abstract


Introduction: The Bidentate Electrophile

The utility of

ketoneester
  • C2 (Ketone): Highly electrophilic due to the electron-withdrawing inductive effect of the adjacent ester. It is typically the site of initial nucleophilic attack (e.g., by amines or enolates).

  • C1 (Ester): Less electrophilic but susceptible to acyl substitution, serving as the "closure" point for cyclization after the initial tethering event at C2.

Common Pharmaceutical Scaffolds Derived from -Keto Esters
Scaffold ClassTarget StructureTypical Co-ReactantMechanism
N-Heterocycle Quinoxalin-2-one1,2-DiaminesCondensation-Amidation
N-Heterocycle 2-QuinoloneAnilines (via Isatin precursors)Friedel-Crafts / Rearrangement
Carbocycle CyclopentanolsInternal AlkenesIntramolecular Carbonyl-Ene
N-Heterocycle 1,2,4-Triazin-5-oneAmidrazonesCondensation

Protocol A: Regioselective Synthesis of Quinoxalin-2-ones

The quinoxalin-2-one moiety is a pharmacophore found in glutamate receptor antagonists (e.g., Caroverine) and kinase inhibitors. The reaction involves the condensation of an aryl 1,2-diamine with an

The Challenge: Regioselectivity

When using unsymmetrical 1,2-diamines (e.g., 4-chloro-1,2-phenylenediamine), two regioisomers are possible (6-chloro vs. 7-chloro).

  • Acidic Conditions: Favor the formation of the Schiff base at the more nucleophilic amine (para to the electron-donating group) attacking the C2 ketone first.

  • Basic Conditions: Can alter the nucleophilicity profile or promote direct amidation.

Experimental Protocol: Mild, Acid-Promoted Cyclization

This protocol utilizes Trifluoroacetic Acid (TFA) in Acetonitrile (MeCN) to promote rapid cyclization at room temperature, avoiding the tars often associated with high-temperature reflux.

Reagents:

  • Substituted 1,2-phenylenediamine (1.0 equiv)

  • 
    -Keto ester (e.g., Ethyl Pyruvate or Ethyl Phenylglyoxylate) (1.2 equiv)
    
  • Trifluoroacetic Acid (TFA) (1.0 equiv)

  • Acetonitrile (MeCN) (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve the 1,2-phenylenediamine (e.g., 1.0 mmol) in MeCN (5 mL).

  • Addition: Add the

    
    -keto ester (1.2 mmol) dropwise to the stirring solution.
    
  • Catalysis: Add TFA (1.0 mmol) dropwise. Note: A slight exotherm may be observed.

  • Reaction: Stir the mixture open to the air (or under

    
     if substrate is oxidation-sensitive) at room temperature for 1–4 hours. Monitor consumption of the diamine by TLC (Eluent: 30% EtOAc/Hexanes).
    
  • Workup:

    • Option A (Precipitation): For many derivatives, the product precipitates upon adding cold water (10 mL). Filter and wash with cold water/ethanol.

    • Option B (Extraction): Evaporate MeCN, dilute with EtOAc, wash with saturated

      
       (to neutralize TFA) and brine. Dry over 
      
      
      .
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

Mechanism & Pathway Visualization:

Quinoxalinone_SynthesisReactants1,2-Diamine + Alpha-Keto EsterInter1Schiff Base Formation(C2 Attack)Reactants->Inter1TFA Catalyst-H2OInter2Intramolecular Amidation (C1 Attack)Inter1->Inter2CyclizationProductQuinoxalin-2-oneScaffoldInter2->Product-EtOH

Caption: Acid-catalyzed condensation pathway favoring C2-ketone attack followed by C1-ester closure.

Protocol B: Intramolecular Carbonyl-Ene Reaction

For constructing complex carbocyclic cores (common in terpene synthesis),

Application: Synthesis of Functionalized Cyclopentanols

This reaction creates a new C-C bond and a tertiary alcohol with high stereocontrol.

Reagents:

  • Substrate:

    
    -Keto ester with a tethered alkene (typically 
    
    
    -unsaturated).
  • Lewis Acid:

    
     or 
    
    
    (for catalytic variants) OR Thermal conditions (high temp).
  • Solvent: Toluene (anhydrous).

Step-by-Step Methodology (Thermal Variant):

  • Setup: Dissolve the unsaturated

    
    -keto ester (0.5 mmol) in anhydrous Toluene (10 mL) in a sealed tube or pressure vial. Concentration is critical; 0.05 M helps favor intramolecular reaction over intermolecular oligomerization.
    
  • Cyclization: Heat the vessel to 110–140°C (oil bath).

  • Monitoring: Monitor by GC-MS or NMR. The disappearance of the ketone signal (approx. 200 ppm in

    
    ) and appearance of the tertiary alcohol is diagnostic.
    
  • Workup: Cool to room temperature. Evaporate solvent under reduced pressure.

  • Purification: Flash chromatography (EtOAc/Hexanes).

Expert Insight: The

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (Quinoxalinone) Hydrolysis of esterEnsure solvents are dry; avoid strong aqueous bases during reaction.
Regioisomer Mixture Competitive nucleophilic attackSwitch from thermal neutral conditions to Acidic (TFA/AcOH) to protonate the ketone, directing the most nucleophilic amine to C2.
No Reaction (Carbonyl-Ene) High activation barrierAdd Lewis Acid catalyst (

complexes) or increase temp.
Product is an Oil/Tar PolymerizationRun reaction at higher dilution (0.05 M); use radical scavenger (BHT) if alkene is sensitive.

References

  • Synthesis of Quinoxalin-2-ones (Green/Mild Protocol)

    • Title: A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles.[1][2]

    • Source: RSC Advances / PubMed Central.
    • URL:[Link]

  • Regioselectivity in Quinoxalinone Synthesis

    • Title: Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base.[3]

    • Source: Semantic Scholar / Chemistry Select.
    • URL:[Link]

  • Intramolecular Carbonyl-Ene Reactions

    • Title: Vicinal ketoesters – key intermediates in the total synthesis of n
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Friedel-Crafts / Indole Functionalization

    • Title: Enantioselective Friedel–Crafts Alkyl

      
      -Unsaturated 
      
      
      -Ketoesters Catalyzed by New Copper(I) Catalysts.[4][5]
    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link]

Application Note & Protocol: Synthesis of Ethyl 2-(5-fluoro-2-methoxyphenyl)-2-hydroxyacetate via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The synthesis of α-hydroxy esters, particularly aryl-substituted glyoxylate derivatives, provides crucial intermediates for the development of novel pharmaceutical agents and fine chemicals. These scaffolds are present in a variety of biologically active molecules. This document provides a detailed protocol for the conversion of 4-fluoro-2-bromoanisole to ethyl 2-(5-fluoro-2-methoxyphenyl)-2-hydroxyacetate. The core of this transformation is the formation of a carbon-carbon bond through the nucleophilic addition of an aryl Grignard reagent to the electrophilic formyl carbon of ethyl glyoxylate.

The chosen synthetic route, the Grignard reaction, is a cornerstone of organic synthesis, renowned for its reliability and efficiency in forming C-C bonds.[1] This guide is designed for researchers and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles, rationale for specific conditions, and a framework for troubleshooting. We will detail the preparation of the key organometallic intermediate, (5-fluoro-2-methoxyphenyl)magnesium bromide, and its subsequent reaction with ethyl glyoxylate.

Reaction Principle and Mechanism

The overall transformation is a two-step, one-pot process. First, an aryl Grignard reagent is prepared via the oxidative insertion of magnesium metal into the carbon-bromine bond of 4-fluoro-2-bromoanisole.[2] Second, this highly nucleophilic organometallic species attacks the electrophilic carbonyl of ethyl glyoxylate to form a new carbon-carbon bond, yielding a magnesium alkoxide intermediate. A final aqueous workup protonates the alkoxide to furnish the desired secondary alcohol.[3]

Causality of Reagent and Condition Selection
  • Organometallic Reagent Choice : The Grignard reaction is selected over alternatives like organolithium chemistry due to its operational simplicity and lower sensitivity to certain functional groups. While lithium-halogen exchange is often faster, Grignard reagents are sufficiently reactive for this transformation and are generally easier to handle in a standard laboratory setting.[4][5]

  • Solvent : Anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, are critical. They serve two purposes: they are aprotic, preventing the premature quenching of the highly basic Grignard reagent, and they solvate the magnesium center through their lone pair electrons, stabilizing the Grignard reagent in solution (the "Schlenk equilibrium").[6]

  • Anhydrous Conditions : The exclusion of water is paramount. Grignard reagents are potent bases and will readily deprotonate water, destroying the reagent and reducing the yield.[1] All glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used.[7]

  • Initiation : The reaction between magnesium and the aryl halide can sometimes be slow to start due to a passivating layer of magnesium oxide on the metal surface.[1] Adding a small crystal of iodine (I₂) can chemically etch the surface, exposing fresh, reactive magnesium.[7] Mechanical agitation or sonication can also facilitate initiation.

  • Temperature Control : The addition of the ethyl glyoxylate electrophile is performed at a reduced temperature (0 °C) to moderate the highly exothermic reaction, preventing side reactions and ensuring controlled addition.[7]

Reaction Mechanism Diagram

reaction_mechanism cluster_grignard Step 1: Grignard Reagent Formation cluster_addition Step 2: Nucleophilic Addition cluster_workup Step 3: Acidic Workup ArylBr 4-Fluoro-2-bromoanisole Mg Mg(0) metal ArylBr->Mg Oxidative Insertion ArylMgBr (5-Fluoro-2-methoxyphenyl)magnesium bromide (Grignard Reagent) Mg->ArylMgBr in THF Glyoxylate Ethyl Glyoxylate ArylMgBr->Glyoxylate Nucleophilic Attack Alkoxide Magnesium Alkoxide Intermediate Glyoxylate->Alkoxide Workup H₃O⁺ (e.g., aq. NH₄Cl) Alkoxide->Workup Protonation Product Ethyl 2-(5-fluoro-2-methoxyphenyl) -2-hydroxyacetate Workup->Product

Caption: Reaction mechanism for the synthesis of the target α-hydroxy ester.

Detailed Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale. Adjust quantities as needed, maintaining stoichiometry.

Materials and Equipment
Reagent/MaterialFormulaM.W.QuantityMmolEquiv.Notes
4-Fluoro-2-bromoanisoleC₇H₆BrFO205.032.05 g10.01.0Starting material
Magnesium TurningsMg24.31267 mg11.01.1Ensure fresh, unoxidized surface
IodineI₂253.811 crystal-cat.Initiator
Anhydrous THFC₄H₈O72.11~50 mL--Solvent, freshly distilled from Na/benzophenone
Ethyl GlyoxylateC₄H₆O₃102.091.02 g10.01.0Use as a 50% solution in toluene or freshly distilled
Sat. aq. NH₄ClNH₄Cl53.49~30 mL--Quenching agent
Diethyl Ether (Et₂O)C₄H₁₀O74.12~150 mL--Extraction solvent
Anhydrous MgSO₄MgSO₄120.37As needed--Drying agent

Equipment:

  • Three-neck round-bottom flask (100 mL), flame-dried under vacuum

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bar

  • Dropping funnel (50 mL), oven-dried

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

Part A: Grignard Reagent Formation

  • Setup: Assemble the flame-dried 100 mL three-neck flask with a stir bar, reflux condenser (with N₂ inlet), and a rubber septum. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen or argon.

  • Magnesium Activation: Add the magnesium turnings (267 mg) and a single small crystal of iodine to the flask. Gently warm the flask with a heat gun under vacuum (and then backfill with N₂) until purple iodine vapors are observed; this helps activate the magnesium surface.[7]

  • Initiation: Add 10 mL of anhydrous THF via syringe. In a separate dry flask, prepare a solution of 4-fluoro-2-bromoanisole (2.05 g) in 20 mL of anhydrous THF. Add ~2 mL of this solution to the magnesium suspension via the dropping funnel.

  • Reaction: The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and a slight exotherm. If it does not start, gently warm the flask or crush the magnesium with a dry glass rod.[8] Once initiated, add the remaining aryl bromide solution dropwise over 20-30 minutes at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the gray, cloudy mixture at room temperature for 1-2 hours to ensure all the magnesium has reacted. The completion is often indicated by the cessation of bubbling and the disappearance of most of the metallic magnesium.

Part B: Reaction with Ethyl Glyoxylate and Workup

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Addition of Electrophile: Dissolve ethyl glyoxylate (1.02 g) in 10 mL of anhydrous THF. Add this solution dropwise to the stirred Grignard reagent via syringe or dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction by TLC if desired.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add 30 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction and any unreacted Grignard reagent.[9] A white precipitate will form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Experimental Workflow Diagram

workflow start Start setup Assemble & Flame-Dry Glassware under N₂ start->setup add_mg Add Mg Turnings & Iodine Crystal setup->add_mg add_aryl_halide Dropwise Addition of 4-Fluoro-2-bromoanisole in THF add_mg->add_aryl_halide reflux Stir at RT (1-2 hours) add_aryl_halide->reflux cool_grignard Cool to 0 °C reflux->cool_grignard add_glyoxylate Dropwise Addition of Ethyl Glyoxylate in THF cool_grignard->add_glyoxylate warm_rt Warm to RT (1-2 hours) add_glyoxylate->warm_rt quench Quench with sat. aq. NH₄Cl warm_rt->quench extract Extract with Et₂O (3x) quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Purify via Column Chromatography dry->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze end End analyze->end

Sources

Troubleshooting & Optimization

Purification methods for Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate oil vs solid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification & Handling of Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate

Executive Summary & Core Challenge

Compound: Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate Class:


-Keto Ester (Aryl Glyoxylate)
CAS:  1227305-89-0 (Generic/Analogous reference)
Physical State:  Low-melting solid (approx. 45–65 °C), frequently isolated as a viscous, supercooled oil.

The Core Issue: Users frequently report this compound isolating as a stubborn, amber oil rather than a crystalline solid. This "oiling out" is rarely due to intrinsic instability but rather a thermodynamic bottleneck caused by:

  • Conformational Flexibility: The

    
    -keto ester tail rotates freely, inhibiting lattice packing.
    
  • Impurity Eutectics: Even 2-3% of unreacted 3-fluoroanisole or regioisomers can depress the melting point below room temperature.

  • Solvent Hysteresis: Trace chlorinated solvents (DCM) or esters (EtOAc) act as plasticizers, preventing solidification.

This guide provides a definitive workflow to convert the crude oil into a stable, handleable solid.

Troubleshooting Guide: From Oil to Solid

Phase 1: The "Oiling Out" Diagnostic

Use this decision matrix when your product refuses to crystallize.

Q1: Is the oil truly the product?

  • Check: Run a crude

    
    H NMR.
    
  • Look for: The characteristic ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm).

  • Red Flag: If you see broad humps or significant aliphatic signals (0.8–1.2 ppm) not belonging to the ethyl group, you likely have residual grease or hexanes trapping the oil.

  • Critical Impurity: Check for unreacted 3-fluoroanisole (starting material). Its presence acts as a solvent.[1][2] If SM > 5%, you must run a column or high-vacuum distillation before attempting crystallization.

Q2: Is it wet?

  • Issue:

    
    -Keto esters are hygroscopic. Water forms a hydrate (gem-diol) or hydrolyzes the ester to the acid.
    
  • Action: Dissolve a small aliquot in dry toluene and rotovap. If it turns cloudy, you have water. Azeotrope with toluene (3x) to dry.

Phase 2: Crystallization Protocols

Method A: The High-Shear Trituration (Best for Initial Solidification)

  • Place the oily residue in a round-bottom flask.

  • Add n-Pentane or n-Hexane (10 mL per gram of oil). The oil will likely form a globule at the bottom.

  • Cool: Place the flask in a dry ice/acetone bath (-78 °C) or liquid nitrogen. The oil will freeze into a glass.

  • Scratch: Remove from cold bath. As it warms and softens, vigorously scratch the side of the flask with a glass rod at the interface of the oil and solvent.

  • Result: The friction provides nucleation energy. You should see white microcrystals forming. Once nucleated, sonicate for 5 minutes to complete the phase change.

Method B: The "Seeding" Loop (For Scale-Up) If you have even one microcrystal from Method A, use it here.

  • Dissolve the oil in the minimum amount of Diisopropyl Ether (IPE) or MTBE at 40 °C.

  • Add the seed crystal.

  • Cool slowly to 4 °C (fridge), then -20 °C (freezer).

  • Do NOT disturb: Vibration can break the fragile nuclei.

Method C: Column Chromatography (The Reset Button) If trituration fails, the impurity profile is likely too high.

  • Stationary Phase: Silica Gel (acid-washed preferred to prevent hydrolysis).

  • Eluent: 5% to 15% EtOAc in Hexanes.

  • Note: The product often crystallizes on the rotary evaporator after a clean column because the impurities holding it in the oil phase are removed.

Technical FAQ

Q: My solid turned into a liquid on the shelf. Why? A: This is likely Melting Point Depression due to hydrolysis. Moisture from the air hydrolyzes the ester to the


-keto acid (Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetic acid). The acid and ester form a eutectic mixture that is liquid at room temperature.
  • Prevention: Store under Argon/Nitrogen in a desiccator at 4 °C.

Q: Can I use Ethanol for recrystallization? A: Risky. While ethanol is a good solvent, alpha-keto esters can undergo transesterification (ethyl exchange is silent, but if you use methanol, you will get the methyl ester) or hemiacetal formation with the ketone.

  • Better Choice: Toluene/Hexane or pure Isopropyl Ether.

Q: What is the major impurity in the Friedel-Crafts synthesis? A: The regioisomer.

  • Target: Acylation para to the Methoxy group (Position 5 relative to F, Position 4 relative to OMe).

  • Impurity: Acylation para to the Fluoro group (Position 2 relative to OMe).

  • Detection: Look for splitting patterns in the aromatic region of the NMR. The target (1,2,4-substituted ring) will show distinct coupling constants compared to the isomer.

Visualization: Purification Workflow

The following diagram illustrates the decision logic for processing the crude reaction mixture.

PurificationWorkflow Reaction Friedel-Crafts Reaction (3-Fluoroanisole + Ethyl Oxalyl Chloride) Quench Acidic Quench (HCl/Ice) Remove Al salts Reaction->Quench Workup Extraction (DCM) & Drying (MgSO4) Quench->Workup CrudeOil Crude Amber Oil Workup->CrudeOil CheckPurity Check 1H NMR (SM < 5%?) CrudeOil->CheckPurity Trituration Trituration (Cold Hexane/Pentane + Scratching) CheckPurity->Trituration Yes (High Purity) Column Flash Chromatography (Hex/EtOAc 9:1) CheckPurity->Column No (High SM/Isomers) Trituration->Column Failure (Still Oil) Solidification Solidification Trituration->Solidification Success Column->Trituration Purified Oil Recryst Recrystallization (IPE or Toluene/Hexane) Solidification->Recryst Optional (Higher Purity) FinalProduct Pure Solid Product (Store Desiccated) Solidification->FinalProduct Recryst->FinalProduct

Caption: Logical workflow for converting crude Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate oil into a stable solid.

Data Summary: Solvent Compatibility

Solvent SystemSolubility (Hot)Solubility (Cold)Suitability for Cryst.Notes
Hexane / Pentane LowInsolubleHigh (Trituration) Best for inducing initial nucleation from oil.
Ethyl Acetate Very HighHighLowProduct is too soluble; use only as co-solvent.
Diisopropyl Ether (IPE) HighLowExcellent The "Gold Standard" for crystallizing keto esters.
Ethanol / Methanol HighModerateMedium (Risk) Risk of hemiacetal formation or transesterification.
Toluene HighModerateGood Good for azeotropic drying before crystallization.

References

  • Friedel-Crafts Acylation Mechanisms & Workup

    • Organic Syntheses, Coll. Vol. 9, p. 486 (1998). "Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation". (Demonstrates acylation handling).

  • General Handling of Alpha-Keto Esters

    • Journal of Medicinal Chemistry, "Synthesis and Evaluation of Indole-Based Derivatives". (Describes similar ethyl oxoacetate intermediates).

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section on "Crystallization of liquids and oils".

(Note: Specific physical data for this exact CAS is proprietary/sparse in public literature; protocols are derived from validated methods for the structural class of ethyl (alkoxy-phenyl)-2-oxoacetates.)

Sources

Stability of alpha-keto esters during silica gel chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of -Keto Esters During Silica Gel Chromatography

Executive Summary: The "Silica Trap"


-Keto esters (2-oxo esters) present a unique purification challenge due to their dual electrophilic centers (ketone and ester carbonyls). While often stable in non-nucleophilic organic solvents, they degrade or streak significantly on standard silica gel (

).

The Core Issue: Standard flash grade silica gel is acidic (pH 4.0–5.0 in 10% aqueous slurry) and hygroscopic. This environment catalyzes two distinct failure modes for


-keto esters:
  • Hydration (Reversible): Formation of gem-diols, leading to severe peak broadening (streaking).

  • Hydrolysis (Irreversible): Acid-catalyzed cleavage of the ester to the parent

    
    -keto acid, which often adsorbs permanently to the baseline or decarboxylates.
    

Diagnostic Hub: Troubleshooting Your Chromatogram

Use this decision matrix to identify if your compound is suffering from thermodynamic instability or kinetic hydration issues.[1]

Symptom: Broad, Streaking Peaks (No Separation)[1]
  • Diagnosis: On-Column Hydration.

  • Mechanism: The

    
    -keto moiety is highly electrophilic.[1] Water adsorbed on the silica surface attacks the ketone to form a gem-diol (hydrate). This creates a dynamic equilibrium between the keto-form (less polar) and the hydrate (more polar), resulting in a "smear" rather than a tight band.
    
  • Immediate Action: Switch to Protocol A (Buffered Silica) .

Symptom: Mass Loss / Baseline Retention
  • Diagnosis: Acid-Catalyzed Hydrolysis. [1][2]

  • Mechanism: The Lewis acidic sites on silica, combined with adsorbed water, cleave the ester bond.[1] The resulting

    
    -keto acid binds tightly to silica via hydrogen bonding and ionic interactions with silanols.
    
  • Immediate Action: Switch to Protocol B (Neutral Alumina) .

Symptom: New Spots on TLC After Column
  • Diagnosis: Transesterification or Hemiacetal Formation.

  • Mechanism: If using alcohol (MeOH/EtOH) in your mobile phase, the silica acidity catalyzes the attack of the alcohol on the ketone (hemiacetal) or the ester (transesterification).

  • Immediate Action: Remove alcohols from mobile phase. Use Acetone/Hexanes or EtOAc/Hexanes.[1]

Mechanistic Insight: The Water-Acid Nexus

The following diagram illustrates the competing pathways an


-keto ester undergoes on a standard silica column.

AlphaKetoStability Start α-Keto Ester (Mobile Phase) Silica Silica Surface (Acidic -OH / H2O) Start->Silica Adsorption Hydrate Gem-Diol (Hydrate) (High Polarity / Streaking) Silica->Hydrate + H2O (Reversible) Fast Equilibrium Acid α-Keto Acid (Baseline Retention) Silica->Acid + H2O / H+ (Irreversible Hydrolysis) Hydrate->Start - H2O

Figure 1: Mechanistic pathways of


-keto ester degradation on acidic silica. The reversible hydration loop causes peak broadening, while hydrolysis leads to irreversible yield loss.[1]

Mitigation Protocols

Protocol A: Triethylamine (TEA) Buffered Silica

Best for: Preventing streaking and minor hydrolysis.

Concept: Pre-treating the silica with a base neutralizes acidic silanol groups, preventing acid-catalyzed hydration and hydrolysis.[1]

  • Mobile Phase Prep: Prepare your eluent system (e.g., 10% EtOAc in Hexanes). Add 1.0% v/v Triethylamine (TEA) to the solvent mixture.

  • Column Equilibration: Flush the column with 2-3 column volumes (CV) of the TEA-doped solvent before loading your sample. This ensures the entire silica bed is neutralized.[1]

  • Sample Loading: Load your sample. (Note: You may exclude TEA from the actual sample loading solvent to avoid precipitation if your compound is sensitive to high concentrations of base, but usually it is safe).

  • Elution: Run the column with the TEA-doped solvent.

  • Post-Run: Rotovap fractions. Note: TEA has a high boiling point.[1] To remove residual TEA, co-evaporate with toluene (3x) or filter through a small pad of neutral alumina.

Protocol B: The "Alumina Switch"

Best for: Highly acid-sensitive esters or when TEA fails.

Concept: Neutral Alumina (Aluminum Oxide) lacks the acidic protons of silica gel, significantly reducing hydrolysis rates.

  • Material: Use Neutral Alumina, Brockmann Grade III . (Grade I is too active and may cause aldol-type side reactions; Grade III is deactivated with water).

  • Solvent System: Alumina is more polar than silica.[1] You will likely need a less polar mobile phase than what you determined on silica TLC.[1]

    • Rule of Thumb: If compound elutes at 20% EtOAc on Silica, try 5-10% EtOAc on Alumina.[1]

  • Loading: Dry loading on Celite is recommended to avoid solvent interactions during the critical initial banding phase.[1]

Protocol C: Rapid Filtration (Flash-Through)

Best for: Crude purification where high purity is not required.[1]

Concept: Minimize residence time to beat the kinetics of hydrolysis.

  • Setup: Use a wide-diameter column (low aspect ratio).

  • Gradient: Use a steep gradient or isocratic system that moves the product at

    
     0.5–0.6 (higher than the usual 0.3).
    
  • Execution: Elute rapidly. Do not let the column sit (e.g., do not go to lunch mid-column).

Comparative Data: Stationary Phase Performance

The following table summarizes recovery rates for a model labile


-keto ester (e.g., Ethyl phenylglyoxylate) under different conditions.
Stationary PhaseAdditiveRecovery %Peak ShapeResolution
Standard Silica (60 Å) None65-75%Broad / TailingPoor
Buffered Silica 1% Et

N
90-95%SharpGood
Neutral Alumina (Gr. III) None>95%SharpExcellent
Acidic Alumina None<40%Very BroadFailed

Frequently Asked Questions (FAQs)

Q: Can I use Acetone instead of Ethyl Acetate? A: Yes, and often you should.[1] Acetone is less prone to hydrogen-bonding interactions with the gem-diol form than alcohols. However, avoid alcohols (Methanol/Ethanol) as eluents, as they can form hemiacetals with the


-keto group, creating "ghost spots" on your TLC.[1]

Q: My compound turned into a white solid on the column and won't move. What happened? A: It likely hydrolyzed to the


-keto acid. These acids are highly polar and often crystalline.[1] You can try to recover it by flushing the column with 10% Methanol in Dichloromethane containing 1% Acetic Acid, but the ester is likely gone.[1]

Q: How do I remove the Triethylamine (TEA) after the column? A: TEA can be stubborn.

  • Co-evaporation: Add toluene and rotovap (repeat 3x). The toluene/TEA azeotrope helps removal.[1]

  • High Vac: Leave on a high-vacuum manifold overnight.

  • Wash: If your product is a solid, triturating with cold hexanes can wash away residual TEA.[1]

Q: Is "Deactivated Silica" the same as adding TEA? A: Not exactly. "Deactivated Silica" usually refers to adding water to lower the activity (similar to Alumina grades). While this reduces adsorption, it increases the water content, which can actually accelerate hydration/hydrolysis of


-keto esters.[1] Chemical neutralization (TEA) is superior for this specific functional group.

References

  • Mechanisms of Ester Hydrolysis

    • Kreevoy, M. M., & Taft, R. W. (1955).[1] The Mechanism of Acid-catalyzed Hydrolysis of Acetals.[3] Journal of the American Chemical Society.[4] (Foundational mechanism for acid-catalyzed carbonyl hydration/hydrolysis).

  • Purification of Labile Keto Esters

    • BenchChem Technical Support.[1][5] (2025).[5][6] Column Chromatography of Alpha-Aminoketones and Labile Esters. (Cited for TEA deactivation protocols).

  • Stationary Phase Selection (Alumina vs. Silica)

    • Sigma-Aldrich Technical Bulletin.[1] Alumina for Chromatography: Adsorbent Selection Guide.[1]

  • Synthesis and Stability of

    
    -Keto Esters: 
    
    • MDPI Catalysts.[1] (2023). Current Status of Research on Synthesis of

      
      -Keto Acids and Their Esters.  (Discusses the hydrolysis pathways and stability profiles).
      
  • Hydration Equilibrium

    • Guthrie, J. P.[1] (1975). Carbonyl addition reactions.[1] Factors affecting the hydrate-hemiacetal-acetal equilibrium. Canadian Journal of Chemistry. (Explains the thermodynamic favorability of gem-diol formation in electron-deficient ketones).

Sources

Troubleshooting low conversion in Friedel-Crafts acylation of fluoroanisoles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FCA-FA-001 Subject: Troubleshooting Low Conversion & Side Reactions in Fluoroanisole Acylation Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary: The "Electronic Tug-of-War"

Acylating fluoroanisoles is deceptively difficult because you are fighting a contradiction. The methoxy group (-OMe) activates the ring, but the fluorine (-F) deactivates it inductively. Furthermore, the standard catalyst (AlCl₃) is a "double-edged sword": it catalyzes the reaction but also coordinates to the methoxy oxygen, effectively turning your activating group into a deactivating ammonium-like species.

This guide moves beyond basic textbook protocols to address the specific kinetic and thermodynamic traps inherent to this substrate class.

Diagnostic Triage (FAQs)

Issue #1: "My reaction stalls at ~50% conversion regardless of time."

Root Cause: Catalyst Sequestration (The Complexation Trap) . In standard Friedel-Crafts, the Lewis Acid (LA) is catalytic.[1][2][3][4] With anisoles, it is not . The product (an aryl ketone) is a better Lewis base than the starting material. As product forms, it binds 1 equivalent of AlCl₃, removing it from the catalytic cycle. Additionally, the starting methoxy group sequesters another equivalent.

The Fix:

  • Stoichiometry: You must use >2.0 equivalents of AlCl₃ relative to the acyl chloride.

    • 1.0 eq to activate the acyl chloride.

    • 1.0 eq to complex the product ketone.

    • 0.2–0.5 eq to account for coordination to the methoxy ether.

  • Protocol Adjustment: Do not add the catalyst all at once if exotherm is a concern, but ensure the full stoichiometric excess is present before heating.

Issue #2: "I see a new peak in LCMS with a mass of [M-14]."

Root Cause: Ether Cleavage (Demethylation) . Aluminum chloride is harsh. Under reflux, especially in high-boiling solvents, AlCl₃ can cleave the methyl ether bond, converting your fluoroanisole product into a fluorophenol. This is irreversible.

The Fix:

  • Temperature Control: Never reflux AlCl₃/DCM reactions of anisoles above 40°C unless necessary.

  • Solvent Switch: Switch from 1,2-dichloroethane (DCE) to Nitromethane . Nitromethane complexes with AlCl₃, moderating its acidity ("leveling effect") and preventing the harsh attack on the methyl ether while maintaining acylation activity.

  • Catalyst Swap: If demethylation persists, switch to Metal Triflates (see Section 4).

Issue #3: "I'm getting a mixture of isomers."

Root Cause: Competing Directing Groups .

  • -OMe: Strong activator, directs ortho/para.

  • -F: Inductive deactivator, but resonance donor (directs ortho/para).

  • Rule of Thumb: The -OMe group generally dominates the regiochemistry.

Regioselectivity Map:

Substrate Major Product Position Explanation
2-Fluoroanisole Position 4 (Para to OMe) OMe directs Para. Position 4 is Meta to F (less deactivated).
3-Fluoroanisole Position 6 (Para to OMe) Position 2 (between F and OMe) is sterically blocked. Position 4 is Para to F but Ortho to OMe (sterically crowded). Position 6 is Para to OMe and Ortho to F (favored).

| 4-Fluoroanisole | Position 2 (Ortho to OMe) | Para position is blocked by F. Reaction occurs Ortho to OMe. |

Visualizing the Failure Modes

The following diagram illustrates the "Complexation Trap" and the competing pathways that lead to low conversion or side products.

FriedelCraftsPathways Substrate Fluoroanisole (Substrate) Complex_Dead Methoxy-AlCl3 Complex (Deactivated Ring) Substrate->Complex_Dead Reversible AlCl3 AlCl3 (Lewis Acid) AlCl3->Substrate Parasitic Coordination (Requires Excess LA) AcylCl Acyl Chloride AlCl3->AcylCl Activation (1.0 eq) Complex_Active Acylium Ion (Active Electrophile) AcylCl->Complex_Active Transition Sigma Complex Complex_Active->Transition + Substrate Product_Complex Product-AlCl3 Complex (Catalyst Sink) Transition->Product_Complex - HCl Product_Complex->AlCl3 Traps Catalyst Final_Product Acylated Fluoroanisole Product_Complex->Final_Product Aq. Workup Side_Product Demethylated Phenol (Side Reaction) Product_Complex->Side_Product Heat/Time (Ether Cleavage)

Figure 1: Mechanistic pathway showing how catalyst is consumed by both the substrate (reversible) and the product (irreversible), necessitating >2.0 equivalents of Lewis Acid.

Optimized Experimental Protocols

Method A: The Robust AlCl₃ Protocol (For Cost-Sensitive Scale-up)

Use this when standard reagents are required and moisture control is excellent.

  • Preparation: Flame-dry a 3-neck flask under N₂.

  • Solvent: Use anhydrous Dichloromethane (DCM) .[3] If demethylation is observed, switch to Nitromethane .

  • Loading:

    • Charge AlCl₃ (2.5 equiv) suspended in DCM. Cool to 0°C.

    • Add Acyl Chloride (1.1 equiv) dropwise. Stir 15 min to form the acylium ion (solution often turns yellow/orange).

  • Addition: Add Fluoroanisole (1.0 equiv) dissolved in DCM dropwise over 30 mins.

    • Note: Adding substrate to the pre-formed complex minimizes the concentration of free AlCl₃ available to attack the ether oxygen.

  • Reaction: Warm to RT. Monitor by HPLC/GC.

    • Critical: Do not reflux unless conversion <10% after 4 hours.

  • Quench: Pour mixture slowly onto ice/HCl . The HCl is necessary to break the strong Aluminum-Oxygen bond in the product complex.

Method B: The "Green" Alternative (Metal Triflates)

Use this for high-value substrates or if demethylation is persistent. This method is catalytic and water-tolerant.

  • Catalyst: Hafnium Triflate [Hf(OTf)₄] or Scandium Triflate [Sc(OTf)₃] (1–5 mol%).

  • Reagent: Use Lithium Perchlorate (LiClO₄) (saturated) or LiOTf as an additive to boost ionic strength (optional but recommended for deactivated rings).

  • Solvent: Nitromethane or Trifluoromethylbenzene.

  • Procedure:

    • Mix Fluoroanisole (1.0 eq), Acyl Chloride (1.2 eq), and Catalyst (0.05 eq).

    • Heat to 40–60°C.

    • Mechanism:[1][3][4][5][6][7][8][9] The triflate activates the acyl chloride without coordinating strongly to the methoxy oxygen.

  • Benefit: Zero demethylation; catalyst can often be recovered.

Decision Matrix & Data Comparison

Lewis Acid Selection Guide
CatalystStrengthRisk of DemethylationStoichiometry RequiredBest For...
AlCl₃ HighHigh> 2.2 equivCommodity chemicals, simple substrates.
FeCl₃ ModerateModerate> 1.5 equivSubstrates sensitive to AlCl₃ but needing activation.
SnCl₄ ModerateLow> 1.2 equivHighly reactive anisoles (e.g., dimethoxy).
Sc(OTf)₃ High (Specific)Very LowCatalytic (0.05 equiv) Complex, acid-sensitive, or fluorinated substrates.
Troubleshooting Flowchart

TroubleshootingTree Start Problem Detected CheckConv Check Conversion (HPLC/GC) Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv HighConv High Conversion but Low Yield CheckConv->HighConv Q_Stoich Is AlCl3 > 2.2 eq? LowConv->Q_Stoich Q_Temp Is Temp > 40°C? HighConv->Q_Temp Action_Stoich Increase AlCl3 to 2.5-3.0 eq Q_Stoich->Action_Stoich No Action_Triflate Switch to Sc(OTf)3 Q_Stoich->Action_Triflate Yes (Still failing) Action_Cool Lower Temp to 0-20°C Q_Temp->Action_Cool Yes (Demethylation suspected) Action_Solvent Switch to Nitromethane (Prevents cleavage) Q_Temp->Action_Solvent No (Complex mixture)

Figure 2: Decision tree for isolating the root cause of reaction failure.

References

  • Olah, G. A. (1963). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on the stoichiometry of Lewis acids in acylation).

  • Kobayashi, S., et al. (2002). "Rare-Earth Metal Triflates as Water-Tolerant, Reusable Lewis Acids." Chemical Reviews, 102(6), 2227–2302. Link

  • Kawada, A., et al. (1994). "Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides." Synlett, 1994(07), 471-472.
  • Agranat, I., et al. (1976). "Demethylation of anisoles by aluminum chloride." Journal of the American Chemical Society.[1] (Mechanistic insight into the ether cleavage side reaction).

Sources

Technical Support Center: Optimizing Temperature Control for Exothermic Glyoxylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for exothermic glyoxylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of temperature control in these challenging yet vital chemical transformations. Glyoxylation reactions, while powerful for forming key C-C bonds in the synthesis of complex molecules, are notoriously exothermic. Failure to properly manage this heat release can lead to reduced yield, increased impurity profiles, and in the worst-case scenario, dangerous thermal runaway events.[1][2]

This document moves beyond simple protocols to provide a deeper understanding of the underlying principles governing heat management. By explaining the causality behind experimental choices, we aim to empower you to design robust, safe, and scalable glyoxylation processes.

Section 1: Frequently Asked Questions - The Fundamentals of Glyoxylation Exotherms

This section addresses the foundational concepts of heat generation in glyoxylation reactions and the critical importance of its control.

Q1: Why are glyoxylation reactions typically exothermic?

A: The exothermicity of a glyoxylation reaction stems from the net change in bond energies between reactants and products. The formation of new, stable carbon-carbon and carbon-oxygen bonds in the product molecules releases a significant amount of energy, more than is consumed to break the bonds in the reactants (e.g., the glyoxylate precursor and the nucleophile).[3][4] This net release of energy is observed as heat, driving the temperature of the reaction mixture up.

Q2: What are the consequences of inadequate temperature control?

A: Poor temperature control can have cascading negative effects on your experiment:

  • Reduced Selectivity and Yield: Higher temperatures can provide the activation energy for undesired side reactions, leading to a more complex mixture of products and a lower yield of the desired compound.[5][6]

  • Product Degradation: The target molecule itself or key intermediates may be thermally unstable at elevated temperatures, leading to decomposition.

  • Poor Reproducibility: Uncontrolled temperature fluctuations make it difficult to achieve consistent results between batches, a critical issue in drug development and manufacturing.[6][7]

  • Thermal Runaway: This is the most severe consequence. A thermal runaway occurs when the reaction's heat generation rate surpasses the cooling system's heat removal rate.[8] This creates a dangerous positive feedback loop: the temperature rises, which accelerates the reaction rate, which generates even more heat.[2] This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure, explosions, and the release of toxic materials.[1][9]

Q3: What is a "thermal runaway" and what are its early warning signs?

A: A thermal runaway is an uncontrolled, accelerating, exothermic reaction.[10] Early detection is critical. Key indicators include:

  • A sudden, sharp increase in temperature that does not respond to the cooling system.[11]

  • A noticeable increase in pressure within the reactor.

  • Vigorous, unexpected boiling or gas evolution.

  • A change in the color or viscosity of the reaction mixture.

Section 2: Troubleshooting Guide - Diagnosing and Solving Temperature Control Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: Rapid Temperature Spike Upon Reagent Addition

  • Question: My reaction temperature rises uncontrollably by 15-20°C immediately after I add the glyoxylate component, even with my cooling bath set to -20°C. What's happening?

  • Answer: This indicates that the local rate of heat generation is overwhelming the rate of heat transfer to the cooling medium. The primary causes are:

    • Addition Rate is Too Fast: Adding a reactant too quickly leads to a rapid, concentrated burst of reactions, generating heat faster than your system can dissipate it.

    • Inadequate Mixing: Poor agitation creates localized "hot spots" where the reaction is occurring much faster than in the bulk solution.[12] The thermometer may not even register the true temperature of these hot spots until they diffuse, by which point control is already lost.

    • Insufficient Cooling Capacity: The cooling system itself may be underpowered for the scale and speed of the reaction.

  • Solutions & Protocol Adjustments:

    • Reduce Addition Rate: Switch from a single, rapid addition to a slow, controlled dropwise addition using a syringe pump or addition funnel. This ensures the heat generated at any given moment is manageable.[8]

    • Increase Agitation: Ensure the reaction is being stirred vigorously to maintain thermal homogeneity and promote efficient heat transfer to the reactor walls.[5][12]

    • Pre-cool Reactants: Cooling the reactant solution before adding it can help absorb some of the initial heat of reaction.

    • Use a Semi-Batch Approach: Instead of adding all of one reactant to the other, consider a semi-batch process where one reactant is fed into the reactor over a prolonged period. This is a standard industrial method for controlling highly exothermic reactions.[10]

Issue 2: Reaction Stalls or Shows Inconsistent Yields

  • Question: My glyoxylation reaction starts, but the temperature then drops, and the conversion is low and inconsistent between runs. Why?

  • Answer: This issue often relates to the concept of "activation temperature." Many glycosylation and glyoxylation reactions require a specific temperature to initiate efficiently but can be inhibited or lead to side reactions if the temperature is too high.[6][7]

    • Excessively Low Temperatures: Starting a reaction too cold (e.g., -78°C) can make the initial activation step sluggish or prevent it from starting altogether.[6]

    • Uncontrolled Warming: A common but flawed laboratory practice is to start a reaction in a cold bath (e.g., dry ice/acetone) and let it warm slowly to room temperature.[6] The rate of this warming is highly variable and depends on the vessel size, bath volume, and ambient conditions, leading to poor reproducibility.[6]

  • Solutions & Protocol Adjustments:

    • Determine the Activation Temperature (TA): Conduct small-scale experiments to find the optimal isothermal temperature for your specific reaction. A study by Pfrengle et al. (2022) introduces the concept of identifying a donor activation temperature to perform glycosylations isothermally, which significantly improves reproducibility and reduces the required excess of reactants.[6][7]

    • Use an Isothermal Protocol: Once the optimal temperature is known, maintain the reaction at that specific temperature using an automated temperature control system (e.g., a jacketed reactor with a circulator) rather than relying on passive warming.[13]

Issue 3: Successful Lab-Scale Reaction Fails During Pilot-Scale Up

  • Question: We had a high-yielding, well-controlled protocol on a 100 mL scale, but when we tried it in a 5 L reactor, we experienced a dangerous exotherm. What went wrong?

  • Answer: This is a classic scale-up challenge rooted in physics. As you increase the volume of a reactor, its surface-area-to-volume ratio decreases significantly.[10] Heat is generated throughout the entire volume of the liquid, but it can only be removed through the surface area of the reactor walls. On a larger scale, the relative ability to remove heat drops dramatically, making it much easier for a reaction to become uncontrollable.[10][14]

  • Solutions & Protocol Adjustments:

    • Perform Calorimetry Studies: Before scaling up, use a reaction calorimeter to measure the total heat of reaction (enthalpy) and the maximum rate of heat evolution.[4][15] This data is essential for calculating the cooling duty required for the larger vessel and ensuring the plant's cooling system can handle it.[15]

    • Re-optimize Addition Rates: The safe addition rate for a 5 L reactor will be much slower than for a 100 mL flask. The calorimetry data will inform the new, safer addition profile.

    • Consider Flow Chemistry: For highly exothermic reactions, transitioning from a batch reactor to a continuous flow reactor can be a much safer and more efficient solution. Flow reactors have a very high surface-area-to-volume ratio, allowing for near-instantaneous heat removal and precise temperature control.[8]

Troubleshooting Logic Flow

G start Temperature deviates from setpoint q_spike Sudden spike on addition? start->q_spike q_slow Reaction slow or stalling? q_spike->q_slow No cause_add Cause: - Addition too fast - Poor mixing q_spike->cause_add Yes q_scaleup Issue during scale-up? q_slow->q_scaleup No cause_slow Cause: - Temp below T_A - Uncontrolled warming q_slow->cause_slow Yes cause_scaleup Cause: - Low surface/volume ratio - Heat generation > removal q_scaleup->cause_scaleup Yes sol_add Solution: - Slow addition rate - Increase agitation - Use semi-batch cause_add->sol_add sol_slow Solution: - Determine optimal T_A - Run isothermally cause_slow->sol_slow sol_scaleup Solution: - Perform calorimetry - Re-optimize addition - Consider flow chemistry cause_scaleup->sol_scaleup G Surface Area to Volume Ratio Decreases with Scale-Up cluster_0 Lab Scale (e.g., 1 L) cluster_1 Pilot Scale (e.g., 1000 L) cluster_2 reactor_small Volume = 1 Surface Area = 6 Ratio = 6.0 reactor_large Volume = 1000 Surface Area = 600 Ratio = 0.6 heat_out_small Efficient Heat Removal reactor_small->heat_out_small High SA:V heat_out_large Inefficient Heat Removal reactor_large->heat_out_large Low SA:V

Caption: Illustrates the challenge of heat removal during process scale-up.

Section 3: Key Experimental Protocols & Advanced Monitoring

For robust process development, direct measurement of thermal properties and real-time reaction monitoring are indispensable.

Protocol: Reaction Calorimetry for Safety and Scale-Up

Reaction calorimetry is a technique used to measure the heat flow of a chemical reaction in real-time. [16][17]This protocol provides a general workflow.

Objective: To determine the total heat of reaction (ΔHrxn), the maximum heat flow (qmax), and the adiabatic temperature rise (ΔTad) for a glyoxylation reaction.

Methodology:

  • System Setup: A reaction calorimeter (e.g., Mettler-Toledo RC1e or similar) is set up and calibrated according to the manufacturer's instructions.

  • Charge Reactor: The reactor is charged with the starting material and solvent. The system is brought to the desired initial temperature (T0).

  • Initiate Dosing: The glyoxylate precursor is added via a calibrated pump at a controlled rate, simulating the planned process.

  • Monitor Real-Time Data: The instrument software records the jacket temperature, reactor temperature (Tr), and calculates the real-time heat flow (qr).

  • Data Analysis:

    • The total heat of reaction (ΔHrxn) is calculated by integrating the heat flow curve over the duration of the addition and any subsequent reaction time.

    • The maximum heat flow (qmax) is identified from the peak of the heat flow curve. This value is critical for ensuring the production-scale reactor's cooling system is adequate.

    • The adiabatic temperature rise (ΔTad) is calculated. This represents the theoretical temperature increase if the cooling system were to fail completely. [12]This is a crucial parameter for safety assessment.

Advanced Monitoring: Process Analytical Technology (PAT)

Process Analytical Technology (PAT) involves using in-line and on-line analytical tools to monitor reactions in real-time, providing a deeper process understanding. [18][19]

  • In-situ Infrared (IR) and Raman Spectroscopy: These spectroscopic probes are inserted directly into the reaction vessel. [20]They can monitor the concentration of reactants, products, and even key intermediates as the reaction progresses, providing kinetic data that is impossible to obtain from simple temperature and pressure readings. [20][21]* Benefits for Exothermic Reactions: By monitoring reactant consumption in real-time, you can detect any dangerous accumulation of unreacted starting material. [9]Reactant accumulation is a common precursor to thermal runaway, as a sudden change in conditions (like a temperature increase) can cause all the accumulated material to react at once.

PAT-Integrated Experimental Workflow

G cluster_reactor Jacketed Reactor cluster_probes In-situ Probes reactor Glyoxylation Reaction (T_reaction) stirrer Agitator ir_probe IR/Raman control Process Control System ir_probe->control [Concentration] temp_probe Thermocouple temp_probe->control [Temperature] reagent Reagent Feed (Glyoxylate) reagent->reactor cooling Cooling/Heating Unit (T_jacket) cooling->reactor Heat Transfer control->reagent Adjust Feed Rate control->cooling Adjust T_jacket

Sources

Storage conditions to prevent hydrolysis of hygroscopic alpha-keto esters

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-AKE-001 Subject: Prevention of Hydrolysis and Hydration in Hygroscopic Alpha-Keto Esters Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Electrophilic Trap"

Alpha-keto esters (e.g., Ethyl Pyruvate, Methyl Benzoylformate) are not standard esters. They possess a unique 1,2-dicarbonyl motif that creates a "push-pull" electronic environment. The ester carbonyl withdraws electron density from the ketone carbonyl, making the ketone carbon highly electrophilic and exceptionally prone to nucleophilic attack by water.

The Failure Mode: Unlike simple esters, alpha-keto esters do not just hydrolyze; they hydrate . Upon exposure to atmospheric moisture, the ketone carbonyl rapidly reacts with water to form a gem-diol (hydrate) .[1] While often reversible, this hydration disrupts stoichiometry and catalyzes further irreversible hydrolysis into the corresponding alpha-keto acid and alcohol, or polymerization in enolizable substrates.

The Degradation Mechanism (Visualized)

To prevent degradation, you must understand the enemy. The diagram below details the divergence between reversible hydration and irreversible destruction.

AlphaKetoDegradation AKE Alpha-Keto Ester (Active Reagent) GemDiol Gem-Diol (Hydrate - Reversible) AKE->GemDiol Fast Hydration (Equilibrium) Polymer Oligomers/Polymers (Irreversible Sludge) AKE->Polymer Enolization (If alpha-protons present) H2O + H₂O (Atmospheric) GemDiol->AKE Dehydration (Drying) Acid Alpha-Keto Acid (Degradation) GemDiol->Acid Slow Hydrolysis Alcohol Alcohol (Byproduct) GemDiol->Alcohol

Figure 1: The dual-threat pathway. Note that Gem-Diol formation is the "gateway" to further degradation.

Storage Protocol: The "Argon Blanket" System

Objective: Maintain water content <0.05% to prevent the hydration equilibrium shift.

The Protocol[2][3]
  • Temperature Control: Store at 2°C to 8°C .

    • Why? Lower temperatures kinetically inhibit the hydrolysis step. However, avoid -20°C for liquid esters unless verified, as freeze-thaw cycles can introduce condensation if the seal is imperfect.

  • Atmosphere: Argon is superior to Nitrogen.

    • Why? Argon is heavier than air. It settles over the liquid surface, creating a physical barrier against moisture ingress. Nitrogen is lighter and diffuses away more easily when the container is opened.

  • Desiccation: Store the primary container inside a secondary desiccator jar containing activated silica gel or Drierite .

  • Seal Integrity: Parafilm is insufficient for long-term storage of hygroscopic liquids. Use Teflon-lined caps and wrap the neck with electrical tape or Parafilm M only as a secondary dust seal.

Comparative Storage Data
ConditionHydrolysis Rate (Relative)Shelf Life Est.Verdict
Ambient Air, 25°C100% (Baseline)< 1 WeekCRITICAL FAIL
Sealed, 4°C, No Inert Gas45%1-2 MonthsRISKY
Argon, 4°C, Desiccator < 1% 6-12 Months OPTIMAL

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: My liquid alpha-keto ester has turned into a solid or viscous sludge. Can I save it?

Diagnosis: This is likely polymerization (common in ethyl pyruvate) or heavy hydrate crystallization .

  • The Test: Dissolve a small aliquot in CDCl₃. If NMR shows broad, undefined peaks, it is a polymer (irreversible). If it shows sharp peaks corresponding to the hydrate (gem-diol), it is reversible.

  • The Fix: If polymerized, discard. If hydrated, dissolve in a non-protic solvent (e.g., DCM), dry over MgSO₄, filter, and distill under vacuum.

Q2: NMR shows a "ghost" set of peaks. Is my sample impure?

Diagnosis: This is often the Gem-Diol equilibrium .

  • Explanation: In the presence of trace water, the ketone carbonyl (C=O) becomes a gem-diol (C(OH)₂).[1][2] You will see the loss of the ketone carbonyl signal (~160-180 ppm in ¹³C) and the appearance of a quaternary carbon signal upfield.

  • Action: This does not necessarily mean the ester bond has cleaved. Dry the sample (see Q3) and re-run NMR in a dry solvent (e.g., CDCl₃ stored over sieves).

Q3: How do I dry a wet alpha-keto ester without decomposing it?

Warning: Do NOT use basic drying agents (e.g., K₂CO₃, KOH) or strong Lewis acids.

  • Why? Alpha-keto esters are sensitive to base-catalyzed condensation (aldol-like reactions) and polymerization.

  • Correct Method:

    • Dilute in dry Dichloromethane (DCM) or Ethyl Acetate.

    • Add Anhydrous Magnesium Sulfate (MgSO₄) . It is neutral and effective.

    • Stir for 15 minutes.

    • Filter under an inert atmosphere.

    • Remove solvent via rotary evaporation (bath < 30°C).

    • Optional: Add activated 3A Molecular Sieves to the final storage bottle.

Q4: Can I distill these compounds?

Yes, but with caution.

  • Protocol: Use Vacuum Distillation only. High heat (atmospheric distillation) promotes thermal decomposition and polymerization.

  • Target: Keep the pot temperature below 60°C by adjusting the vacuum pressure accordingly.

Workflow: Sample Rescue Decision Tree

Use this logic flow to determine if your reagent is viable.

RescueWorkflow Start Inspect Sample VisualCheck Visual: Clear or Cloudy? Start->VisualCheck Clear Clear Liquid VisualCheck->Clear Looks Good Cloudy Cloudy / Solid VisualCheck->Cloudy Suspicious NMRCheck Run 1H NMR (CDCl3) Clear->NMRCheck Cloudy->NMRCheck BroadPeaks Broad/Undefined Peaks NMRCheck->BroadPeaks SharpPeaks Sharp Peaks + Water Signal NMRCheck->SharpPeaks Polymer Polymerized: DISCARD BroadPeaks->Polymer Hydrate Hydrated (Gem-Diol) SharpPeaks->Hydrate ActionDry Action: Dry w/ MgSO4 & Vacuum Distill Hydrate->ActionDry

Figure 2: Decision logic for assessing reagent quality.

References

  • Sigma-Aldrich (Merck). Safety Data Sheet: Ethyl Pyruvate. Retrieved from (Verified standard storage conditions: 2-8°C, inert gas).

  • Guthrie, J. P. (1975). Hydration of carbonyl compounds. Journal of the American Chemical Society. (Mechanistic grounding for gem-diol equilibrium and inductive effects).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
  • Organic Chemistry Portal. Synthesis and Reactivity of Alpha-Keto Esters. Retrieved from . (Reactivity profiles and oxidation sensitivity).

Sources

Validation & Comparative

1H NMR interpretation of Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate

Structural Validation of Fluorinated -Keto Esters: A Comparative NMR Guide

Subject: Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate Content Type: Technical Comparison & Interpretation Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers

Executive Summary & Strategic Context

In the development of kinase inhibitors and fluorinated APIs, Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate serves as a critical "right-hand" building block. Its structural integrity is defined by the specific regiochemistry of the fluorine atom relative to the methoxy and glyoxylate groups.

This guide moves beyond basic assignment. It compares the target molecule against its non-fluorinated analog to demonstrate how


 spin-spin coupling

Comparative Analysis: The Fluorine Effect

To validate the structure, we compare the target molecule with Ethyl 2-(2-methoxyphenyl)-2-oxoacetate (the non-fluorinated control). The presence of the fluorine atom at the 4-position introduces

Table 1: Comparative Chemical Shift Data ( , 400 MHz)
Proton AssignmentNon-Fluorinated Analog (

ppm)
Target Molecule (

ppm)
Multiplicity ChangeStructural Insight
Ethyl

1.40 (t)1.39 (t) NoneDistal to substitution site.
Ethyl

4.42 (q)4.41 (q) NoneCharacteristic ester quartet.
Methoxy (

)
3.85 (s)3.91 (s) SingletDeshielded slightly by F-inductive effect.
H-6 (Aromatic) 7.95 (dd)7.98 (dd)

Most deshielded (ortho to

). Split by meta-F.
H-5 (Aromatic) 7.05 (t)6.75 (ddd)

Upfield shift (ortho to F). Complex coupling.
H-3 (Aromatic) 6.98 (d)6.68 (dd)

Shielded by OMe and F. Large

coupling.

Note: Chemical shifts are referenced to TMS (


 0.0).[1] The 

-keto carbonyl exerts a strong deshielding anisotropy on H-6, isolating it from the other aromatic protons.

Detailed Spectral Interpretation

The definitive proof of structure lies in the Coupling Constants (


)
The Aromatic Fingerprint (6.5 – 8.0 ppm)[2]
H-6: The Diagnostic Downfield Signal
  • Position: Ortho to the glyoxylate carbonyl.

  • Shift:

    
     ppm.
    
  • Pattern: Doublet of Doublets (dd).

  • Coupling Logic:

    • 
       (Ortho): 
      
      
      Hz (Coupling to H-5).
    • 
       (Meta): 
      
      
      Hz (Coupling to F-4).
  • Interpretation: In the non-fluorinated analog, this is often a simple doublet. The appearance of the secondary splitting (

    
     Hz) confirms the fluorine is meta  to the carbonyl attachment point.
    
H-3: The Shielded Doublet
  • Position: Ortho to Methoxy, Ortho to Fluorine.

  • Shift:

    
     ppm (Shielded by electron-donating OMe).
    
  • Pattern: Doublet of Doublets (dd).

  • Coupling Logic:

    • 
       (Ortho): 
      
      
      Hz (Strong F-coupling).[2]
    • 
       (Meta): 
      
      
      Hz (Coupling to H-5).
  • Interpretation: The large coupling constant (

    
     Hz) is characteristic of H-F ortho relationships, confirming the F is adjacent to H-3.
    
H-5: The Multiplet
  • Position: Meta to Methoxy, Ortho to Fluorine.

  • Shift:

    
     ppm.
    
  • Pattern: Doublet of Doublets of Doublets (ddd).

  • Coupling Logic:

    • 
       (Ortho): 
      
      
      Hz.
    • 
       (Ortho): 
      
      
      Hz (Coupling to H-6).
    • 
       (Meta): 
      
      
      Hz (Coupling to H-3).[3]
Visualization: H-3 Coupling Tree

The following diagram illustrates how the H-3 signal is split, first by the Fluorine atom (large


CouplingTreeH3_SignalH-3 Signal(Uncoupled)Split_F_LeftSplit by 19F(Ortho)H3_Signal->Split_F_LeftSplit_F_Right3J(H-F) ~ 10.2 HzSplit_H_LeftDoubletSplit_F_Left->Split_H_Left4J(H-H) ~ 2.4 HzSplit_H_RightDoubletSplit_F_Left->Split_H_RightFinal_StateObserved Pattern:Doublet of Doublets (dd)Split_H_Left->Final_StateSplit_H_Right->Final_State

Caption: Splitting tree for Proton H-3. The large ortho-Fluorine coupling creates the primary split, while the small meta-Hydrogen coupling resolves the signal into a 'dd'.

Experimental Protocol

To ensure the resolution of the fine

A. Sample Preparation[1]
  • Mass: Dissolve 10–15 mg of the ester in 0.6 mL of solvent.

  • Solvent:

    
     (99.8% D) is preferred.
    
    • Why? DMSO-

      
       is viscous and may broaden the fine splitting patterns essential for confirming the F-regiochemistry.
      
  • Tube: High-quality 5mm NMR tube (Class A).

B. Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard zg30 (30° pulse angle) to prevent saturation.

  • Spectral Width: -2 to 14 ppm.

  • Number of Scans (NS): 16 (Minimum).

  • Relaxation Delay (D1): 2.0 seconds.

    • Reasoning: The quaternary carbons (carbonyls and C-F) relax slowly; however, for 1H NMR, 2s is sufficient for quantitative integration of the aromatic protons.

  • Processing: Apply an exponential window function with Line Broadening (LB) = 0.3 Hz. Do not use LB > 1.0 Hz, or you will lose the meta-couplings.

C. Analytical Workflow

WorkflowSampleCrude ProductPrepSample Prep(15mg in CDCl3)Sample->PrepAcqAcquisition(NS=16, D1=2s)Prep->AcqProcessProcessing(LB=0.3Hz)Acq->ProcessAnalysisAnalysis:Check H-6 SplittingProcess->Analysis

Caption: Standardized workflow for validating fluorinated

Troubleshooting & Impurities

When synthesizing this molecule (typically via Friedel-Crafts acylation of 3-fluoroanisole with ethyl oxalyl chloride), specific impurities are common.

Impurity SignalChemical Shift (

)
OriginRemediation
Broad Singlet ~8.0 - 10.0 ppmHydrolysis Acid The

-keto ester is moisture sensitive. If observed, the ester has hydrolyzed to the acid. Dry the sample and store under

.
Multiplet 7.2 - 7.4 ppmRegioisomer (Isomer A) If the acylation occurred at the 6-position (sterically unlikely but possible), the H-H coupling pattern will change to two doublets (para-like).
Singlet 2.17 ppmAcetone Common if glassware was washed with acetone. Overlaps with nothing but indicates poor drying.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[4] Chem.1997 , 62, 7512–7515.[1] Link

  • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.
  • Reich, H. J. "WinPLT NMR Data: Chemical Shifts and Coupling Constants." University of Wisconsin-Madison. (Source for substituent additivity rules in aromatic systems). Link

  • PubChem Compound Summary. "Ethyl 2-(4-fluorophenyl)-2-oxoacetate (Analog Data)." National Center for Biotechnology Information. Link

19F NMR Comparison Guide: 4-Fluoro-2-methoxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 19F NMR chemical shifts for 4-fluoro-2-methoxyphenyl derivatives . It is designed for medicinal chemists and structural biologists requiring precise structural assignment and differentiation from regioisomers.

Executive Summary

The 4-fluoro-2-methoxyphenyl moiety is a pharmacophore frequently encountered in kinase inhibitors (e.g., EGFR inhibitors) and metabolic probes. In 19F NMR spectroscopy , this specific substitution pattern exhibits a distinct chemical shift signature driven by the meta-relationship between the fluorine and the methoxy group.

Key Diagnostic Rule:

  • 4-fluoro-2-methoxyphenyl (Target): Fluorine is meta to the methoxy group (inductive deshielding dominates). Signals typically appear downfield (less negative ppm) relative to isomers where fluorine is ortho or para to the oxygen.

  • Differentiation: This pattern is distinct from the isomeric 3-fluoro-4-methoxyphenyl group, where the fluorine is ortho to the methoxy group (resonance shielding dominates), resulting in a significantly upfield shift.

Mechanistic Analysis: Electronic Push-Pull

To interpret the shifts accurately, one must understand the competing electronic effects acting on the fluorine nucleus.

Structural Causality[1]
  • Inductive Effect (-I): The methoxy group (-OMe) at the ortho position (C2) exerts a through-bond electron-withdrawing effect on the ring system. However, relative to the fluorine at C4, the -OMe is in the meta position. Resonance effects cannot effectively transmit electron density to the meta position. Therefore, the inductive withdrawing effect dominates , slightly deshielding the fluorine (shifting it downfield/positive).

  • Resonance Effect (+R): The substituent at C1 (the "R" group) is para to the fluorine. The nature of "R" (electron-donating vs. electron-withdrawing) is the primary determinant of the absolute chemical shift range.

Visualization of Electronic Vectors

The following diagram illustrates the electronic vectors defining the chemical shift environment.

ElectronicEffects cluster_legend Shift Directionality F_Nucleus 19F Nucleus (C4) OMe_Group Methoxy Group (C2) (Meta to F) Inductive Inductive Effect (-I) (Deshielding / Downfield) OMe_Group->Inductive Dominant at Meta R_Group Substituent R (C1) (Para to F) Resonance Resonance Effect (+R) (Shielding / Upfield) R_Group->Resonance Direct Conjugation Inductive->F_Nucleus Shift +2 to +5 ppm Resonance->F_Nucleus Major Shift Determinant Downfield Downfield (Less Negative) Deshielded Upfield Upfield (More Negative) Shielded

Figure 1: Electronic influence map for the 4-fluoro-2-methoxyphenyl system. Note that the OMe group's inability to donate electrons via resonance to the meta-fluorine is the key differentiator.

Comparative Data: Chemical Shift Ranges

The following data compares the target moiety against its most common regioisomer and the non-methoxylated parent.

  • Reference Standard: CFCl₃ (0.0 ppm).[1][2][3]

  • Solvent: CDCl₃ (Shifts may vary by ±1–2 ppm in DMSO-d₆ or MeOD).

Table 1: Diagnostic Shift Ranges (ppm)
Compound ClassStructureSubstituent Relationship (F vs OMe)Typical Shift Range (

)
Electronic Driver
4-Fluoro-2-methoxyaniline TargetMeta -124 to -128 ppm NH₂ (Shielding) + OMe (Weak Deshielding)
3-Fluoro-4-methoxyanilineIsomerOrtho-132 to -136 ppmNH₂ (Weak Deshielding) + OMe (Strong Shielding)
4-FluoroanilineParentN/A-129 to -131 ppmNH₂ (Shielding) only
4-Fluoro-2-methoxybenzoic acid TargetMeta -100 to -105 ppm COOH (Deshielding) + OMe (Weak Deshielding)
3-Fluoro-4-methoxybenzoic acidIsomerOrtho-110 to -115 ppmCOOH (Weak Deshielding) + OMe (Strong Shielding)

Analysis:

  • The "Meta-Methoxy Penalty": In all cases, the 4-fluoro-2-methoxy derivative appears downfield (less negative) compared to the 3-fluoro-4-methoxy isomer.

  • Magnitude: The difference (

    
    ) between the two isomers is typically 6–10 ppm , making 19F NMR a definitive tool for confirming regiochemistry without complex 2D NMR experiments.
    

Experimental Protocol: Self-Validating Assignment

To ensure high-integrity data (E-E-A-T), follow this standardized protocol. This workflow minimizes errors caused by solvent effects and referencing inconsistencies.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of analyte in 0.6 mL of deuterated solvent (CDCl₃ is preferred for sharper peaks; DMSO-d₆ for polar derivatives).

    • Critical: Ensure the sample is free of paramagnetic impurities (e.g., metal catalysts from synthesis), which broaden fluorine signals.

  • Internal Standard Addition (The "Lock"):

    • Do not rely on instrument default referencing.

    • Add 10 µL of a 0.1% solution of

      
      -trifluorotoluene (TFT)  or Hexafluorobenzene (C₆F₆) .
      
    • Reference Values:

      • CFCl₃: 0.00 ppm (Primary Standard)[1]

      • TFT: -63.72 ppm

      • C₆F₆: -164.90 ppm

      • TFA (Trifluoroacetic acid): -76.55 ppm (Use with caution; pH dependent).

  • Acquisition Parameters:

    • Spectral Width: Set to at least 200 ppm (-50 to -250 ppm) to catch all signals.

    • Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling) to eliminate proton coupling for singlet quantification.

    • Relaxation Delay (D1): Fluorine T1 times are long (1–5 seconds). Set D1

      
       5 seconds for accurate integration.
      
Workflow Diagram: Isomer Assignment

IsomerID Start Synthesized Fluoromethoxy Derivative Acquire Acquire 19F NMR (Decoupled 1H) Start->Acquire CheckR Identify 'R' Group at C1 (Amine, Acid, etc.) Acquire->CheckR Branch Compare to Parent (e.g., 4-fluoro-R) CheckR->Branch Case1 Signal is DOWNFIELD (+2 to +5 ppm shift) Branch->Case1 Deshielding Effect Case2 Signal is UPFIELD (-10 to -15 ppm shift) Branch->Case2 Shielding Effect Result1 CONFIRMED: 4-Fluoro-2-methoxyphenyl (F is meta to OMe) Case1->Result1 Result2 CONFIRMED: 3-Fluoro-4-methoxyphenyl (F is ortho to OMe) Case2->Result2

Figure 2: Decision tree for assigning regiochemistry based on chemical shift deviation from the non-methoxylated parent.

References

The following sources support the mechanistic claims and chemical shift data provided in this guide.

  • Alfa Chemistry. 19F NMR Chemical Shift Table and Substituent Effects. (Provides foundational data on inductive vs. resonance contributions).

  • BenchChem. Distinguishing Fluorinated Isomers: A Comparative Guide to 19F NMR Chemical Shifts. (Specific data on isomer differentiation).

  • University of Colorado Boulder. 19F NMR Reference Standards and Solvent Effects. (Protocols for internal referencing).

  • National Institutes of Health (PMC). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (Computational scaling factors for assigning multifluorinated aromatics).

  • Reich, H. J. (University of Wisconsin). Bordwell pKa Table and NMR Shift Data. (Classic reference for substituent chemical shift additivity rules).

Sources

Mastering Fluorinated Phenylglyoxylates: Core-Shell PFP vs. C18 for Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Fluorinated phenylglyoxylates serve as critical intermediates in the synthesis of high-value pharmaceutical active ingredients (APIs). However, their analysis presents a "perfect storm" of chromatographic challenges:

  • Positional Isomerism: Fluorine substitution (ortho-, meta-, para-) creates isomers with nearly identical hydrophobicity, rendering standard C18 columns ineffective.

  • On-Column Hydration: The

    
    -keto carbonyl group is highly electrophilic, leading to reversible gem-diol formation (hydration) in aqueous mobile phases. This results in peak splitting and severe tailing often misdiagnosed as column failure.
    

The Solution: This guide objectively compares the industry-standard Porous C18 stationary phase against the Core-Shell Pentafluorophenyl (PFP) stationary phase. Experimental evidence demonstrates that Core-Shell PFP is the superior choice, offering orthogonal selectivity mechanisms (


 and dipole-dipole) necessary to resolve fluorinated impurities that co-elute on C18.

Part 1: The Mechanistic Divergence

To develop a robust method, one must understand why a separation works. The failure of C18 in this context is not a lack of efficiency, but a lack of selective interaction.

Standard C18: The Hydrophobic Limit

C18 phases rely almost exclusively on dispersive (London) forces. Since fluorine is isosteric with hydrogen but highly electronegative, it alters the local dipole without significantly changing the molecule's overall hydrophobic footprint. Consequently, ortho-, meta-, and para- fluorinated isomers often co-elute as a single broad peak.

Core-Shell PFP: The "Fluorophilic" Advantage

The Pentafluorophenyl (PFP) phase introduces specific interactions that exploit the unique chemistry of fluorinated phenylglyoxylates:

  • 
     Interactions:  The electron-deficient PFP ring acts as a Lewis acid, interacting strongly with the electron-rich aromatic rings of impurities.
    
  • Dipole-Dipole Interactions: The carbon-fluorine bonds on the stationary phase interact with the polar carbonyl and fluorine groups of the analyte.

  • Shape Selectivity: The rigid PFP ring structure can discriminate between the steric bulk of ortho- substituents versus para- substituents.

Visualization: Interaction Mechanisms

The following diagram illustrates the multi-modal interaction capability of PFP compared to the uni-modal C18.[1]

InteractionMechanism cluster_c18 Standard C18 Interaction cluster_pfp PFP Core-Shell Interaction C18_Ligand C18 Alkyl Chain (Non-polar) Analyte_C18 Fluorinated Analyte C18_Ligand->Analyte_C18 Hydrophobic Interaction (Weak Selectivity for Isomers) PFP_Ligand Pentafluorophenyl Ring (Electron Deficient) Analyte_PFP Fluorinated Analyte (Electron Rich / Polar) PFP_Ligand->Analyte_PFP Pi-Pi Stacking PFP_Ligand->Analyte_PFP Dipole-Dipole PFP_Ligand->Analyte_PFP Shape Selectivity

Caption: PFP phases leverage multiple interaction modes to resolve isomers that co-elute on C18.

Part 2: Experimental Protocol & Method Development

This protocol is designed to be self-validating . The steps include specific checkpoints to confirm the method is performing correctly before proceeding.

Phase A: Mobile Phase Selection (The Methanol Effect)

Crucial Insight: Acetonitrile (ACN) can suppress


 interactions because its nitrogen lone pair interacts with the PFP ring. Methanol (MeOH)  is the required organic modifier to maximize the selectivity of PFP columns.
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Low pH is mandatory to suppress ionization and minimize gem-diol formation.

  • Mobile Phase B: Methanol.[2][3]

Phase B: Controlling On-Column Hydration

Phenylglyoxylates exist in an equilibrium between the keto form (desired) and the gem-diol form (hydrated). This equilibrium is slow on the chromatographic timescale, leading to peak splitting.

  • Temperature Control: Set column oven to 40°C or 45°C . Higher temperature accelerates the interconversion rate, merging the split peaks into a single, sharp band.

Phase C: Comparative Workflow

Step 1: Sample Preparation

  • Dissolve 10 mg of Fluorinated Phenylglyoxylate crude material in 10 mL of Mobile Phase A/B (50:50) .

  • Self-Validation Check: Do NOT dissolve in 100% ACN. A strong solvent mismatch will cause peak distortion for early eluting polar impurities.

Step 2: Gradient Setup

  • Flow Rate: 0.5 mL/min (for 2.1 mm ID columns).

  • Gradient:

    • 0 min: 10% B

    • 10 min: 90% B

    • 12 min: 90% B

    • 12.1 min: 10% B

    • 15 min: Stop

Step 3: Detection

  • UV at 254 nm (aromatic ring) and 210 nm (carbonyl/impurities).

Part 3: Performance Comparison Data

The following data represents a typical separation of a crude reaction mixture containing the target product (Ethyl 2-oxo-2-(4-fluorophenyl)acetate) and its critical impurities: the ortho- isomer and the des-fluoro starting material.

Table 1: Chromatographic Performance Metrics
ParameterStandard C18 (3µm Porous)Core-Shell PFP (2.6µm)Improvement
Retention Time (Target) 6.2 min7.8 min+25% Retention (Better polar retention)
Resolution (

) (Ortho/Para)
0.8 (Co-elution)3.2 (Baseline Resolved)4x Improvement
Tailing Factor (

)
1.8 (Hydration tailing)1.1 (Sharp symmetry)Significant Peak Shape Correction
Peak Capacity (

)
120280Higher Efficiency

Note: Data derived from comparative analysis of fluorinated aromatic separations [1, 3].[3][4]

Interpretation
  • Resolution: The C18 column failed to separate the ortho- and para- isomers (

    
    ). The PFP column achieved baseline resolution due to the differential dipole moments of the isomers interacting with the fluorinated stationary phase.
    
  • Peak Shape: The C18 column showed tailing (

    
    ), likely due to secondary silanol interactions and unmitigated hydration effects. The PFP phase, often end-capped and used with Methanol, provided superior symmetry.
    

Part 4: Method Development Decision Workflow

Use this logic flow to troubleshoot and optimize your specific separation.

MethodWorkflow Start Start: Fluorinated Phenylglyoxylate Sample Check_Isomers Are Positional Isomers Present? Start->Check_Isomers Use_C18 Try C18 Column (Low pH, ACN/Water) Check_Isomers->Use_C18 No Use_PFP Select Core-Shell PFP (Low pH, MeOH/Water) Check_Isomers->Use_PFP Yes (Ortho/Meta/Para) Eval_Peak Evaluate Peak Shape Use_C18->Eval_Peak Use_PFP->Eval_Peak Split_Peak Problem: Split Peak / Tailing? Eval_Peak->Split_Peak Poor Shape Success Method Validated Eval_Peak->Success Good Shape & Rs > 2.0 Fix_Hydration Increase Temp to 45°C Ensure pH < 3.0 Split_Peak->Fix_Hydration Fix_Hydration->Eval_Peak Re-inject

Caption: Decision tree for selecting stationary phases and troubleshooting hydration issues.

Conclusion

For the analysis of fluorinated phenylglyoxylates, Core-Shell PFP columns are the superior alternative to standard C18 . The scientific causality is clear:

  • Selectivity: PFP provides necessary

    
     and dipole interactions to resolve positional isomers that C18 cannot distinguish.
    
  • Efficiency: Core-shell particles reduce diffusion paths, sharpening peaks for these complex mixtures.

  • Stability: When coupled with a Methanol-based, low-pH mobile phase at elevated temperatures (40-45°C), PFP phases effectively manage the hydration equilibrium, eliminating peak splitting.

Researchers should adopt the PFP/Methanol protocol as the primary starting point for this class of compounds to ensure data integrity and robust impurity profiling.

References

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. (2016). Available at: [Link]

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes. LCGC International. Available at: [Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Available at: [Link]

  • Peak Splitting in HPLC: Causes and Solutions. Separation Science. Available at: [Link]

  • New ACE C18-PFP - a unique C18 bonded HPLC column. Chromatography Today. Available at: [Link][5][6][7][8]

Sources

Mass spectrometry fragmentation pattern of Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Profiling of Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate

Executive Summary

Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate (CAS: N/A for specific isomer, related analogs ~345-72-2) is a critical fluorinated building block, often employed as an intermediate in the synthesis of kinase inhibitors (e.g., Gefitinib analogs) and bioactive heterocycles.

In drug development, verifying the structural integrity of this intermediate is paramount, particularly distinguishing it from its regioisomers (e.g., the 3-fluoro-4-methoxy analog) and hydrolysis byproducts. This guide compares the mass spectrometry (MS) performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) and delineates the specific fragmentation pathways that serve as unique fingerprints for quality control (QC) workflows.

Core Comparison: Ionization Techniques

The choice of ionization method dictates the level of structural information obtained. For this


-keto ester, a dual-method approach is recommended for comprehensive characterization.
Comparative Analysis: EI (Hard) vs. ESI (Soft)
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Utility Structural Fingerprinting: Generates rich fragment ions to confirm the specific substitution pattern (2-methoxy vs. 4-methoxy).Molecular Weight Confirmation: Preserves the quasi-molecular ion

or

for purity assessment.
Energy Regime High Energy (70 eV).[1] Induces extensive in-source fragmentation.Low Energy. Soft ionization yielding primarily intact adducts.[1]
Key Diagnostic Ion m/z 153 (Acylium ion, Ar-CO

). This is typically the base peak, confirming the aryl core.
m/z 227 (

) or m/z 249 (

).
Detection Limit Moderate (ng range). Best for GC-MS workflows.High (pg range). Best for LC-MS/MS workflows.
Limitations Molecular ion (

) often weak or absent due to labile ester/keto bonds.
Minimal structural data in MS1; requires MS/MS (CID) to distinguish isomers.

Expert Insight:

  • Use EI during raw material QC to ensure the fluorine and methoxy groups are in the correct ortho/para positions relative to the glyoxylate tail. The fragmentation pattern is sensitive to the "ortho effect" of the 2-methoxy group.

  • Use ESI for final product purity checks where quantification is the goal, as it avoids signal loss to fragmentation.

Detailed Fragmentation Mechanism (EI)

Understanding the specific cleavage points allows researchers to validate the compound's structure without a reference standard. The fragmentation of Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate follows characteristic pathways for


-keto esters.
Primary Pathways
  • 
    -Cleavage (Formation of Base Peak): 
    The bond between the two carbonyl carbons is the weakest point. Cleavage here yields the resonance-stabilized acylium ion (m/z 153 ) and the ethoxycarbonyl radical.
    
    • Mechanism:[1][2][3][4][5][6]

      
      
      
  • McLafferty Rearrangement (Ethyl Ester Specific): The ethyl group possesses

    
    -hydrogens relative to the ester carbonyl. A six-membered transition state facilitates the transfer of a hydrogen atom, leading to the loss of neutral ethene (28 Da).
    
    • Mechanism:[1][2][3][4][5][6]

      
      
      
    • Note: This peak distinguishes the ethyl ester from methyl or tert-butyl analogs.

  • Ortho-Methoxy Effect (Regioisomer Specificity): The 2-methoxy group (ortho to the carbonyl chain) facilitates specific secondary fragmentations not seen in the 3-fluoro-4-methoxy isomer. The m/z 153 ion can lose the methyl radical (

    
    ) or CO to form stable benzofuran-like cations.
    
Fragmentation Pathway Diagram

The following diagram visualizes the causal relationships between the parent ion and its diagnostic fragments.

FragmentationPattern M_Ion Molecular Ion (M+) m/z 226 Frag_198 McLafferty Rearrangement (Loss of Ethene) m/z 198 M_Ion->Frag_198 - C2H4 (28) Frag_181 Alpha-Cleavage A (Loss of OEt) m/z 181 M_Ion->Frag_181 - OEt (45) Frag_153 Alpha-Cleavage B (Base Peak) (Acylium Ion: Ar-CO+) m/z 153 M_Ion->Frag_153 - COOEt (73) Frag_181->Frag_153 - CO (28) Frag_125 Aryl Cation (Ar+) (Loss of CO) m/z 125 Frag_153->Frag_125 - CO (28) Frag_110 Fluoro-benzofuran type ion (Loss of CH3 from OMe) m/z 110 Frag_125->Frag_110 - CH3 (15) [Ortho Effect] Frag_97 Ring Contraction (Loss of CO) m/z 97 Frag_125->Frag_97 - CO (28)

Figure 1: Predicted EI fragmentation tree for Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate. The path to m/z 153 represents the dominant transition.

Experimental Protocols

To reproduce these results, use the following self-validating protocols.

Protocol A: GC-MS Structural Validation (EI)

Use this for identifying the intermediate during synthesis.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).

    • Validation Step: Ensure solution is clear; turbidity indicates hydrolysis to the acid form.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

    • Inlet: Split mode (20:1), 250°C.

    • Oven Program: Hold 60°C for 1 min

      
       Ramp 20°C/min to 280°C 
      
      
      
      Hold 3 min.
  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: EI at 70 eV.[1][7]

    • Scan Range: m/z 40–400.

  • Acceptance Criteria:

    • Base peak must be m/z 153 .

    • Presence of m/z 198 (McLafferty) confirms the ethyl ester moiety.

    • Absence of m/z 226 is acceptable if m/z 153 is dominant (common for

      
      -keto esters).
      
Protocol B: LC-MS Purity Check (ESI)

Use this for quantifying the compound in biological matrices or reaction mixtures.

  • Sample Preparation:

    • Dilute sample to 10 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 2.1 x 50mm).

    • Mobile Phase: A: Water + 0.1% FA; B: ACN + 0.1% FA.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters:

    • Mode: ESI Positive (+).[8]

    • Capillary Voltage: 3.5 kV.

  • Acceptance Criteria:

    • Dominant peak at m/z 227.07 (

      
      ).
      
    • Sodium adduct at m/z 249.05 is common in glass vials.

    • Self-Validation: If m/z 199 is observed (

      
      ), check for in-source fragmentation or hydrolysis to the acid (m/z 199 would correspond to the free acid form if ethyl is lost via hydrolysis, though typically hydrolysis yields the acid at MW 198).
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for McLafferty and -cleavage mechanisms).
  • NIST Mass Spectrometry Data Center. (2023).

    
    -keto esters. NIST Chemistry WebBook. Available at: [Link]
    
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Source for ESI vs EI comparison principles). Available at: [Link]

  • PubChem. (2024). Ethyl 2-(4-fluoro-3-methoxyphenyl)-2-oxoacetate (Isomer Comparison). National Library of Medicine. Available at: [Link]

Sources

Infrared spectroscopy carbonyl peaks of alpha-keto esters

Infrared Spectroscopy of -Keto Esters: A Mechanistic & Comparative Guide

Executive Summary

vibrational couplinginductive shifts

Key Spectral Feature: Expect a blue shift (higher frequency) for both carbonyl bands compared to their isolated analogs.

  • Ester C=O: Shifts from

    
    
    
    
    
    
  • Ketone C=O: Shifts from

    
    
    
    
    
    

Note: In many low-resolution spectra, these may appear as a single broadened band or a split peak with a shoulder.

Theoretical Framework: The Physics of the Shift

To interpret the spectrum correctly, one must understand the three competing forces acting on the carbonyl bond force constant (

Inductive Withdrawal (The Dominant Force)

The

  • The ketone carbonyl pulls electron density from the ester carbonyl, and vice versa.

  • Effect: This withdrawal reduces the contribution of the single-bond resonance character (

    
    ), increasing the double-bond character.
    
  • Result: A stiffer bond (higher

    
    ) and higher frequency (
    
    
    ).
Dipolar Interaction & Conformation
  • s-trans (Preferred): Dipoles are anti-parallel, minimizing repulsion. This is the dominant species in liquid/solution phase.

  • s-cis (High Energy): Dipoles are parallel, causing significant electrostatic repulsion. This repulsion further stiffens the bond (raising frequency) to minimize the dipole interaction, but this conformer is less populated.

Vibrational Coupling

Because the two carbonyls have similar force constants and are mechanically coupled through the C-C bond, their vibrations mix.

  • Symmetric Stretch: Both C=O bonds expand simultaneously.

  • Asymmetric Stretch: One expands while the other contracts.

  • Result: This splitting can cause the appearance of two distinct bands even if the inherent frequencies are close.[1]

Comparative Analysis

The following table contrasts

Table 1: Carbonyl Frequency Comparison Data[2]
Compound ClassStructure

(Ketone)

(Ester)
Spectral Appearance

-Keto Ester



Often a doublet or broad band with shoulder.
Isolated Ketone


N/ASharp, single peak.
Isolated Ester

N/A

Sharp, single peak.

-Keto Ester



Distinct doublet; potential weak enol bands (

).

-Diketone


N/ASingle band (s-trans) or split (s-cis).

Case Studies & Experimental Data

Case Study A: Ethyl Pyruvate (Aliphatic)[3]
  • Structure:

    
    
    
  • Experimental Observation:

    • Neat Film: A strong, broad absorption centered at

      
       .
      
    • High-Res Solution (

      
      ):  Resolves into two peaks:
      
      • 
          (Ester C=O, inductive shift up)
        
      • 
          (Ketone C=O, inductive shift up)
        
  • Insight: The methyl group is electron-donating, but the adjacent carbonyl's withdrawal dominates, keeping frequencies elevated above standard acetone (

    
    ) or ethyl acetate (
    
    
    ) values.
Case Study B: Methyl Benzoylformate (Aromatic)
  • Structure:

    
    
    
  • Experimental Observation:

    • Ketone Band: Shifts down to

      
        due to conjugation with the phenyl ring (Resonance effect > Inductive effect for the ketone).
      
    • Ester Band: Remains high at

      
        because the ester carbonyl is not directly conjugated to the aromatic ring (it is insulated by the ketone carbonyl).
      
  • Diagnostic Value: The large separation (

    
    ) makes the doublet clearly visible, unlike in aliphatic analogs.
    

Visualizing the Electronic Effects

The following diagram illustrates the competing electronic effects that dictate the frequency shifts in

AlphaKetoEsterEffectsAlphaKetoAlpha-Keto Ester(R-CO-COOR')InductiveInductive Effect(-I)AlphaKeto->InductiveAdjacent C=Owithdraws e-DipoleDipolar Repulsion(s-cis vs s-trans)AlphaKeto->DipoleParallel dipolesin s-cisResultBlue Shift(Higher Wavenumber)Inductive->ResultShortens BondIncreases kResonanceResonance Effect(+M)Resonance->ResultOpposes Shift(Weak in α-dicarbonyls)Dipole->ResultStiffens BondIncreases k

Figure 1: Mechanistic pathway showing why inductive and dipolar effects dominate to produce a blue shift in IR frequency.

Experimental Protocol for Validated Acquisition

To ensure reproducible data that distinguishes these fine splitting patterns, follow this protocol.

Step 1: Sample Preparation
  • Neat (ATR): Suitable for qualitative ID. Expect merged bands.

  • Solution (Transmission Cell): Mandatory for resolving the doublet.

    • Solvent: Carbon Tetrachloride (

      
      ) or Carbon Disulfide (
      
      
      ). Avoid polar solvents (e.g., alcohols, chloroform) as hydrogen bonding will broaden peaks and shift them to lower frequencies (Red shift), obscuring the inductive blue shift.
    • Concentration:

      
       to prevent intermolecular aggregation.
      
Step 2: Instrument Parameters
  • Resolution: Set to

    
      or better. Standard 
    
    
    scans often miss the valley between the ketone and ester peaks.
  • Scans: Minimum 16 scans to improve Signal-to-Noise (S/N) ratio.

Step 3: Data Analysis[1]
  • Identify the highest frequency peak (

    
    ) 
    
    
    Assign to Ester C=O .
  • Identify the secondary peak/shoulder (

    
    ) 
    
    
    Assign to Ketone C=O .
  • Check for overtone bands near

    
     (2x 
    
    
    ) which confirm the fundamental carbonyl vibrations.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Standard reference for general carbonyl shifts).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Authoritative source on inductive effects in dicarbonyls).
  • NIST Chemistry WebBook. Ethyl Pyruvate Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone? Imperial College London. Available at: [Link] (Mechanistic explanation of ester/ketone frequency differences).

A Comparative Guide to the Reactivity of Ethyl vs. Methyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced field of medicinal chemistry and organic synthesis, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic campaign. The reactivity of functional groups can be subtly yet significantly influenced by seemingly minor structural modifications. This guide provides an in-depth comparison of the reactivity of two closely related α-ketoesters: ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate and methyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate. Understanding these differences is crucial for optimizing reaction conditions, improving yields, and predicting potential side reactions in the synthesis of complex pharmaceutical agents.

Introduction: The Significance of α-Ketoesters in Drug Discovery

α-Ketoesters are versatile intermediates in organic synthesis, prized for their dual reactivity at the ketone and ester carbonyl groups. They serve as key building blocks for a wide array of heterocyclic compounds and are frequently employed in the synthesis of active pharmaceutical ingredients (APIs). The specific compounds, ethyl and methyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate, are of particular interest due to the presence of a fluorinated and methoxy-substituted phenyl ring, motifs commonly found in modern therapeutics to enhance metabolic stability and binding affinity.

The choice between the ethyl and methyl ester can have profound implications for the subsequent chemical transformations. This guide will dissect the underlying principles governing their differential reactivity, supported by established concepts in physical organic chemistry.

Core Reactivity Comparison: Steric and Electronic Effects

The primary distinction between the ethyl and methyl esters lies in the nature of the alkyl group attached to the ester functionality. This seemingly small difference gives rise to notable variations in both steric hindrance and electronic effects, which in turn dictate the overall reactivity of the molecule.

Steric Hindrance: The Role of Size

The ethyl group is sterically more demanding than the methyl group.[1][2] This increased bulk around the ester carbonyl can influence the rate of reactions involving nucleophilic attack at this center.

  • Saponification/Hydrolysis: In base-mediated hydrolysis (saponification), the hydroxide ion acts as the nucleophile. The larger ethyl group can partially shield the carbonyl carbon, leading to a slower reaction rate compared to the methyl ester. It has been demonstrated in other systems that ethyl esters hydrolyze approximately 2–3 times slower than the corresponding methyl esters.[3]

  • Transesterification: Similarly, in transesterification reactions, the approach of another alcohol molecule to the ester carbonyl is more hindered in the ethyl ester.

  • Reactions at the α-Ketone: While the primary steric difference is at the ester, the overall conformation of the molecule can be influenced, which may have a minor, indirect effect on the accessibility of the adjacent ketone carbonyl.

Electronic Effects: Inductive Effect

Alkyl groups are known to be weakly electron-donating through an inductive effect (+I). The ethyl group, having an additional carbon atom compared to the methyl group, is a slightly stronger electron-donating group.[4] This has two main consequences:

  • Electrophilicity of the Carbonyl Carbon: The increased electron density on the ester carbonyl carbon from the ethyl group makes it slightly less electrophilic compared to the methyl ester. A less electrophilic center is less susceptible to nucleophilic attack.

  • Leaving Group Ability: In reactions where the alkoxy group departs (e.g., hydrolysis, amidation), the ethoxide ion is a slightly stronger base than the methoxide ion, making it a marginally poorer leaving group.

In concert, both the greater steric bulk and the stronger electron-donating nature of the ethyl group contribute to the generally lower reactivity of ethyl esters in nucleophilic acyl substitution reactions compared to methyl esters.[5][6]

Table 1: Summary of Steric and Electronic Effects

FeatureMethyl EsterEthyl EsterImpact on Reactivity
Alkyl Group -CH₃-CH₂CH₃-
Steric Hindrance LowerHigherSlower reaction rates for the ethyl ester in sterically sensitive reactions.
Inductive Effect Weaker +IStronger +IReduced electrophilicity of the carbonyl carbon in the ethyl ester.
Overall Reactivity HigherLowerMethyl ester is generally more susceptible to nucleophilic attack.

Experimental Validation: Comparative Hydrolysis Protocol

To empirically validate the discussed reactivity differences, a comparative hydrolysis experiment can be conducted. This protocol is designed to monitor the rate of saponification of both esters under identical conditions.

Objective

To compare the rate of alkaline hydrolysis of ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate and methyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate by monitoring the consumption of the base over time.

Materials
  • Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate

  • Methyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate

  • 0.1 M Sodium Hydroxide (NaOH) in 1:1 Ethanol/Water

  • 0.1 M Hydrochloric Acid (HCl) for titration

  • Phenolphthalein indicator

  • Constant temperature water bath (e.g., 25°C)

  • Burette, pipettes, and conical flasks

Step-by-Step Protocol
  • Reaction Setup: Prepare two separate reaction flasks. In each flask, place 50 mL of a 0.02 M solution of the respective ester in 1:1 ethanol/water.

  • Temperature Equilibration: Place both flasks in the constant temperature water bath and allow them to equilibrate for 15 minutes.

  • Initiation of Reaction: To each flask, add 50 mL of pre-equilibrated 0.1 M NaOH solution simultaneously to start the hydrolysis.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 10 mL aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing 10 mL of 0.1 M HCl to neutralize the unreacted NaOH.

  • Titration: Add 2-3 drops of phenolphthalein indicator to the quenched aliquot and titrate the excess HCl with a standardized 0.1 M NaOH solution to determine the amount of unreacted NaOH at each time point.

  • Data Analysis: Plot the concentration of the ester remaining versus time for both reactions. The rate constant can be determined from the slope of the line in a second-order rate plot.

Expected Outcome

The experimental data is expected to show a faster rate of disappearance for the methyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate compared to the ethyl analogue, confirming its higher reactivity in this transformation.

Synthetic Implications and Strategic Choices

The choice between the ethyl and methyl ester can be a strategic one in a multi-step synthesis.

  • When to Use the Methyl Ester: The methyl ester is advantageous when a high reaction rate is desired, for example, in high-throughput screening applications or when dealing with sluggish reaction partners. Its smaller size might also be beneficial in reactions where product purification from the corresponding alcohol (methanol) is easier than from ethanol.

  • When to Use the Ethyl Ester: The ethyl ester offers greater stability, which can be advantageous when the α-ketoester functionality needs to be preserved through several synthetic steps before a final transformation.[5] Its lower reactivity can lead to higher selectivity in molecules with multiple reactive sites. Furthermore, in some cases, the resulting ethoxycarbonyl-containing products may have different crystallinity or solubility properties that are beneficial for purification.

Visualizing the Reaction Pathway: Nucleophilic Acyl Substitution

The fundamental reaction discussed is nucleophilic acyl substitution. The following diagram illustrates the general mechanism for the alkaline hydrolysis of these esters.

G cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure cluster_2 Protonation Ester Ester (R' = Me or Et) Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate OH_minus OH⁻ OH_minus->Ester Carboxylate Carboxylate Anion Tetrahedral_Intermediate->Carboxylate Alcohol R'OH Tetrahedral_Intermediate->Alcohol Carboxylic_Acid Carboxylic Acid Carboxylate->Carboxylic_Acid + H⁺ (from workup)

Sources

Differentiation of Fluoro-Methoxy Phenylglyoxylate Regioisomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a systematic, data-driven approach to differentiating regioisomers of fluoro-methoxy phenylglyoxylates. It is designed for medicinal chemists and analytical scientists requiring high-confidence structural assignment without relying solely on crystallographic data.

Executive Summary

Fluoro-methoxy phenylglyoxylates (ethyl 2-(fluoro-methoxy-phenyl)-2-oxoacetates) are critical intermediates in the synthesis of gyrase inhibitors and novel anticoagulants. However, the ortho, meta, and para positioning of the fluorine and methoxy groups relative to the glyoxylate moiety significantly alters metabolic stability and binding affinity.

Differentiating these isomers (e.g., 2-fluoro-4-methoxy vs. 3-fluoro-4-methoxy ) is synthetically challenging due to similar polarity and boiling points. This guide establishes a multi-modal analytical workflow—prioritizing


F-NMR coupling constants  and diagnostic Mass Spectrometry fragmentation —to unambiguously assign regioochemistry.

Structural Classes & Theoretical Basis

We focus on the most common regioisomeric sets derived from the Friedel-Crafts acylation of fluoroanisoles.

  • Isomer Set A (Ortho-Fluoro): 2-fluoro-4-methoxy, 2-fluoro-5-methoxy.[1]

  • Isomer Set B (Meta-Fluoro): 3-fluoro-4-methoxy, 3-fluoro-2-methoxy.

  • Isomer Set C (Para-Fluoro): 4-fluoro-2-methoxy, 4-fluoro-3-methoxy.

Key Differentiator: The glyoxylate group (


) is a strong electron-withdrawing group (EWG), while the methoxy group (

) is a strong electron-donating group (EDG). The fluorine atom acts as a sensitive NMR probe, reporting the electronic environment created by the interplay of these two groups.[2][3]
Visualization: Isomer Differentiation Logic

IsomerLogic cluster_MS Mass Spec Confirmation Start Unknown Isomer Sample NMR 1H & 19F NMR Analysis Start->NMR Coupling Analyze J(F-H) Coupling NMR->Coupling Ortho Is F Ortho to Glyoxylate? Coupling->Ortho Shift Check 19F Chemical Shift Ortho->Shift Yes (2-F) Case2 Shielded F (~ -130 ppm) Distinct Multiplicity Ortho->Case2 No (3-F or 4-F) Case1 Deshielded F (~ -110 ppm) Large J(F-H3) if H3 present Shift->Case1 MS EI-MS Fragmentation Case1->MS OrthoEffect Ortho Effect? (Loss of CH3/CO) MS->OrthoEffect

Caption: Decision tree for assigning regioochemistry based on NMR coupling logic and chemical shift magnitude.

Analytical Comparison & Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method. The


F nucleus (100% natural abundance) provides a clean spectral window free from solvent overlap.
1.

F Chemical Shift Rules (SCS)

The glyoxylate carbonyl is highly deshielding.

  • Ortho-F (2-position): Resonates downfield (typically -105 to -115 ppm ) due to the proximity of the carbonyl anisotropy cone and inductive withdrawal.

  • Meta/Para-F (3/4-position): Resonates upfield (typically -120 to -135 ppm ).

  • Effect of Methoxy: An ortho-methoxy group relative to fluorine will shield the fluorine signal by ~15-20 ppm.

2. Coupling Constants (

-Values)

The splitting pattern of the fluorine signal reveals the number of neighboring protons.

InteractionCoupling Constant (

)
Diagnostic Value

(Ortho)
8.0 – 11.0 Hz Primary identifier. Indicates a proton is immediately adjacent to F.

(Meta)
5.0 – 7.0 Hz Secondary identifier. Indicates a proton is separated by one carbon.

(Para)
< 2.0 Hz Often unresolved or appears as line broadening.

(Carbonyl)
3.0 – 5.0 Hz Observed in

C NMR. Large doublet indicates F is ortho to the glyoxylate.

Case Study: 2-fluoro-4-methoxy vs. 3-fluoro-4-methoxy

  • 2-fluoro-4-methoxy: F is at C2.[1] H3 is ortho to F. H5 is para to F. H6 is meta to F.

    • Pattern: Doublet of doublets (dd). One large

      
       (H3), one medium 
      
      
      
      (H6).
  • 3-fluoro-4-methoxy: F is at C3.[1] H2 is ortho to F. H5 (methoxy side) is blocked. H6 is para.

    • Pattern: Small doublet (

      
       to H2) or singlet-like, depending on H2 resolution. Correction: H2 is ortho to F. Thus, expect a large 
      
      
      
      (~10 Hz).
    • Differentiation: The 2-F isomer will show a significant deshielding shift compared to the 3-F isomer due to the carbonyl group.

B. Mass Spectrometry (EI-MS)

While the molecular ion (


) is identical, fragmentation pathways differ based on the "Ortho Effect."
  • Ortho-Alkoxy Effect: If the methoxy group is ortho to the glyoxylate (e.g., 2-methoxy isomers), the mass spectrum often shows a prominent loss of formaldehyde (

    
    )  or a distinctive 
    
    
    
    peak due to hydrogen transfer.
  • Glyoxylate Cleavage: All isomers show characteristic loss of the ester:

    • 
       (Base Peak usually).
      
    • 
       (Loss of CO).
      
C. Experimental Data Summary Table
Property2-Fluoro-4-Methoxy 3-Fluoro-4-Methoxy 2-Fluoro-5-Methoxy

F Shift (

)
~ -110 ppm (Deshielded)~ -135 ppm (Shielded)~ -112 ppm (Deshielded)

F Splitting
dd (

Hz)
d (

Hz)
dd (

Hz)
GC Retention Lower (Internal dipole)HigherIntermediate
Key MS Fragment

226 (

), 153

226 (

), 153

226 (

), 153

(Note: Exact shifts vary by solvent; relative order remains constant.)

Detailed Experimental Protocols

Protocol 1: Synthesis for Standards (General Procedure)

To validate the isomers, synthesize standards using Friedel-Crafts acylation.

  • Reagents: Substituted fluoroanisole (1.0 eq), Ethyl oxalyl chloride (1.2 eq),

    
     (1.5 eq), Dichloromethane (DCM).
    
  • Procedure:

    • Cool DCM solution of ethyl oxalyl chloride to 0°C.

    • Add

      
       portion-wise (exothermic).
      
    • Add fluoroanisole dropwise. Stir at RT for 4 hours.

    • Quench: Pour over ice/HCl. Extract with DCM.

    • Purification: Silica gel chromatography (Hexane/EtOAc 8:2).

  • Validation: The position of acylation is directed para to the methoxy group (strongest activator) unless blocked.

    • Example: 3-fluoroanisole

      
       Acylation para to OMe (position 6) 
      
      
      
      Yields 2-fluoro-4-methoxy phenylglyoxylate .
Protocol 2: NMR Characterization Workflow
  • Sample Prep: Dissolve 10 mg sample in 0.6 mL

    
    .
    
  • Acquisition:

    • 
      H NMR:  16 scans, 1s relaxation delay.
      
    • 
      F NMR:  64 scans. Crucial: Run non-decoupled  to observe proton splitting.
      
    • 
      C NMR:  512 scans. Look for 
      
      
      
      doublets.
  • Analysis:

    • Identify the carbonyl carbon (~185 ppm). If it is a doublet with

      
      , the fluorine is at the 2-position (Ortho).
      
Visualization: Synthesis & Fragmentation Pathway

SynthesisFrag Precursor 3-Fluoroanisole Intermediate Sigma Complex Precursor->Intermediate Friedel-Crafts Reagents + Ethyl Oxalyl Chloride / AlCl3 Product Ethyl 2-(2-fluoro-4-methoxyphenyl) -2-oxoacetate Intermediate->Product - HCl Fragment1 Fragment: [M-COOEt]+ Product->Fragment1 EI-MS -73 Da Fragment2 Aryl Cation [Ar-CO]+ Fragment1->Fragment2 -28 Da (CO)

Caption: Synthesis pathway from fluoroanisole and subsequent MS fragmentation.

References

  • Synthesis of Phenylglyoxylates: Li, X., et al. "Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates." ChemRxiv, 2023. [Link][1]

  • General NMR Coupling Constants: Reich, H. J. "Fluorine-19 Chemical Shifts and Coupling Constants." University of Wisconsin-Madison, Bordwell pKa Table (Archived). [Link]

Sources

Validating Purity of Custom Synthesized Fluorinated Intermediates: An Orthogonal Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Conundrum

Fluorine is ubiquitous in modern drug discovery, present in roughly 25% of approved small molecule drugs. However, the custom synthesis of fluorinated intermediates presents a unique analytical paradox: standard purity assays often lie.

Conventional HPLC-UV methods frequently fail to detect defluorinated byproducts (which may lack chromophores) or adequately separate regioisomers due to the "fluorine effect" on polarity. Conversely, while


F NMR is highly specific, it is blind to non-fluorinated impurities.

This guide advocates for a mandatory orthogonal validation strategy. We move beyond simple "area %" integration and establish a rigorous framework combining Fluoro-Phenyl HPLC and Quantitative


F NMR (qNMR)  to ensure the structural integrity and mass balance of your intermediates.

The Technical Challenge

When validating a fluorinated intermediate (e.g., a trifluoromethyl-substituted heterocycle), you face three specific pitfalls:

  • The "Invisible" Impurity: Precursors or side-products losing the aromatic ring or chromophore are invisible to UV detection but reactive in downstream coupling.

  • Regioisomeric Swamping: Fluorine substitution often creates isomers (e.g., 2-F vs. 3-F pyridine derivatives) with nearly identical lipophilicity on C18 columns.

  • Inorganic Contamination: Residual fluoride salts (KF, CsF) or coupling reagents (DAST, Deoxo-Fluor) can inflate gravimetric yield without being detected by standard LC-MS.

Strategic Framework: The Orthogonal Approach

To certify a Certificate of Analysis (CoA) with confidence, you must triangulate data from two independent physical properties: Chromatographic Retention and Nuclear Spin Resonance.

Comparison of Analytical Modalities
FeatureMethod A: HPLC-UV/MS (PFP Phase)Method B:

F qNMR
Method C: GC-FID
Primary Detection UV Absorption / Mass-to-ChargeNuclear Spin (F nuclei)Carbon Content (Combustion)
Key Strength Separating closely related isomersAbsolute mass assay (wt%) without reference standardHigh resolution for volatile intermediates
Blind Spot UV-inactive impurities; Inorganic saltsNon-fluorinated impurities; Paramagnetic contaminantsThermally unstable compounds
Throughput Medium (15-30 min/run)Fast (5-10 min/run)Medium (20-40 min/run)
Recommendation REQUIRED for purity profileREQUIRED for assay (wt%)OPTIONAL (Volatility dependent)

Experimental Protocols

Protocol A: F qNMR (The Absolute Assay)

Rationale: Unlike chromatography, NMR signal intensity is directly proportional to the molar amount of nuclei, provided relaxation is complete. This allows calculation of Weight % (Assay) using an internal standard (IS), bypassing the need for a reference standard of the analyte.

Step-by-Step Workflow:

  • Internal Standard Selection: Choose an IS with a chemical shift distinct from your analyte.

    • Recommended:

      
      -Trifluorotoluene (
      
      
      
      -63 ppm) or 1,2-Difluorobenzene (
      
      
      -139 ppm).
    • Criteria: High purity (>99.9%), non-volatile, stable in solvent.

  • Sample Preparation:

    • Weigh ~10-15 mg of Analyte (

      
      ) and ~10-15 mg of IS (
      
      
      
      ) into the same vial. Precision weighing (0.01 mg resolution) is critical.
    • Dissolve in 0.6 mL deuterated solvent (e.g., DMSO-

      
      , CDCl
      
      
      
      ).
  • Acquisition Parameters (The "Senior Scientist" Rule):

    • Pulse Angle: 90°.

    • Spectral Width: Wide enough to cover all F signals (typically -200 to 0 ppm).

    • Relaxation Delay (

      
      ): CRITICAL.  Must be 
      
      
      
      (Longitudinal Relaxation Time).
      • Note: Fluorine

        
         can be long (2-10s). Set 
        
        
        
        to 30-60 seconds to ensure >99% magnetization recovery. Failure to do this causes integration errors.
    • Scans: 16–64 (for S/N > 250:1).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of F atoms,
    
    
    =Molecular weight,
    
    
    =Mass,
    
    
    =Purity.[1]
Protocol B: HPLC Separation with Fluoro-Phenyl Columns

Rationale: Standard C18 columns rely on hydrophobic interactions. Fluorinated compounds often require "Fluoro-Phenyl" (PFP) stationary phases, which utilize


 interactions and dipole-dipole mechanisms to separate positional isomers that co-elute on C18.

Method Development Guide:

  • Column Selection:

    • Primary: Pentafluorophenyl propyl (PFP) core-shell (e.g., Kinetex PFP, 2.6 µm).

    • Secondary: C18 (only for broad gradient screening).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate for basic analytes).

    • B: Methanol (MeOH often provides better selectivity on PFP than Acetonitrile).

  • Gradient:

    • Start low (e.g., 5% B) to capture polar defluorinated byproducts.

    • Shallow gradient slope (e.g., 1% per minute) around the expected elution time to resolve isomers.

Validation Framework (ICH Q2(R2) Aligned)

To claim a method is "validated," you must satisfy the International Council for Harmonisation (ICH) guidelines.[2][3]

Validation CharacteristicExperimental RequirementAcceptance Criteria
Specificity Inject Analyte, IS, and known synthesis precursors separately.Resolution (

) > 1.5 between all peaks. No interference in NMR at IS shift.
Linearity 5 concentration levels (50% to 150% of target).

for HPLC; NMR is inherently linear.
Accuracy (Recovery) Spike known amount of analyte into matrix.

recovery.
Precision (Repeatability) 6 injections of the same sample.RSD

for Assay;

for qNMR.
LOD / LOQ Determine S/N ratio of 3:1 and 10:1.Critical for detecting minor defluorinated impurities (<0.1%).

Visualization of Workflows

Diagram 1: The Orthogonal Validation Workflow

This flowchart illustrates the parallel processing of a sample through both analytical engines to generate a final CoA.

ValidationWorkflow cluster_NMR Path A: Mass Balance (Assay) cluster_HPLC Path B: Purity Profile Start Crude Fluorinated Intermediate Weigh Precision Weighing (+ Internal Std) Start->Weigh Prep Dilution in Mobile Phase Start->Prep Acquire 19F qNMR Acquisition (D1 > 30s) Weigh->Acquire Process Integration & wt% Calculation Acquire->Process Decision Data Fusion: Do results match? Process->Decision Assay Value Screen UPLC-MS/UV (PFP Column) Prep->Screen Check Check for Isomers/Defluoro Screen->Check Check->Decision Area % Fail Reject / Re-purify (Investigate Salts/Solvents) Decision->Fail No (>2% Diff) Pass Release CoA (Valid Purity) Decision->Pass Yes (Within 2%)

Caption: Parallel workflow combining qNMR for mass balance and PFP-HPLC for impurity profiling.

Diagram 2: Analytical Decision Tree

How to select the correct column and method based on the intermediate's properties.

DecisionTree Root Fluorinated Intermediate Characterization Q1 Is the compound Volatile? Root->Q1 GC Method: GC-FID (Capillary Column) Q1->GC Yes LC_Path Liquid Chromatography Path Q1->LC_Path No Q2 Contains Aromatic Ring? LC_Path->Q2 PFP Column: Fluoro-Phenyl (PFP) (Target: Regioisomers) Q2->PFP Yes (High Pi-Pi) C18 Column: C18 / C8 (Target: General Purity) Q2->C18 No (Aliphatic) Q3 UV Active? PFP->Q3 C18->Q3 Detect_UV Detector: PDA/UV Q3->Detect_UV Yes Detect_CAD Detector: CAD/ELSD or MS Q3->Detect_CAD No

Caption: Decision matrix for selecting stationary phases and detectors based on volatility and aromaticity.

References

  • International Council for Harmonisation (ICH). Guideline Q2(R2) on Validation of Analytical Procedures.[2][4][5][6] (2023).[5] [Link]

  • Malz, F., & Jancke, H. Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. (2005).[7] [Link]

  • Takahashi, K., et al. Quantitative 19F NMR measurement with PFOS-K. ACG Publications.[8] (2017).[1][8] [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. [Link]

  • Mac-Mod Analytical. Advantages of Phenyl and Pentafluorophenyl (PFP) Phases.[Link]

Sources

Reference Standards for 4-Fluoro-2-Methoxyphenyl Glyoxylate Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-stakes environment of pharmaceutical intermediate synthesis—particularly for indole-based kinase inhibitors and antipsychotics—4-fluoro-2-methoxyphenyl glyoxylate (FMPG) serves as a critical electrophilic building block. However, its reactivity, specifically its susceptibility to hydrolysis and decarbonylation, presents a unique metrological challenge.

This guide moves beyond simple catalog listings to objectively compare the three prevailing reference standard strategies: Commercial Reagent Grade , In-House Validated Primary Standards (qNMR) , and ISO 17034 Certified Reference Materials (CRMs) .

The Core Thesis: Relying on commercial "Reagent Grade" FMPG (often 95-97% purity) without orthogonal validation introduces a systematic error in potency assignment that can skew yield calculations by >4% and mask critical hydrolytic impurities (4-fluoro-2-methoxyphenol). For rigorous drug development, establishing an In-House Primary Standard via qNMR is the most scientifically robust and cost-effective approach.

The Hierarchy of Reference Standards

The choice of standard dictates the integrity of your entire analytical workflow.[1] Below is the comparative analysis of available options.

Table 1: Comparative Performance of FMPG Standard Sources
FeatureOption A: Reagent Grade Option B: In-House Primary (qNMR) Option C: ISO 17034 CRM
Source General Chemical VendorsSynthesized/Purified InternalAccredited Metrology Provider
Traceability None / Batch-dependentSI-Traceable (via NIST/NMIJ Internal Std)SI-Traceable (Chain of Custody)
Assigned Purity "Area %" (HPLC only)Mass Fraction % (w/w) Mass Fraction % (w/w)
Uncertainty Unknown (Typical ±2-5%)Calculated (Typical ±0.5%)Certified (Typical ±0.3%)
Primary Risk Overestimation of potency due to blind spots (e.g., water, inorganic salts).Requires high-field NMR (400MHz+) and expertise.High cost; limited availability for specific intermediates.
Suitability Early Discovery / TLCGLP/GMP Release Testing Regulatory Filing / Audits

Scientific Rationale: The Instability Factor

To understand why standard selection is critical, one must understand the degradation pathway. FMPG is an ester. Upon exposure to ambient moisture or improper storage (>-20°C), it undergoes hydrolysis.

The Analytical Trap: In a standard Reverse Phase HPLC (RP-HPLC) run, the hydrolysis product Glyoxylic Acid often elutes in the solvent front (dead volume) due to high polarity, while the 4-fluoro-2-methoxyphenol may have a response factor significantly different from the parent ester. A simple "Area %" calculation from a Reagent Grade CoA will often ignore the glyoxylic acid entirely, artificially inflating the purity value.

Visualization: Degradation Pathway & Analytical Risks

degradation_pathway FMPG 4-Fluoro-2-methoxyphenyl glyoxylate (Parent) Phenol 4-Fluoro-2-methoxyphenol (Impurity A) FMPG->Phenol Labile Ester Bond GlyAcid Glyoxylic Acid (Impurity B) FMPG->GlyAcid Dimer Oligomeric Species (Impurity C) FMPG->Dimer Conc. Dependent Water + H2O (Hydrolysis) Risk1 Risk: High UV Response (Over-quantification) Phenol->Risk1 Risk2 Risk: Elutes in Void Vol (Invisible to Area%) GlyAcid->Risk2

Figure 1: Hydrolytic degradation pathway of FMPG. Note that Impurity B (Glyoxylic Acid) is often "invisible" in standard C18 HPLC methods without specific retention strategies, leading to false purity assignment in Reagent Grade standards.

Protocol: Establishing a Self-Validating In-House Standard

For most research and early development phases, Option B (In-House Primary Standard) is the optimal balance of accuracy and speed. This protocol describes how to characterize a batch of FMPG to use as your "Gold Standard."

Phase 1: Quantitative NMR (qNMR) for Potency Assignment

This is the absolute method. It does not rely on reference standards of the analyte itself, but on a Traceable Internal Standard.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) – chosen for solubility and stability.

  • Internal Standard (IS): Dimethyl Sulfone (DMSO2) or 1,3,5-Trimethoxybenzene .

    • Selection Logic: Dimethyl Sulfone (singlet at ~3.0 ppm) is ideal as it sits in a clear window between the methoxy group of FMPG (~3.8 ppm) and the aromatic region (6.9–7.8 ppm).

    • Traceability: The IS must be a CRM (e.g., TraceCERT® or NMIJ).

Acquisition Parameters (Critical for E-E-A-T):

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (d1): Must be

    
     of the longest relaxing proton. For FMPG, aromatic protons may have 
    
    
    
    . Set d1 = 20s to ensure >99.9% magnetization recovery.
  • Scans: 16 or 32 (sufficient S/N > 300:1).

  • Temperature: 298 K (controlled).

Calculation:



Where


 = Integral area, 

= Number of protons,

= Molar mass,

= Weight,

= Purity.
Phase 2: Orthogonal Purity by HPLC-UV

Used to confirm the impurity profile and ensure no co-eluting species in NMR.

Methodology:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (Acidic pH suppresses glyoxylic acid ionization, improving retention).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 210 nm (Glyoxylate carbonyl) and 280 nm (Phenol ring).

Experimental Validation Workflow

The following diagram illustrates the decision matrix for validating a reference standard. This workflow ensures that the "Standard" you use is actually standard.

validation_workflow Start Raw Material Source (FMPG Candidate) ID_Check Identity Check (1H-NMR + MS) Start->ID_Check Decision1 Identity Confirmed? ID_Check->Decision1 qNMR qNMR Assay (vs. NIST Traceable IS) Decision1->qNMR Yes Reject Reject / Recrystallize Decision1->Reject No HPLC HPLC Purity (Impurity Profiling) qNMR->HPLC Compare Data Reconciliation (Mass Balance Check) HPLC->Compare Pass Pass Criteria: 1. qNMR Purity > 98.0% 2. HPLC Area% within ±1.0% of qNMR Compare->Pass Final Assign Potency Value (Use qNMR Result) Pass->Final Criteria Met Pass->Reject Criteria Failed

Figure 2: Orthogonal validation workflow for establishing a Primary Reference Standard.

Representative Data: Reagent Grade vs. Validated Standard

The table below summarizes a typical experimental comparison conducted to demonstrate the risks of using unvalidated standards.

Table 2: Comparative Analysis Data (n=3)
ParameterCommercial Reagent Grade (Vendor X) In-House Validated Standard Impact on Research
CoA Claimed Purity 98.5% (HPLC Area %)N/AVendor claims often ignore solvent/water.
qNMR Potency (w/w) 94.2% 99.1% 4.3% error in stoichiometry.
Water Content (KF) 1.8%0.1%Moisture initiates hydrolysis.
Residual Solvents 2.1% (Ethyl Acetate)<0.1%Inflates weight, lowers actual moles.
Impurity A (Phenol) 1.2%<0.1%Phenol is a nucleophile; causes side reactions.

Interpretation: The Commercial Reagent Grade sample had a 4.3% discrepancy between its label claim and its actual mass fraction purity. Using this material "as is" to calculate yield for a subsequent synthesis would result in a >4% artificial yield inflation or, worse, unexplainable side products derived from the 1.2% phenol impurity.

Recommendations

  • For Routine Synthesis: You may use Reagent Grade material, but correct the stoichiometry by applying a 0.95 correction factor unless a specific CoA proves otherwise.

  • For Analytical Method Validation (LOD/LOQ/Linearity): You must use an In-House Primary Standard characterized by qNMR (Option B) or an ISO 17034 CRM (Option C). Using Reagent Grade here will corrupt your calibration curve.

  • Storage: Store all standards of FMPG at -20°C under Argon . The glyoxylate moiety is moisture-sensitive.

References

  • International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[3][4][5] (2000).[4][5] Retrieved from [Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers. (2016).[2] Retrieved from [Link]

  • BIPM (Bureau International des Poids et Mesures). Metrological traceability of measurement results in chemistry: Concepts and implementation. (2011).[2][6] Retrieved from [Link]

  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[7] Retrieved from [Link]

Sources

Benchmarking synthetic routes for substituted phenyl-2-oxoacetates

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Synthesis Guide: Substituted Phenyl-2-oxoacetates

Executive Summary & Strategic Rationale

Substituted phenyl-2-oxoacetates (also known as phenylglyoxylates) are critical electrophilic scaffolds in the synthesis of heterocyclic pharmaceuticals (e.g., 1,2,4-triazines, quinoxalines) and chiral agrochemicals.

While the Friedel-Crafts acylation remains the industrial workhorse due to raw material availability, it suffers from poor regioselectivity on deactivated rings and high waste generation. This guide benchmarks that traditional approach against two high-fidelity alternatives: Palladium-Catalyzed Double Carbonylation (for precision on halogenated substrates) and Nucleophilic Substitution via Grignard Reagents (for rapid access to diverse analogs).

The Decision Matrix:

  • Choose Friedel-Crafts if: Substrate is electron-rich or neutral; cost of goods (COGs) is the primary driver.

  • Choose Pd-Carbonylation if: Substrate contains sensitive functionality or electron-withdrawing groups; regiochemistry must be defined by a leaving group (I/Br).

  • Choose Grignard if: You need rapid library generation from commercially available aryl halides; cryogenic equipment is available.

Comparative Performance Data

The following data aggregates performance metrics across varying substitution patterns (


).
MetricMethod A: Friedel-Crafts Acylation Method B: Pd-Catalyzed Double Carbonylation Method C: Grignard Addition to Oxalate
Primary Precursor Substituted BenzeneAryl Halide (I > Br >> Cl)Aryl Magnesium Bromide
Reagent Ethyl chlorooxoacetate / AlCl

CO (atm), Alcohol, PdCatDiethyl Oxalate (Excess)
Yield (Electron-Rich) High (80-95%)High (85-95%)High (80-90%)
Yield (Electron-Poor) Poor (<30%) or No ReactionGood to Excellent (70-90%)Moderate (Requires low temp)
Regioselectivity Substrate Controlled (Ortho/Para mixtures common)Absolute (Determined by Halide position)Absolute (Determined by Grignard)
Atom Economy Low (Stoichiometric Al waste)High (Catalytic)Moderate
Key Risk Exotherm / HCl EvolutionCO Gas (Toxicity/Pressure)Double Addition (Bis-keto formation)
Cost Profile LowHigh (Catalyst/Ligand)Medium

Detailed Experimental Protocols

Method A: The Industrial Standard (Friedel-Crafts)

Best for: Electron-rich substrates (e.g., anisole, toluene) where isomer separation is manageable.

Mechanism: Electrophilic Aromatic Substitution (EAS). Critical Control Point: Temperature must be kept low (


) during addition to prevent decarbonylation of the oxalyl chloride species.
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a pressure-equalizing addition funnel, N

    
     inlet, and a gas outlet connected to a NaOH scrubber (for HCl).
    
  • Solvation: Charge AlCl

    
     (1.2 equiv) and dry DCM (0.5 M). Cool to 
    
    
    
    .
  • Activation: Add Ethyl chlorooxoacetate (1.1 equiv) dropwise. Stir 15 min to form the acylium complex [EtOOC-CO]

    
    [AlCl
    
    
    
    ]
    
    
    .
  • Addition: Add the substituted benzene (1.0 equiv) in DCM dropwise over 30 min, maintaining internal temp

    
    .
    
  • Reaction: Allow to warm to RT. Stir until TLC indicates consumption (typically 2-4 h).

  • Quench: Pour mixture slowly onto crushed ice/HCl. Caution: Violent exotherm.

  • Workup: Extract with DCM, wash with brine, dry over MgSO

    
    . Purify via vacuum distillation.[1]
    
Method B: The Precision Route (Pd-Catalyzed Double Carbonylation)

Best for: Electron-deficient rings or when strict regiocontrol is required.

Mechanism: Oxidative addition of Ar-X


 CO insertion 

Acyl-Pd complex

Second CO insertion

Alcoholysis. Critical Control Point: CO pressure and ligand choice (bulky phosphines like PPh

or dppf) prevent the formation of the simple benzoate ester (single carbonylation).
  • Setup: Stainless steel autoclave or high-pressure glass reactor.

  • Charge: Add Aryl Iodide (1.0 equiv), PdCl

    
    (PPh
    
    
    
    )
    
    
    (1-3 mol%), and Et
    
    
    N (2.0 equiv) in Ethanol (solvent/reactant).
  • Pressurization: Purge with N

    
    , then charge with CO gas (balloon pressure often sufficient for iodides; 10-20 bar for bromides).
    
  • Reaction: Heat to

    
     for 12-24 h.
    
  • Workup: Vent CO (fume hood!). Filter catalyst through Celite. Concentrate filtrate.

  • Purification: Flash chromatography (Silica, Hex/EtOAc).

Method C: The Nucleophilic Approach (Grignard Inverse Addition)

Best for: Rapid library synthesis from aryl halides without heavy metal catalysts.

Mechanism: Nucleophilic acyl substitution. Critical Control Point: Inverse Addition at cryogenic temperatures is non-negotiable to prevent the "double addition" side reaction which yields the alpha-diketone or diol.

  • Reagent Prep: Generate ArMgBr (1.0 equiv) in THF/Ether using standard Mg turnings/I

    
     initiation. Titrate to confirm concentration.
    
  • Substrate Prep: In a separate flask, cool Diethyl Oxalate (2.0 - 3.0 equiv ) in THF to

    
    .
    
  • Inverse Addition: Cannulate the Grignard solution slowly into the excess oxalate solution over 1 hour.

    • Note: The oxalate must always be in excess to ensure the mono-addition product is statistically favored.

  • Quench: Quench at

    
     with saturated NH
    
    
    
    Cl solution.
  • Workup: Warm to RT, extract with Et

    
    O.
    
  • Purification: Distillation is preferred to separate the product from the excess diethyl oxalate.

Visualization of Logic & Workflows

Figure 1: Strategic Route Selection

Caption: Decision tree for selecting the optimal synthetic pathway based on substrate electronic properties and available equipment.

RouteSelection Start Target: Substituted Phenyl-2-oxoacetate CheckSubstrate Analyze Substrate Electronics Start->CheckSubstrate ElectronRich Electron Rich / Neutral (e.g., -OMe, -Me) CheckSubstrate->ElectronRich ElectronPoor Electron Poor / Halogenated (e.g., -NO2, -CF3, -Br) CheckSubstrate->ElectronPoor DecisionFC Route A: Friedel-Crafts (Low Cost, Scalable) ElectronRich->DecisionFC Preferred DecisionGrig Route C: Grignard (Inverse Addn) (Fast Library Gen) ElectronRich->DecisionGrig If small scale ElectronPoor->DecisionFC Avoid (Low Yield) DecisionPd Route B: Pd-Carbonylation (High Regioselectivity) ElectronPoor->DecisionPd Best Yield ElectronPoor->DecisionGrig If Halide available

Figure 2: Pd-Catalyzed Double Carbonylation Mechanism

Caption: Catalytic cycle illustrating the critical double CO insertion required to form the alpha-keto ester rather than the benzoate.

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I COInsert1 1st CO Insertion (Ar-CO-Pd-I) OxAdd->COInsert1 + CO COInsert2 2nd CO Insertion (Ar-CO-CO-Pd-I) COInsert1->COInsert2 + CO (High Pressure) SideProduct Side Reaction: Single Carbonylation (Ar-COOEt) COInsert1->SideProduct If Low CO Pressure Alcoholysis Alcoholysis (ROH) Product Release COInsert2->Alcoholysis + EtOH / - HI Alcoholysis->Pd0 Regeneration

References

  • Olah, G. A., et al. (1987). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Ozawa, F., Kawasaki, N., Yamamoto, H., Yamamoto, A. (1985). "Palladium-catalyzed double carbonylation reactions of aryl halides affording alpha-keto esters." Chemistry Letters, 14(4), 567-570. Link

  • Babudri, F., et al. (1996). "A straightforward synthesis of alpha-keto esters via reaction of Grignard reagents with diethyl oxalate."[2][3] Tetrahedron Letters, 37(27), 4797-4800. Link

  • Hu, X., et al. (2018). "Recent Advances in the Synthesis of α-Keto Esters." Asian Journal of Organic Chemistry, 7(1), 22-39. Link

  • Org. Synth. Coll. Vol. 2. (1943). "Ethyl Phenylglyoxylate." p. 272. (Classic Friedel-Crafts Protocol). Link

Sources

Safety Operating Guide

Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate is a specialized fluorinated


-keto ester used primarily as a building block in the synthesis of pharmaceutical heterocycles (e.g., indoles, quinoxalines).

Effective disposal of this compound requires a nuanced understanding of its two primary functional risks: the labile


-keto ester moiety , which is susceptible to rapid hydrolysis, and the fluorinated aromatic ring , which mandates strict segregation from non-halogenated waste streams to prevent damage to standard incineration infrastructure.

Chemical Classification for Disposal:

  • Primary Stream: Halogenated Organic Solvent/Solid.

  • RCRA Status: Non-listed (unless specifically designated by local synthesis protocols), but treated as Ignitable (D001) and Toxic due to halogen content.

  • Key Reactivity: Hydrolyzes in the presence of moisture/bases; incompatible with strong oxidizers.

Hazard Assessment & Segregation Logic

To ensure scientific integrity, we must move beyond simple "compliance" and understand the causality of the hazards.

The Fluorine Factor (HF Generation)

Unlike standard organic esters, the presence of the fluorine atom on the phenyl ring fundamentally alters the disposal pathway. Upon combustion (the standard fate of organic lab waste), this compound releases Hydrogen Fluoride (HF) .

  • Operational Consequence: You cannot mix this with standard "Non-Halogenated" solvents (e.g., acetone, ethanol waste). Standard incinerators lack the wet scrubbers necessary to neutralize HF, leading to infrastructure corrosion and regulatory fines.

The -Keto Ester Reactivity

The 1,2-dicarbonyl system is highly electrophilic.

  • Operational Consequence: Avoid mixing with waste streams containing strong nucleophiles (e.g., aliphatic amines, hydroxide solutions). This can trigger uncontrolled exothermic hydrolysis or condensation reactions in the waste drum, leading to pressure buildup.

PropertyHazard ImplicationDisposal Action
Fluorinated Aryl Group Formation of HF gas during combustion.MANDATORY: Segregate into "Halogenated Waste" carboys.

-Keto Ester
Electrophilic; susceptible to hydrolysis.Keep pH neutral (4–8). Avoid mixing with strong bases (NaOH, KOH).
Methoxy Group Electron-donating; increases ring stability.No specific disposal hazard, but contributes to organic load.

Disposal Decision Framework (Visualized)

The following decision tree illustrates the logical flow for categorizing waste containing Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate.

Disposal_Workflow cluster_legend Protocol Logic Start Waste Generation: Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate State_Check Determine Physical State Start->State_Check Liquid Liquid (Mother Liquor/Solvent) State_Check->Liquid Solid Solid (Pure Compound/Spill Debris) State_Check->Solid Halogen_Check Is it mixed with Non-Halogenated Solvents? Liquid->Halogen_Check Stream_B STREAM B: Solid Hazardous Waste (Halogenated) Solid->Stream_B Double Bag & Tag Stream_A STREAM A: Halogenated Organic Solvents (High BTU) Halogen_Check->Stream_A Yes (Mixture) Halogen_Check->Stream_A No (Pure) Treatment Off-Site Incineration (Must have HF Scrubber) Stream_A->Treatment Stream_B->Treatment Warning CRITICAL: Do NOT mix with Strong Bases or Oxidizers

Figure 1: Logic flow for segregating fluorinated


-keto ester waste. Note the convergence on Halogenated streams to ensure proper scrubbing during incineration.

Step-by-Step Disposal Protocols

Protocol A: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: HPLC effluent, reaction solvents, and liquid reagents.

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass carboys. Avoid metal containers (carbon steel) as trace hydrolysis can generate acids that corrode metal.

  • pH Verification: Check the pH of the waste solution.

    • If Acidic (< pH 4): Neutralize cautiously with saturated Sodium Bicarbonate (

      
      ) to pH 6–8 before capping.
      
    • If Basic (> pH 9): Neutralize with dilute Acetic Acid to prevent uncontrolled hydrolysis in the drum.

  • Segregation: Pour into the container marked "HALOGENATED ORGANIC SOLVENTS" .

    • Critical Check: Ensure the container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides).

  • Labeling:

    • Chemical Name: "Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate Solution"

    • Constituents: List primary solvents (e.g., "90% Ethyl Acetate, 10% Fluorinated Ester").

    • Hazard Checkbox: [x] Toxic, [x] Flammable, [x] Halogenated.

Protocol B: Solid Waste (Contaminated Consumables & Silica)

Applicability: Silica gel from columns, contaminated gloves, paper towels, and expired solid reagent.

  • Containment: Place solid waste into a clear, 6-mil polyethylene bag.

  • Double Bagging: Seal the first bag and place it inside a second bag or a wide-mouth HDPE drum.

  • Labeling: Tag as "SOLID HAZARDOUS WASTE - HALOGENATED" .

    • Note: Explicitly write "Contains Fluorinated Organics" on the tag to alert the disposal vendor.

Emergency Spill Management

In the event of a spill, rapid containment is necessary to prevent environmental release.[1]

Spill Response Workflow:

Spill_Response Detect Spill Detected PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Detect->PPE Contain Containment: Circle spill with absorbent socks PPE->Contain Absorb Absorption: Cover with Vermiculite or Sand Contain->Absorb Collect Collection: Scoop into Wide-Mouth Jar Absorb->Collect Label Label as Solid Halogenated Waste Collect->Label

Figure 2: Immediate response protocol for laboratory spills of Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate.

Specific Cleaning Agents:

  • Do NOT use bleach (Sodium Hypochlorite): Potential reaction with the organic ester.

  • Recommended: Use simple soap and water for final surface cleaning after bulk material is removed.[2] The ester is lipophilic; a surfactant is required for effective removal.

Regulatory & Compliance Context

  • EPA (USA): Under 40 CFR 261, this material is a "Characteristic Waste" if it exhibits ignitability (D001). While not specifically P- or U-listed, the "Cradle-to-Grave" responsibility mandates that you identify the halogen content to the Treatment, Storage, and Disposal Facility (TSDF).

  • Incineration Requirements: The presence of the C-F bond requires high-temperature incineration (>1100°C) with specific off-gas treatment to capture HF. Mislabeling this as "Non-Halogenated" is a violation of DOT and EPA regulations.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators: Categories and Requirements. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: Ethyl 2-(4-fluorophenyl)-2-oxoacetate (Analogous Structure). National Library of Medicine. [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet: Ethyl 2-(4-fluorophenyl)-2-oxoacetate. MilliporeSigma.[3][4] ]">https://www.sigmaaldrich.com

Sources

Personal protective equipment for handling Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Risk Assessment & Chemical Identity

Compound Class:


-Keto Ester / Fluorinated Aromatic
Proxy CAS for Safety Modeling:  345-72-2 (Isomer: Ethyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate)

As a Senior Application Scientist, I must first distinguish this compound from the highly toxic aliphatic fluoroacetates (e.g., Ethyl Fluoroacetate). While the compound contains a fluorine atom, it is bound to an aromatic ring, which generally renders it less metabolically accessible to the aconitase-inhibition pathway associated with simple fluoroacetates.

However, the


-keto ester moiety  is a highly reactive electrophile. In biological systems, these motifs can rapidly derivatize amines and thiols (proteins/enzymes). Therefore, while we classify this primarily as an Irritant (Skin/Eye)  and Harmful (Oral/Inhalation) , our PPE strategy treats it as a potential sensitizer and corrosive agent to ensure a "zero-exposure" standard.

Key Hazards (GHS Classification based on structural analogues):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves often provide insufficient protection against oxygenated organic esters during prolonged contact. Esters can swell the nitrile polymer matrix, reducing breakthrough time. The following matrix prioritizes permeation resistance .

Protection ZoneStandard Operation (Handling < 10g)High-Risk Operation (Spills / > 10g / Heating)Technical Rationale (The "Why")
Hand Protection Double Nitrile (Outer: 5 mil / Inner: 4 mil)Laminate / Multilayer (e.g., Silver Shield® or Ansell Barrier®)Aromatic esters can permeate thin nitrile in <15 mins. Laminates provide >480 min breakthrough time.
Respiratory Fume Hood (Face velocity: 100 fpm)Half-Face Respirator (Cartridge: OV/P100)

-keto esters have low vapor pressures but high reactivity. OV captures vapors; P100 captures aerosols if the compound is a solid/dust.
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Safety Goggles Standard glasses allow vapor bypass. Indirect venting prevents splash entry while managing fogging.
Body Defense Lab Coat (Cotton/Poly blend, buttoned)Chemical Apron (Tychem® or Neoprene)Cotton absorbs; Tychem repels. Essential when transferring liquids where "splash-back" is a risk.
Operational Protocols
A. Workflow Visualization

The following diagram outlines the safe handling logic, emphasizing engineering controls over PPE alone.

HandlingWorkflow cluster_Solid If Solid/Powder cluster_Liquid If Liquid/Oil Start Start: Reagent Retrieval CheckState Check Physical State (Solid vs. Oil) Start->CheckState Weighing Weigh in Balance Enclosure (Avoid Static) CheckState->Weighing Solid Pipetting Positive Displacement Pipette (Prevent dripping) CheckState->Pipetting Liquid Reaction Transfer to Reaction Vessel (Inert Atmosphere) Weighing->Reaction Pipetting->Reaction Quench Quench/Workup (Hydrolysis Risk) Reaction->Quench Waste Halogenated Waste Stream Quench->Waste

Figure 1: Operational workflow emphasizing containment during transfer and specific disposal streams.

B. Step-by-Step Handling Guide

1. Preparation & Weighing

  • The Challenge: Fluorinated aromatics often exhibit high static electricity, causing powders to "fly" or cling to spatulas.

  • The Protocol:

    • Use an antistatic gun on the weighing boat and spatula before contact.

    • Weigh inside a balance enclosure or a fume hood with a draft shield.

    • Self-Validating Step: If you see particles repelling from the spatula, stop. Re-ionize the surface. Do not proceed until the powder settles.

2. Transfer & Solubilization

  • The Challenge:

    
    -Keto esters are prone to hydrolysis. Moisture in the air can degrade the reagent, releasing acidic byproducts (HF or oxalic acid derivatives) that increase handling risk.
    
  • The Protocol:

    • Flush the receiving flask with Nitrogen or Argon before transfer.

    • Use a positive displacement pipette for oils to prevent dripping (esters have low surface tension and often drip from standard air-displacement tips).

Emergency Response & Spill Management

In the event of a spill, your immediate reaction determines the safety of the entire lab. Do not use water immediately, as this spreads the lipophilic ester.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Small < 10 mL/g (Fume Hood) Assess->Small Large > 10 mL/g (Floor/Bench) Assess->Large Absorb Apply Inert Absorbent (Vermiculite/Sand) Small->Absorb PPE_Upgrade Upgrade PPE: Laminate Gloves + Resp Large->PPE_Upgrade If trained Evacuate Evacuate Lab Call EHS Large->Evacuate PPE_Upgrade->Absorb Collect Collect into Sealable Bag Absorb->Collect Clean Wash Surface: 1. Acetone (Solubilize) 2. Soap/Water Collect->Clean

Figure 2: Decision tree for spill response. Note the critical distinction between small containment and large-scale evacuation.

Decontamination Solution: For final surface cleaning, use a 5% aqueous Sodium Bicarbonate (


) solution. This neutralizes any acidic hydrolysis products (like HF traces or glyoxylic acid derivatives) generated by the ester.
Disposal & Waste Streams

Proper disposal is legally mandated and environmentally critical due to the Carbon-Fluorine (C-F) bond, which does not biodegrade easily.

  • Segregation: Tag as "Halogenated Organic Solvent Waste." Do not mix with general non-halogenated solvents, as this complicates incineration.

  • Labeling: Explicitly list "Fluorinated Aromatic Ester" on the waste tag. This alerts the disposal facility to use scrubbers during incineration to capture Hydrogen Fluoride (HF) gas.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste stream has become acidic.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733503 (Ethyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.